molecular formula C4H6ClO2- B14115079 Cyclopropanecarboxylic acid;chloride

Cyclopropanecarboxylic acid;chloride

Cat. No.: B14115079
M. Wt: 121.54 g/mol
InChI Key: SGBIPKSFOQACNA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid;chloride is a useful research compound. Its molecular formula is C4H6ClO2- and its molecular weight is 121.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H6ClO2-

Molecular Weight

121.54 g/mol

IUPAC Name

cyclopropanecarboxylic acid;chloride

InChI

InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1

InChI Key

SGBIPKSFOQACNA-UHFFFAOYSA-M

Canonical SMILES

C1CC1C(=O)O.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride, a vital reagent in organic synthesis, is a highly reactive acyl chloride incorporating a strained cyclopropane (B1198618) ring. This unique structural feature imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its ability to introduce the cyclopropylcarbonyl moiety is crucial for developing new therapeutic agents and crop protection solutions.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications, supported by detailed experimental protocols and spectroscopic data.

Core Chemical and Physical Properties

Cyclopropanecarbonyl chloride is a clear, colorless to slightly yellow liquid with a pungent odor.[2] Due to its high reactivity, it is sensitive to moisture and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.[2]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₅ClO[3]
Molecular Weight 104.53 g/mol
CAS Number 4023-34-1[4]
Boiling Point 119 °C (lit.)[2]
Density 1.152 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.452 (lit.)[2]
Flash Point 23 °C (73.4 °F)[3]
Solubility Soluble in organic solvents, reacts violently with water.[3]
Storage Temperature 2-8°C[2]

Spectroscopic Data

The structural features of cyclopropanecarbonyl chloride can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclopropanecarbonyl chloride exhibits a complex splitting pattern characteristic of the cyclopropane ring protons.

Table 1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
Hα (methine)2.111J(α,β) = 7.88, J(α,β') = 7.88, J(α,γ) = 4.43, J(α,γ') = 4.43
Hβ, Hβ' (methylene)1.183J(β,β') = 9.19, J(β,γ) = -4.46, J(β,γ') = 7.59
Hγ, Hγ' (methylene)1.283J(γ,γ') = 9.99, J(β',γ) = 7.59, J(β',γ') = -4.46
Reference:[5]

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C=O~175 (Estimated)
CH~20-30 (Estimated)
CH₂~10-20 (Estimated)
Note: Experimentally determined ¹³C NMR chemical shifts for the carbonyl and cyclopropyl (B3062369) carbons are not readily available in the searched literature. The provided values are estimates based on typical ranges for similar functional groups.[6][7][8][9]
Infrared (IR) Spectroscopy

The IR spectrum of cyclopropanecarbonyl chloride shows a strong absorption band characteristic of the carbonyl group in an acyl chloride.

Table 3: IR Spectroscopic Data

Functional GroupAbsorption Frequency (cm⁻¹)
C=O stretch (acyl chloride)~1780-1815
C-H stretch (cyclopropane)~3000-3100
C-Cl stretch~650-850
Reference:[10][11][12]
Mass Spectrometry (MS)

The mass spectrum of cyclopropanecarbonyl chloride provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

Fragmentm/z
[M]⁺104/106
[M-Cl]⁺69
[C₃H₅]⁺41
Reference:[13][14][15][16][17]

Chemical Reactivity and Synthetic Applications

As an acyl chloride, the reactivity of cyclopropanecarbonyl chloride is dominated by nucleophilic acyl substitution reactions. The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Synthesis of Cyclopropanecarbonyl Chloride

The most common method for the preparation of cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][18]

  • Reaction Setup: To a round-bottom flask equipped with a condenser and an addition funnel, add cyclopropanecarboxylic acid (e.g., 131.6 g).

  • Addition of Thionyl Chloride: While stirring, add thionyl chloride (e.g., 218.9 g) dropwise through the addition funnel.

  • Reaction: After the addition is complete (e.g., over 1.5 hours), heat the reaction mixture at 80°C for 30 minutes, or until the liberation of gas (SO₂ and HCl) ceases.

  • Purification: The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil (typically 90-96% yield with >98% purity).

G CPA Cyclopropanecarboxylic Acid CPCC Cyclopropanecarbonyl Chloride CPA->CPCC Reacts with SOCl2 Thionyl Chloride (SOCl₂) SOCl2->CPCC HCl HCl CPCC->HCl Byproducts SO2 SO₂ CPCC->SO2 Heat Heat (e.g., 80°C) Distillation Fractional Distillation (Reduced Pressure) CPCC->Distillation Heat->CPCC Purified_CPCC Purified Cyclopropanecarbonyl Chloride Distillation->Purified_CPCC

Caption: Synthesis of Cyclopropanecarbonyl Chloride.

Friedel-Crafts Acylation

Cyclopropanecarbonyl chloride is an effective reagent in Friedel-Crafts acylation reactions to introduce a cyclopropyl ketone moiety onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[19][20]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane).

  • Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add cyclopropanecarbonyl chloride.

  • Addition of Aromatic Substrate: To the resulting mixture, add benzene (B151609) dropwise, maintaining the low temperature.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

G CPCC Cyclopropanecarbonyl Chloride AcyliumIon Cyclopropyl Acylium Ion (Electrophile) CPCC->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate Sigma Complex (Intermediate) Benzene Benzene (Nucleophile) Benzene->Intermediate Nucleophilic Attack Product Cyclopropyl Phenyl Ketone Intermediate->Product - H⁺ HCl_AlCl3 HCl + AlCl₃ Intermediate->HCl_AlCl3 G CPCC Cyclopropanecarbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate CPCC->Tetrahedral_Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Product Substituted Product (Ester or Amide) Tetrahedral_Intermediate->Product - Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl - H⁺ G CPCC Cyclopropanecarbonyl Chloride Intermediate Key Synthetic Intermediate CPCC->Intermediate Synthesis API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthesis Target Biological Target (e.g., Enzyme, Receptor) API->Target Binds to Response Therapeutic Response Target->Response Modulates Signaling Pathway

References

Spectroscopic Profile of Cyclopropanecarboxylic Acid Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropanecarboxylic acid chloride (also known as cyclopropanecarbonyl chloride), a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of cyclopropanecarboxylic acid chloride. The molecule possesses a unique strained three-membered ring system directly attached to a carbonyl chloride group, leading to characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopic Data

The proton NMR spectrum of cyclopropanecarboxylic acid chloride is characterized by a complex multiplet for the methine proton and two distinct multiplets for the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Hα (Methine)~2.9m-
Hβ (Methylene)~1.4 - 1.6m-
Hγ (Methylene)~1.2 - 1.4m-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides key information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is significantly deshielded and appears at a characteristic downfield shift. The carbons of the cyclopropyl ring appear at unusually high field due to the ring strain.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbonyl)~175
CH (Methine)~25
CH₂ (Methylene)~15
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of cyclopropanecarboxylic acid chloride is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of cyclopropanecarboxylic acid chloride is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3080 - 3000C-H stretch (cyclopropyl)Medium
~1785C=O stretch (acyl chloride)Strong
~1450CH₂ scissoringMedium
~1050Cyclopropane ring breathingMedium-Strong
~900 - 700C-Cl stretchStrong
Experimental Protocol for IR Spectroscopy

Sample Preparation: As cyclopropanecarboxylic acid chloride is a liquid at room temperature, the IR spectrum can be obtained directly from a neat (undiluted) sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron ionization (EI) is a common method used for the analysis of relatively small and volatile molecules like cyclopropanecarboxylic acid chloride.

Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Fragment Ion
104/106~10[M]⁺ (Molecular ion)
69100[C₄H₅O]⁺
41~80[C₃H₅]⁺

Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in M and M+2 peaks for chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

Ionization: In the electron ionization source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Visualization of Methodological Relationships

The following diagrams illustrate the logical flow and relationships between the spectroscopic techniques used to characterize cyclopropanecarboxylic acid chloride.

Spectroscopic_Characterization cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Information Sample Cyclopropanecarboxylic Acid Chloride NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (¹H, ¹³C) Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure & Functional Groups NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic characterization of a molecule.

Experimental_Workflow start Start prep Sample Preparation (Dissolution/Neat Film) start->prep nmr_acq NMR Data Acquisition (¹H and ¹³C) prep->nmr_acq ir_acq IR Data Acquisition prep->ir_acq ms_acq MS Data Acquisition (Electron Ionization) prep->ms_acq process Data Processing (Fourier Transform, etc.) nmr_acq->process ir_acq->process ms_acq->process analyze Spectral Analysis & Interpretation process->analyze report Reporting of Results analyze->report

Caption: General experimental workflow for spectroscopic analysis.

synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid. This valuable reagent serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a cyclopropyl (B3062369) moiety can enhance metabolic stability and biological activity.[1] This document details the most common and effective synthetic methods, reaction conditions, and purification protocols, supported by quantitative data and reaction mechanisms.

Synthetic Routes and Reagents

The conversion of cyclopropanecarboxylic acid to its corresponding acid chloride is a standard transformation in organic synthesis. The most frequently employed chlorinating agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Other reagents such as phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosgene (B1210022) have also been reported but are less common.[3][4]

The choice of reagent can be influenced by factors such as scale, desired purity, and tolerance of the substrate to reaction conditions. Thionyl chloride is a cost-effective and widely used reagent.[3][4] Oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts, which simplifies purification.[2][5] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common with both reagents to facilitate the reaction.[1][2]

A summary of common synthetic methods is presented in the table below.

Chlorinating AgentCatalystTypical SolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Thionyl Chloride (SOCl₂)NoneNone50 - 100Completion (gas evolution ceases)90 - 96>98[3][4]
Thionyl Chloride (SOCl₂)--~604 hours--[1][6]
Thionyl Chloride (SOCl₂)DMF (catalytic)Anhydrous conditionsRoom Temperature to mild heating---[1]
Oxalyl Chloride ((COCl)₂)DMF (catalytic)Anhydrous conditions----[1][2]
Phosphorus Trichloride (PCl₃)------[1]
Phosphorus Pentachloride (PCl₅)------[3][4]

Reaction Mechanisms

The conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating its displacement by a chloride ion.

Reaction with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride involves the formation of a chlorosulfite intermediate.[7][8] This intermediate is highly reactive, and subsequent attack by a chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[9][10]

Thionyl_Chloride_Mechanism RCOOH Cyclopropanecarboxylic Acid Attack RCOOH->Attack SOCl2 Thionyl Chloride SOCl2->Attack Intermediate1 Chlorosulfite Intermediate LeavingGroupFormation Intermediate1->LeavingGroupFormation Product Cyclopropanecarbonyl Chloride Byproducts SO₂ + HCl Attack->Intermediate1 Nucleophilic attack on sulfur NucleophilicAttack LeavingGroupFormation->NucleophilicAttack Chloride ion generation NucleophilicAttack->Product Nucleophilic attack on carbonyl NucleophilicAttack->Byproducts FinalProducts

Caption: Reaction mechanism of carboxylic acid with thionyl chloride.

Reaction with Oxalyl Chloride

The reaction with oxalyl chloride, often catalyzed by DMF, proceeds via the formation of a Vilsmeier reagent (an iminium salt) from the reaction of DMF and oxalyl chloride. This highly reactive species then activates the carboxylic acid, which is subsequently attacked by a chloride ion. The reaction is driven forward by the decomposition of the intermediate to form the stable gaseous byproducts carbon dioxide and carbon monoxide.[11]

Oxalyl_Chloride_Mechanism RCOOH Cyclopropanecarboxylic Acid Activation RCOOH->Activation OxalylChloride Oxalyl Chloride CatalystFormation OxalylChloride->CatalystFormation DMF DMF (catalyst) DMF->CatalystFormation Vilsmeier Vilsmeier Reagent Vilsmeier->Activation ActivatedAcid Activated Carboxylic Acid NucleophilicAttack ActivatedAcid->NucleophilicAttack Product Cyclopropanecarbonyl Chloride Byproducts CO₂ + CO + HCl CatalystFormation->Vilsmeier Formation of Vilsmeier Reagent Activation->ActivatedAcid Activation of Carboxylic Acid NucleophilicAttack->Product Nucleophilic attack by Cl⁻ NucleophilicAttack->Byproducts

Caption: Catalytic cycle for the reaction of a carboxylic acid with oxalyl chloride and DMF.

Experimental Protocols

The following are representative experimental protocols for the synthesis of cyclopropanecarbonyl chloride.

Synthesis using Thionyl Chloride

This protocol is adapted from a patented industrial process.[3]

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heating mantle.

  • Distillation apparatus for purification.

Procedure:

  • To a stirred solution of cyclopropanecarboxylic acid, add thionyl chloride (1.1 to 1.2 molar equivalents) dropwise through the addition funnel.

  • After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes, or until the liberation of gas (HCl and SO₂) ceases.

  • The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

Quantitative Data:

  • Yield: 90-96%[3][4]

  • Purity: >98% (by GC)[3]

General Laboratory Scale Synthesis with Thionyl Chloride

A common laboratory-scale preparation involves the following steps.[1][6]

Procedure:

  • In a well-ventilated fume hood, place cyclopropanecarboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture at approximately 60°C for 4 hours.[1][6]

  • After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

  • The product, cyclopropanecarbonyl chloride, is then isolated by distillation.

Purification and Characterization

The primary method for purifying cyclopropanecarbonyl chloride is distillation under reduced pressure.[3] Due to its moisture sensitivity, all purification and handling should be conducted under anhydrous conditions.[1]

If infrared (IR) spectroscopy indicates the presence of the starting carboxylic acid (O-H stretching bands), the product can be further treated with oxalyl chloride or thionyl chloride followed by re-distillation.[12]

Physicochemical Properties:

PropertyValueReference
CAS Number 4023-34-1[1][2]
Molecular Formula C₄H₅ClO[1][13]
Molecular Weight 104.54 g/mol [13]
Appearance Clear colorless to slightly yellow liquid[12]
Boiling Point 119 °C (lit.)[12]
Density 1.152 g/mL at 25 °C (lit.)[12]
Refractive Index (n20/D) 1.452 (lit.)[12]

Spectroscopic Data: Spectroscopic data for cyclopropanecarbonyl chloride can be found in various databases, including the NIST WebBook for mass spectrometry and IR spectroscopy, and SpectraBase for ¹H NMR data.[13][14][15]

Safety and Handling

Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] It is flammable and reacts with water to produce corrosive hydrogen chloride gas.[2] Storage should be in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]

Conclusion

The synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid is a well-established and efficient transformation. The use of thionyl chloride or oxalyl chloride provides high yields of the desired product. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 4023-34-1 and the Related Compound 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that the CAS number 4023-34-1 corresponds to Cyclopropanecarbonyl chloride . However, to provide a comprehensive resource that addresses potential user ambiguity, this guide also includes detailed information on 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7), a compound of significant interest in pharmaceutical research.

Part 1: Cyclopropanecarbonyl chloride (CAS 4023-34-1)

IUPAC Name: Cyclopropanecarbonyl chloride

Cyclopropanecarbonyl chloride is a reactive acyl chloride containing a strained cyclopropane (B1198618) ring. This structural feature imparts unique reactivity, making it a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Physical and Chemical Properties

The physical and chemical properties of Cyclopropanecarbonyl chloride are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₅ClO[2]
Molecular Weight 104.53 g/mol
Appearance Clear, colorless to slightly yellow liquid[3][4]
Boiling Point 119 °C[3]
Density 1.154 g/cm³ (at 16 °C)[3]
Refractive Index 1.45 (at 20 °C)[3]
Solubility Soluble in organic solvents; reacts with water.[5][6]
Reactivity and Hazardous Decomposition

Cyclopropanecarbonyl chloride is a highly reactive compound due to the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing chlorine atom.[3] It is sensitive to moisture and will react with water to produce cyclopropanecarboxylic acid and corrosive hydrogen chloride gas.[3][5]

It is incompatible with strong bases, strong oxidizing agents, and alcohols.[3] Hazardous decomposition products upon combustion include hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

Experimental Protocols

Synthesis of Cyclopropanecarbonyl chloride:

A common method for the synthesis of Cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

  • Procedure using Thionyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place cyclopropanecarboxylic acid.

    • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents).

    • The reaction mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, the excess thionyl chloride is removed by distillation.

    • The crude Cyclopropanecarbonyl chloride is then purified by fractional distillation under reduced pressure.[2]

Determination of Boiling Point (Capillary Method):

The boiling point of a liquid organic compound such as Cyclopropanecarbonyl chloride can be determined using the capillary method.[4][7][8]

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.

  • The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4][8]

Visualization

G Synthesis of Cyclopropanecarbonyl chloride cluster_reactants Reactants cluster_process Process cluster_products Products Cyclopropanecarboxylic_Acid Cyclopropanecarboxylic Acid Reaction Reaction (Reflux) Cyclopropanecarboxylic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Reaction->Cyclopropanecarbonyl_Chloride Byproducts Byproducts (SO₂, HCl) Reaction->Byproducts

Caption: Synthesis of Cyclopropanecarbonyl chloride.

Part 2: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)

IUPAC Name: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde Common Name: 5-Nitrovanillin

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly known as 5-Nitrovanillin, is a nitrated derivative of vanillin.[9] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably those used in the treatment of Parkinson's disease, and is a precursor in the biosynthesis of Coenzyme Q.[9][10]

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₅[9]
Molecular Weight 197.14 g/mol [9]
Appearance Yellow crystalline powder[10]
Melting Point 172-175 °C[9][10]
Boiling Point 320.9 ± 42.0 °C at 760 mmHg[10]
Density 1.5 ± 0.1 g/cm³[10]
Solubility Sparingly soluble in water; readily soluble in alkali solutions on heating.[9]
Experimental Protocols

Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde:

5-Nitrovanillin is typically synthesized by the nitration of vanillin.[10]

  • General Procedure:

    • Vanillin is dissolved in a suitable solvent.

    • A nitrating agent, such as nitric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction.

    • After the addition is complete, the reaction mixture is stirred for a specified period.

    • The product is then precipitated, filtered, washed, and recrystallized to yield pure 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Determination of Melting Point (Capillary Method):

The melting point of a solid organic compound like 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a key indicator of its purity and can be determined using the capillary method.[5][11]

  • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.[11]

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.[12]

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range is indicative of a pure compound.

Spectroscopic Characterization (IR and NMR):

  • Infrared (IR) Spectroscopy: A sample of the compound is prepared (e.g., as a KBr pellet or a Nujol mull) and its IR spectrum is recorded. The spectrum will show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and aldehyde (-CHO) groups.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared, and its ¹H and ¹³C NMR spectra are obtained. These spectra provide detailed information about the structure of the molecule, including the number and environment of the different protons and carbon atoms.[16][17][18][19][20]

Visualization

G Experimental Workflow for Melting Point Determination Start Start Sample_Preparation Prepare Sample: - Finely powder the solid - Pack into a capillary tube Start->Sample_Preparation Apparatus_Setup Set up Apparatus: - Place capillary in melting  point apparatus - Insert thermometer Sample_Preparation->Apparatus_Setup Heating Heat the Sample: - Heat slowly and steadily  (1-2 °C/min) Apparatus_Setup->Heating Observation Observe Melting: - Note temperature at first  liquid formation (T_initial) Heating->Observation Completion Record Final Temperature: - Note temperature when all  solid has melted (T_final) Observation->Completion Result Melting Range (T_initial - T_final) Completion->Result

Caption: Workflow for Melting Point Determination.

G Synthesis of Entacapone (B1671355) from 5-Nitrovanillin 5_Nitrovanillin 4-Hydroxy-3-methoxy- 5-nitrobenzaldehyde (5-Nitrovanillin) Demethylation Demethylation 5_Nitrovanillin->Demethylation Intermediate 3,4-Dihydroxy- 5-nitrobenzaldehyde Demethylation->Intermediate Condensation Condensation with N,N-diethyl-2-cyanoacetamide Intermediate->Condensation Entacapone Entacapone Condensation->Entacapone

Caption: Synthesis of Entacapone.[2][3][6][21]

G Simplified Coenzyme Q Biosynthesis Pathway Tyrosine Tyrosine p_Hydroxybenzoate p-Hydroxybenzoate Tyrosine->p_Hydroxybenzoate Prenylation Prenylation p_Hydroxybenzoate->Prenylation Intermediate_1 Prenylated Intermediate Prenylation->Intermediate_1 Modifications Ring Modifications (Hydroxylation, Methylation, Decarboxylation) Intermediate_1->Modifications Coenzyme_Q Coenzyme Q Modifications->Coenzyme_Q 5_Nitrovanillin_Derivative Vanillic Acid (from 5-Nitrovanillin derivative) 5_Nitrovanillin_Derivative->Modifications Bypass Step

Caption: Role in Coenzyme Q Biosynthesis.[22][23][24][25][26]

References

Theoretical Insights into the Reaction Mechanisms of Cyclopropanecarbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbonyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the versatile cyclopropylcarbonyl moiety. However, its reactivity is nuanced, often leading to a mixture of products through competing reaction pathways. This technical guide provides an in-depth exploration of the theoretical underpinnings of cyclopropanecarbonyl chloride's reaction mechanisms, with a focus on solvolysis. We delve into the critical role of the cyclopropylmethyl cation, its subsequent rearrangements, and the factors governing product distribution. This document summarizes key quantitative data from related systems to provide a comparative framework, details relevant experimental protocols, and utilizes visualizations to clarify complex mechanistic pathways.

Introduction

The cyclopropane (B1198618) ring is a recurring motif in numerous biologically active molecules and natural products. Its unique electronic and steric properties impart significant effects on molecular conformation and reactivity. Cyclopropanecarbonyl chloride, as a readily accessible derivative, serves as a key building block for the incorporation of this structural unit. Understanding its reaction mechanisms is paramount for controlling reaction outcomes and designing efficient synthetic strategies.

The chemistry of cyclopropanecarbonyl chloride is dominated by the behavior of the transient cyclopropylmethyl cation that is formed upon departure of the chloride leaving group. This carbocation is non-classical and highly fluxional, readily undergoing rearrangements to isomeric structures. This guide will explore the theoretical basis for these transformations and the experimental evidence that supports our current understanding.

Core Reaction Mechanisms

The solvolysis of cyclopropanecarbonyl chloride is generally understood to proceed through an S_N1-like mechanism, involving the formation of a carbocation intermediate. The nature of this intermediate and its subsequent fate are the primary determinants of the product distribution.

Formation of the Cyclopropylmethyl Cation

The initial step in the solvolysis of cyclopropanecarbonyl chloride in a polar protic solvent (e.g., water, ethanol) is the ionization of the carbon-chlorine bond to form the cyclopropylmethyl cation and a chloride anion. The high degree of s-character in the C-C bonds of the cyclopropane ring allows for effective stabilization of the adjacent positive charge through hyperconjugation.

Rearrangement of the Cyclopropylmethyl Cation

The cyclopropylmethyl cation is not a static entity but rather exists as a set of rapidly equilibrating, non-classical carbocations. This includes the bicyclobutonium ion and the homoallyl cation. This rapid rearrangement is a hallmark of the cyclopropylmethyl system and is responsible for the formation of a variety of products.

A simplified representation of the key carbocation intermediates is depicted below:

G Cyclopropylmethyl Cation Cyclopropylmethyl Cation Bicyclobutonium Ion Bicyclobutonium Ion Cyclopropylmethyl Cation->Bicyclobutonium Ion Rearrangement Homoallyl Cation Homoallyl Cation Cyclopropylmethyl Cation->Homoallyl Cation Ring Opening Bicyclobutonium Ion->Cyclopropylmethyl Cation Homoallyl Cation->Cyclopropylmethyl Cation

Caption: Interconversion of key carbocation intermediates.

Nucleophilic Attack and Product Formation

The solvent or other nucleophiles present in the reaction mixture can attack any of the equilibrating carbocation intermediates, leading to a mixture of products. The primary products observed are:

  • Cyclopropylmethanol: From direct attack on the cyclopropylmethyl cation.

  • Cyclobutanol: From attack on the bicyclobutonium ion.

  • Homoallylic alcohol (3-buten-1-ol): From attack on the homoallyl cation.

The ratio of these products is highly dependent on the reaction conditions, particularly the solvent and temperature.

Quantitative Data from Related Systems

Table 1: Representative Rate Constants for Solvolysis of Related Alkyl Halides

SubstrateSolvent (vol/vol)Temperature (°C)Rate Constant (s⁻¹)
tert-Butyl Chloride80% Ethanol/20% Water251.4 x 10⁻⁴
Cyclopropylcarbinyl Chloride50% Ethanol/50% Water1004.8 x 10⁻⁵
Cyclobutyl Chloride50% Ethanol/50% Water1001.1 x 10⁻⁵

Note: Data is compiled from various sources and is intended for comparative purposes only.

Table 2: Representative Activation Parameters for Solvolysis

SubstrateSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
tert-Butyl Chloride80% Ethanol/20% Water23.8-1.8
Benzoyl Chloride50% Acetone/50% Water17.6-22.5

Note: Data for related systems illustrating typical activation parameters for S_N1 reactions.

Experimental Protocols

The study of the reaction mechanisms of cyclopropanecarbonyl chloride involves a combination of kinetic measurements and product analysis.

Kinetic Studies

A common method for determining the rate of solvolysis is to monitor the production of hydrochloric acid over time. This can be achieved through conductometric or titrimetric methods.

Workflow for a Typical Kinetic Experiment:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Solvent Solvent Mix Mix & Start Timer Solvent->Mix Reagent Cyclopropanecarbonyl Chloride Reagent->Mix Aliquots Take Aliquots at Intervals Mix->Aliquots Quench Quench Reaction Aliquots->Quench Titrate Titrate with Base Quench->Titrate Data Plot Data & Calculate Rate Titrate->Data

Caption: Workflow for a kinetic study of solvolysis.

Detailed Methodology:

  • A solution of cyclopropanecarbonyl chloride in a suitable solvent (e.g., acetone) is prepared.

  • The reaction is initiated by adding this solution to a thermostated solvolysis medium (e.g., a specific water/ethanol mixture).

  • At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding to a cold, immiscible solvent).

  • The amount of HCl produced in each aliquot is determined by titration with a standardized solution of a strong base, using a suitable indicator.

  • The rate constants are calculated from the titration data.

Product Analysis

The identification and quantification of the products of solvolysis are typically performed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Methodology for Product Analysis:

  • The solvolysis reaction is allowed to proceed to completion.

  • The reaction mixture is neutralized and the organic products are extracted into a suitable solvent (e.g., diethyl ether).

  • The extract is dried and concentrated.

  • The product mixture is analyzed by GC-MS to identify the components based on their retention times and mass spectra.

  • The relative amounts of each product are determined from the integrated peak areas in the gas chromatogram.

  • ¹H and ¹³C NMR spectroscopy are used to confirm the structures of the isolated products.

Theoretical Modeling

Computational chemistry provides a powerful tool for investigating the transient species and transition states involved in the reactions of cyclopropanecarbonyl chloride. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the geometries and energies of the various species along the reaction coordinate.

Logical Relationship of a Theoretical Study:

G Start Define Reactants & Products TS_Search Transition State Search Start->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Energy Calculate Energy Profile IRC->Energy Mechanism Elucidate Reaction Mechanism Energy->Mechanism

Caption: Logical flow of a computational investigation.

These calculations can provide valuable information on:

  • The activation energies for the formation of the different carbocation intermediates.

  • The relative stabilities of the cyclopropylmethyl, bicyclobutonium, and homoallyl cations.

  • The energy barriers for the interconversion of these cations.

  • The preferred pathways for nucleophilic attack.

Conclusion

The reaction mechanisms of cyclopropanecarbonyl chloride are a fascinating case study in the behavior of non-classical carbocations. A thorough understanding of the underlying theoretical principles is essential for predicting and controlling the outcomes of reactions involving this important synthetic intermediate. While a complete quantitative picture for cyclopropanecarbonyl chloride itself requires further dedicated studies, the analysis of related systems provides a robust framework for guiding synthetic endeavors. Future work combining detailed kinetic studies under a variety of conditions with high-level computational modeling will undoubtedly provide a more complete understanding of this complex and synthetically valuable molecule.

An In-depth Technical Guide to the Discovery and Historical Synthesis of Cyclopropanecarboxylic Acid Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acid chloride, a highly reactive acyl chloride, serves as a pivotal building block in modern organic synthesis. Its strained three-membered ring imparts unique chemical properties, making it a valuable synthon for introducing the cyclopropyl (B3062369) moiety into more complex molecules. This technical guide provides a comprehensive overview of the historical synthesis of its precursor, cyclopropanecarboxylic acid, and the subsequent conversion to the acid chloride. It includes detailed experimental protocols, comparative data on synthetic methods, and insights into its applications in pharmaceutical and agrochemical development.

Historical Perspective: The Genesis of a Key Reagent

The journey to cyclopropanecarboxylic acid chloride begins with the synthesis of its parent carboxylic acid. While a singular "discovery" paper for the acid chloride is not prominently cited in the historical literature, its preparation is a standard and well-documented transformation of cyclopropanecarboxylic acid. The synthesis of the acid itself, however, has a more storied past, with early methods paving the way for its eventual use as a versatile intermediate.

One of the earliest and most well-documented methods for the synthesis of cyclopropanecarboxylic acid is the cyclization of γ-chlorobutyronitrile, followed by hydrolysis. This classic route, detailed in Organic Syntheses, provided a reliable pathway for obtaining the foundational cyclopropane (B1198618) structure.

Synthesis of Cyclopropanecarboxylic Acid Chloride

The conversion of cyclopropanecarboxylic acid to its corresponding acid chloride is a fundamental transformation in organic chemistry. This process replaces the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the reactivity of the carbonyl group and making it an excellent acylating agent. Several chlorinating agents can be employed for this purpose, with thionyl chloride, oxalyl chloride, and phosphorus pentachloride being the most common.

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups in the starting material. The following table summarizes the quantitative data for the most common synthetic routes to cyclopropanecarboxylic acid chloride.

Chlorinating AgentStoichiometry (Reagent:Acid)CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Purity (%)Byproducts
Thionyl Chloride (SOCl₂)1.1:1 to 1.2:1NoneNeat or inert solvent (e.g., Toluene)50 - 10030 min - 2 hours90 - 96>98SO₂, HCl
Oxalyl Chloride ((COCl)₂)1.2:1 to 1.5:1DMF (catalytic)Anhydrous DCM0 to Room Temp1 - 2 hours>95HighCO, CO₂, HCl
Phosphorus Pentachloride (PCl₅)~1.1:1NoneNeat or inert solventRoom Temp to gentle warming1 - 3 hoursHighHighPOCl₃, HCl

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile

This procedure is adapted from a classic method published in Organic Syntheses.

Materials:

  • γ-Chlorobutyronitrile

  • Sodium hydroxide (B78521), powdered

  • Concentrated sulfuric acid

  • Ether

  • Drierite (or other suitable drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix powdered sodium hydroxide and γ-chlorobutyronitrile.

  • Heat the mixture on a steam bath. A vigorous reaction will occur.

  • After the initial reaction subsides, continue heating for 1 hour.

  • Complete the hydrolysis of the resulting cyclopropyl cyanide by the gradual addition of water, followed by further heating.

  • Cool the reaction mixture and acidify with a cold solution of concentrated sulfuric acid.

  • Separate the oily layer of crude cyclopropanecarboxylic acid.

  • Extract the aqueous layer with ether.

  • Combine the crude acid and the ether extract, dry over a suitable drying agent, and remove the ether by distillation.

  • Purify the cyclopropanecarboxylic acid by distillation under reduced pressure.

Protocol 2: Synthesis of Cyclopropanecarboxylic Acid Chloride using Thionyl Chloride[1]

This protocol is based on a procedure described in U.S. Patent 5,504,245 A.[1]

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride

Procedure:

  • In a flask equipped with a condenser and an addition funnel, place cyclopropanecarboxylic acid.[1]

  • While stirring, add thionyl chloride dropwise through the addition funnel.[1]

  • After the addition is complete, heat the reaction mixture to approximately 80°C for about 30 minutes, or until the liberation of gas ceases.[1]

  • The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil.[1]

Protocol 3: General Procedure for Synthesis of Cyclopropanecarboxylic Acid Chloride using Oxalyl Chloride

This is a general procedure adaptable for this specific synthesis.

Materials:

  • Cyclopropanecarboxylic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve cyclopropanecarboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride dropwise. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride, which can be used directly or further purified by distillation.

Applications in Drug Development and Organic Synthesis

Cyclopropanecarbonyl chloride is a valuable reagent in the pharmaceutical and agrochemical industries.[2] The cyclopropyl group it introduces can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2]

It is used as an intermediate in the synthesis of a variety of compounds, including:

  • Active Pharmaceutical Ingredients (APIs): The cyclopropylcarbonyl moiety is a structural feature in some drug candidates.[2]

  • Agrochemicals: It is a key building block for certain pesticides, including insecticides, herbicides, and fungicides.[2]

  • Complex Organic Molecules: It serves as a starting material for the synthesis of other important intermediates, such as formylcyclopropane and cyclopropanecarboxylic acid hydrazide.

  • Triazolopiperazine-amides: These compounds, which are analogs of the dipeptidyl peptidase IV (DPP-4) inhibitor sitagliptin (B1680988) (Januvia), have been synthesized using cyclopropanecarbonyl chloride.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the historical synthesis of the precursor acid and the general workflow for the preparation of cyclopropanecarboxylic acid chloride.

Historical_Synthesis_of_Cyclopropanecarboxylic_Acid A γ-Chlorobutyronitrile B Cyclopropyl Cyanide A->B NaOH, heat (Intramolecular Cyclization) C Cyclopropanecarboxylic Acid B->C H₂O, H₂SO₄, heat (Hydrolysis)

Caption: Historical synthesis of cyclopropanecarboxylic acid.

Synthesis_of_Cyclopropanecarboxylic_Acid_Chloride cluster_start Starting Material cluster_reagents Chlorinating Agents A Cyclopropanecarboxylic Acid E Cyclopropanecarboxylic Acid Chloride A->E Chlorination B Thionyl Chloride (SOCl₂) B->E C Oxalyl Chloride ((COCl)₂) C->E D Phosphorus Pentachloride (PCl₅) D->E

Caption: General workflow for the synthesis of the acid chloride.

Conclusion

Cyclopropanecarboxylic acid chloride, while not having a singular moment of discovery, has emerged from the foundational work on its parent acid to become an indispensable tool in modern organic chemistry. The well-established synthetic routes, particularly the use of thionyl chloride, provide efficient access to this versatile reagent. Its application in the synthesis of pharmaceuticals and agrochemicals underscores its importance to researchers and drug development professionals. This guide provides the necessary technical details to understand and utilize this key chemical building block effectively and safely.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride is a highly reactive and valuable reagent in organic synthesis, prized for its role in introducing the cyclopropyl (B3062369) moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its stability, or lack thereof. This technical guide provides a comprehensive overview of the stability and decomposition pathways of cyclopropanecarbonyl chloride, offering insights into its handling, storage, and reactivity.

Core Stability Profile

Cyclopropanecarbonyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] Its high reactivity stems from the strained cyclopropane (B1198618) ring and the electrophilic nature of the acyl chloride group.[2][3] The primary factor governing its stability is its extreme sensitivity to moisture.

Hydrolytic Instability

In the presence of water or atmospheric humidity, cyclopropanecarbonyl chloride readily undergoes hydrolysis to form cyclopropanecarboxylic acid and corrosive hydrogen chloride gas.[2][4][5] This reaction is typically rapid and exothermic.[6] The presence of hydroxyl bands in an IR spectrum of a sample is a clear indicator of hydrolysis.[7]

Table 1: General Stability and Incompatibility Data for Cyclopropanecarbonyl Chloride

ParameterDescriptionSource(s)
Appearance Colorless to pale yellow liquid[1][7]
Odor Pungent, irritating[1][2]
Moisture Sensitivity Highly sensitive; reacts violently with water[2][5][8]
Thermal Stability Decomposes upon heating[8]
Incompatible Materials Water, alcohols, strong bases, strong oxidizing agents, amines[8][9]
Hazardous Decomposition Products Hydrogen chloride gas, carbon monoxide, carbon dioxide[8][9]

Decomposition Pathways

The decomposition of cyclopropanecarbonyl chloride can proceed through several pathways, primarily driven by hydrolysis, thermolysis, and potential rearrangement.

Hydrolysis

The most common decomposition pathway is hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion.

Hydrolysis CPCC Cyclopropanecarbonyl Chloride Intermediate Tetrahedral Intermediate CPCC->Intermediate Nucleophilic attack H2O H₂O H2O->Intermediate CPCA Cyclopropanecarboxylic Acid Intermediate->CPCA Elimination of Cl⁻ HCl HCl Intermediate->HCl

Figure 1: Hydrolysis of Cyclopropanecarbonyl Chloride.

Thermal Decomposition

Studies involving infrared laser-powered homogeneous pyrolysis have shown that the thermal decomposition of cyclopropanecarbonyl chloride is initiated by a 1,2-elimination of hydrogen chloride.[8] This process affords a transient species, cyclopropylidene ketene, which can be observed at low temperatures using FT-IR spectroscopy.[8] Further decomposition of this intermediate can occur.

Thermal_Decomposition CPCC Cyclopropanecarbonyl Chloride Heat Δ (Heat) CPCC->Heat HCl HCl CPCC->HCl CPK Cyclopropylidene Ketene Heat->CPK Further_Decomp Further Decomposition Products CPK->Further_Decomp

Figure 2: Primary Thermal Decomposition Pathway.

The major stable products identified from the pyrolysis of similar acyl chlorides include carbon monoxide, hydrogen chloride, and various hydrocarbons.[8]

Potential Rearrangement

While not definitively documented for cyclopropanecarbonyl chloride itself, acyl chlorides containing strained rings can be susceptible to rearrangement reactions. A plausible, though unconfirmed, pathway is the rearrangement to the isomeric 4-chlorobutyryl chloride. This could theoretically occur under thermal stress or in the presence of Lewis acids, proceeding through a ring-opening mechanism. Further research is required to validate this pathway.

Experimental Protocols

Investigating the stability and decomposition of cyclopropanecarbonyl chloride requires specific analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Kinetic Analysis of Hydrolysis by Conductometry

This method is suitable for monitoring the rapid hydrolysis of acyl chlorides by measuring the increase in conductivity due to the formation of hydrochloric acid.[4]

Materials:

  • Cyclopropanecarbonyl chloride

  • High-purity acetone (B3395972) (dry)

  • Deionized water

  • Conductivity meter with a probe

  • Constant-temperature water bath

  • Jacketed reaction vessel

  • Magnetic stirrer and stir bar

  • Microsyringe

Procedure:

  • Solution Preparation: Prepare a stock solution of cyclopropanecarbonyl chloride (e.g., 0.1 M) in dry acetone. Prepare the desired acetone-water solvent mixture (e.g., 90:10 v/v) in a volumetric flask.

  • System Equilibration: Place a known volume of the acetone-water mixture into the jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C). Allow the solvent to equilibrate thermally.

  • Data Acquisition: Immerse the conductivity probe in the solvent and begin stirring. Once the conductivity reading is stable, inject a small, precise volume of the cyclopropanecarbonyl chloride stock solution into the vessel.

  • Monitoring: Record the conductivity at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (σ∞) and the conductivity at time t (σt) versus time. The slope of the resulting linear plot will be equal to -k.

Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare CPCC stock solution in dry acetone D Inject CPCC solution A->D B Prepare acetone-water solvent mixture C Equilibrate solvent in thermostated vessel B->C C->D E Record conductivity over time D->E F Plot ln(σ∞ - σt) vs. time E->F G Determine rate constant (k) from the slope F->G

Figure 3: Experimental Workflow for Hydrolysis Kinetics.

Protocol 2: Analysis of Thermal Decomposition Products by GC-MS and FT-IR

Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the products of thermal decomposition.[8]

Materials:

  • Cyclopropanecarbonyl chloride

  • Pyrolysis apparatus (e.g., tube furnace)

  • Inert gas (e.g., Argon)

  • GC-MS system

  • FT-IR spectrometer with a gas cell or matrix isolation setup

Procedure:

  • Sample Preparation: Place a small, known amount of cyclopropanecarbonyl chloride into the pyrolysis reactor.

  • Pyrolysis: Purge the system with an inert gas. Heat the reactor to the desired decomposition temperature and maintain for a set period.

  • Product Collection & Analysis (GC-MS): The volatile decomposition products are swept by the inert gas stream directly into the injection port of the GC-MS for separation and identification.

  • Product Analysis (FT-IR): Alternatively, the gaseous products can be collected in a gas cell for FT-IR analysis. For trapping reactive intermediates, the products can be co-deposited with an inert gas (e.g., argon) onto a cold window (matrix isolation) for subsequent FT-IR spectroscopic analysis.[8]

  • Data Interpretation: Identify the decomposition products by comparing their mass spectra and IR absorption bands with spectral libraries and known literature data.

Conclusion

Cyclopropanecarbonyl chloride is a fundamentally unstable molecule under ambient conditions due to its high propensity for hydrolysis. Its thermal decomposition is initiated by the elimination of HCl. For researchers and professionals in drug development, a thorough understanding of these stability limitations and decomposition pathways is critical for its effective and safe use as a synthetic intermediate. Proper handling under anhydrous conditions and controlled temperatures is paramount to ensure the integrity of the reagent and the success of synthetic transformations. Further kinetic studies would be beneficial to quantify the rates of its decomposition under various conditions, enabling more precise control over its reactivity in complex synthetic routes.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic properties of cyclopropanecarbonyl chloride (C₄H₅ClO). It includes experimental protocols for its synthesis and analysis, leveraging its unique chemical nature for applications in synthetic chemistry.

Introduction

Cyclopropanecarbonyl chloride, with the CAS number 4023-34-1, is a highly reactive acyl chloride featuring a strained three-membered cyclopropane (B1198618) ring attached to a carbonyl chloride functional group.[1][2] This unique structural combination confers distinct reactivity, making it a valuable intermediate in organic synthesis.[1][3] At room temperature, it is a colorless to slightly yellow liquid with a pungent odor.[3][4][5] Its heightened reactivity compared to linear acyl chlorides makes it an important reagent for introducing the cyclopropylcarbonyl moiety into molecules, a common structural motif in pharmaceuticals and agrochemicals.[2][3] The compound is moisture-sensitive and readily hydrolyzes.[3][4]

Molecular Structure and Geometry

The molecular structure of cyclopropanecarbonyl chloride is characterized by the planar, triangular geometry of the cyclopropane ring bonded to the carbonyl chloride group. The inherent ring strain in the cyclopropane forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[6] This strain profoundly influences the molecule's bonding and reactivity.

Structural Parameters
ParameterBond/AngleTypical ValueReference
Bond Lengths (Å) C-C (ring)1.501 - 1.510[7]
C-H (ring)1.078 - 1.083[7]
C-C=O~1.53[8]
C=O1.187 (Acetyl Chloride)[9]
C-Cl1.77 (Acyl Chlorides)[8]
Bond Angles (°) C-C-C (ring)~60
H-C-H (ring)114.5 - 114.8[7]
C-C=O~122[8]
O=C-Cl~120

Note: The values for the acyl chloride moiety are based on related molecules and serve as an approximation.

Caption: Molecular structure of cyclopropanecarbonyl chloride.

Bonding Models

The bonding in the cyclopropane ring is unique and cannot be adequately described by simple sp³ hybridization. Two primary models, the Coulson-Moffitt and the Walsh model, are used to explain its structure and reactivity.

Coulson-Moffitt Model (Bent Bonds)

The Coulson-Moffitt model proposes that the carbon atoms in the cyclopropane ring use orbitals with more p-character to form the C-C bonds.[10] This allows the inter-orbital angle to be larger than the 60° internuclear angle, reducing angle strain. The result is a set of "bent" or "banana" bonds where the electron density is concentrated outside the direct line connecting the carbon nuclei.[10][11] Consequently, the orbitals forming the C-H bonds have a higher s-character, leading to shorter and stronger C-H bonds compared to alkanes.[7][10]

Walsh Model

The Walsh model provides a molecular orbital perspective.[12][13] It assumes sp² hybridization for the carbon atoms.[10] Two sp² orbitals from each carbon form C-H bonds and a bond to the adjacent carbon atom, lying in the plane of the ring. The remaining sp² orbitals are directed towards the center of the ring, and the p-orbitals are perpendicular to the methylene (B1212753) groups and lie within the plane of the ring.[10][13] The overlap of these orbitals creates a set of molecular orbitals for the ring's framework. This model successfully explains the π-like character of the cyclopropane ring and its ability to conjugate with adjacent π-systems, such as the carbonyl group in cyclopropanecarbonyl chloride.[10][12]

walsh_model cluster_atoms Atomic Orbitals cluster_bonds Molecular Orbitals (Walsh Model) cluster_ring Cyclopropane Ring Framework C1_sp2 3 x C sp² orbitals CH_sigma C-H σ bonds C1_sp2->CH_sigma form σ bonds Ring_Orbitals Ring MOs C1_sp2->Ring_Orbitals overlap in center C1_p 3 x C p orbitals C1_p->Ring_Orbitals overlap in plane Walsh_Diagram Combination of sp² and p orbitals leads to a high-lying HOMO with π-character. Ring_Orbitals->Walsh_Diagram

Caption: Logical flow of the Walsh model for cyclopropane bonding.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of cyclopropanecarbonyl chloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum is complex due to the diastereotopic nature of the methylene protons. The spectrum typically shows multiplets for the cyclopropyl (B3062369) protons.

Proton AssignmentChemical Shift (δ, ppm)Coupling Constants (J, Hz)
CH-COCl2.111J(A,B) = 7.88, J(A,C) = 4.43
CH₂ (cis to COCl)1.283J(C,C') = 9.99, J(B,C) = -4.46
CH₂ (trans to COCl)1.183J(B,B') = 9.19, J(B,C') = 7.59

Data sourced from J. Mol. Spectrosc. 30, 184 (1969) as cited by ChemicalBook.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
C=O~170 - 175
CH-COCl~30 - 35
CH₂~10 - 15

Note: Specific data for cyclopropanecarbonyl chloride was not found in the search results; these are estimated ranges based on similar structures.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the carbonyl group and the cyclopropane ring.

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H stretch (ring)~3000 - 3100Medium
C=O stretch (acyl chloride)~1780 - 1815 Strong
CH₂ scissoring (ring)~1450Medium
Ring deformation~1020 - 1050Strong
C-Cl stretch~650 - 850Strong

Data sourced from the NIST Chemistry WebBook.[15][16] The high frequency of the C=O stretch is characteristic of acyl chlorides.

Mass Spectrometry (Electron Ionization)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/zProposed FragmentRelative Intensity
104[M]⁺ (C₄H₅ClO)Low
69[M-Cl]⁺ (C₄H₅O)High (Base Peak)
41[C₃H₅]⁺High
39[C₃H₃]⁺High

Data sourced from the NIST Chemistry WebBook.[17] The base peak at m/z 69 corresponds to the stable cyclopropylcarbonyl cation formed by the loss of the chlorine atom.

Experimental Protocols

Synthesis of Cyclopropanecarbonyl Chloride

The most common method for synthesizing cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent.[3][4]

Reagents:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., toluene, or neat)[18]

  • Catalytic dimethylformamide (DMF) (optional)[3][4]

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a drying tube under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add cyclopropanecarboxylic acid.

  • Slowly add a slight molar excess (1.1-1.2 equivalents) of thionyl chloride at room temperature.[18] The reaction is often performed neat.[18]

  • If desired, a catalytic amount of DMF can be added to facilitate the reaction.[3][4]

  • The reaction mixture is then heated, typically to around 60-80°C.[3][18] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Upon completion, the excess thionyl chloride is removed under reduced pressure.[3]

  • The crude cyclopropanecarbonyl chloride is then purified by fractional distillation under vacuum to yield a colorless liquid.[4][18]

synthesis_workflow Reactants Cyclopropanecarboxylic Acid + Thionyl Chloride (SOCl₂) Reaction Heat (60-80°C) Inert Atmosphere Reactants->Reaction Workup Remove excess SOCl₂ (Reduced Pressure) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure Cyclopropanecarbonyl Chloride Purification->Product

Caption: General workflow for the synthesis of cyclopropanecarbonyl chloride.
Purification Protocol

Due to its high reactivity and moisture sensitivity, purification requires anhydrous conditions.

Method: Vacuum Distillation

  • Assemble a vacuum distillation apparatus with dry glassware.

  • Transfer the crude product to the distillation flask.

  • Slowly reduce the pressure to the appropriate level. The boiling point is 119 °C at atmospheric pressure, but lower under vacuum (e.g., 60 °C at 50 mmHg).[5]

  • Collect the fraction that distills at the expected temperature and pressure.

  • Store the purified product under an inert atmosphere in a tightly sealed container, preferably at a low temperature (2-8°C).[5]

Reactivity and Applications

The primary chemical characteristic of cyclopropanecarbonyl chloride is its high reactivity as an acylating agent.[4] The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic acyl substitution.[4] This property is harnessed in various organic transformations.

Key Applications:

  • Pharmaceutical Synthesis: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[2][3] The incorporation of the cyclopropane moiety can enhance metabolic stability and biological activity.[3]

  • Agrochemical Synthesis: It is used in the production of pesticides, including insecticides and fungicides.[2]

  • Organic Synthesis: It is widely used to introduce the cyclopropylcarbonyl group in the synthesis of amides, esters, and ketones via reactions with amines, alcohols, and organometallic reagents, respectively.[3]

acylation_reaction CPCCl Cyclopropanecarbonyl Chloride (Electrophile) Product Acylated Product (Ester, Amide, etc.) CPCCl->Product Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Nucleophile->Product Nucleophilic Attack Byproduct HCl Product->Byproduct Elimination

Caption: General scheme for nucleophilic acyl substitution.

Safety and Handling

Cyclopropanecarbonyl chloride is a hazardous substance requiring strict safety protocols.[4]

  • Hazards: It is flammable, toxic if swallowed, and causes severe skin burns and eye damage.[3][5][19] It is highly reactive and moisture-sensitive, reacting with water to produce corrosive hydrogen chloride gas.[4][20]

  • Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[20]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][19] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen).[1] It is incompatible with strong bases, alcohols, and oxidizing agents.[20]

Conclusion

Cyclopropanecarbonyl chloride is a fascinating molecule whose properties are dominated by the unique electronic structure of its strained three-membered ring. The bent bonds and π-character of the cyclopropane group, as described by the Coulson-Moffitt and Walsh models, contribute to its distinct reactivity. A thorough understanding of its molecular structure, spectroscopic signatures, and handling requirements is crucial for its effective and safe utilization as a versatile reagent in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Navigating the Solubility of Cyclopropanecarbonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of cyclopropanecarbonyl chloride, a key reagent in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and presents a logical workflow for solvent selection in reactions involving this highly reactive compound.

Cyclopropanecarbonyl chloride (C₄H₅ClO) is a colorless to pale yellow liquid known for its pungent odor and high reactivity, largely owing to the strained cyclopropane (B1198618) ring and the labile acyl chloride group.[1] This reactivity makes it a valuable synthetic intermediate but also necessitates careful handling and solvent selection to ensure optimal reaction outcomes and safety. A critical aspect of its handling is its pronounced sensitivity to moisture, leading to rapid hydrolysis.[2][3]

Qualitative Solubility of Cyclopropanecarbonyl Chloride

While specific quantitative solubility data for cyclopropanecarbonyl chloride is not extensively documented in publicly available literature, its general solubility in common organic solvents is well-established. The compound is widely reported to be soluble in a range of non-protic organic solvents.[1][4] However, it reacts with protic solvents, most notably water, with which it can react violently to produce cyclopropanecarboxylic acid and hydrochloric acid.[4][5][6]

The following table summarizes the qualitative solubility of cyclopropanecarbonyl chloride in various solvents based on available chemical data sheets and literature.

SolventQualitative SolubilityNotes
ChloroformSoluble[2][3]A common solvent for reactions involving acyl chlorides.
Diethyl EtherSoluble[7]Suitable for reactions requiring a non-polar, aprotic medium.
BenzeneSoluble[7]A non-polar, aprotic solvent; use may be limited by toxicity.
WaterReacts[2][8]Undergoes rapid hydrolysis; not a suitable solvent.[6]
AlcoholsReactsReacts to form esters; not suitable as an inert solvent.

Experimental Protocol for Solubility Determination

The high reactivity of cyclopropanecarbonyl chloride, particularly its moisture sensitivity, demands stringent experimental conditions for accurate solubility determination. The following protocol outlines a gravimetric method adapted for reactive, moisture-sensitive compounds. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Objective: To determine the solubility of cyclopropanecarbonyl chloride in a given anhydrous organic solvent at a specific temperature.

Materials:

  • Cyclopropanecarbonyl chloride (≥98% purity)

  • Anhydrous organic solvent (e.g., chloroform, diethyl ether)

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Oven-dried glassware: sealed vials with septa, gas-tight syringes, volumetric flasks, filtration apparatus (e.g., Schlenk filter)

  • Analytical balance (± 0.1 mg)

  • Constant temperature bath

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

    • Ensure the solvent is anhydrous, either by using a commercially available dry solvent or by appropriate drying techniques followed by distillation under an inert atmosphere.

  • Sample Preparation:

    • In an inert atmosphere glovebox or using Schlenk line techniques, add a known volume of the anhydrous solvent to a pre-weighed, sealed vial equipped with a magnetic stir bar.

    • Using a gas-tight syringe, incrementally add small, known masses of cyclopropanecarbonyl chloride to the vial. Seal the vial immediately after each addition.

  • Equilibration:

    • Place the sealed vial in a constant temperature bath set to the desired experimental temperature.

    • Stir the mixture vigorously to facilitate dissolution.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), ensuring that a saturated solution with excess undissolved solute is formed.

  • Sample Analysis:

    • After equilibration, cease stirring and allow the undissolved solid to settle.

    • Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed, gas-tight syringe fitted with a filter needle to avoid transferring any solid.

    • Transfer the supernatant to a pre-weighed, dry vial.

    • Determine the mass of the transferred supernatant.

    • Evaporate the solvent from the vial under reduced pressure.

    • The mass of the remaining residue corresponds to the mass of cyclopropanecarbonyl chloride dissolved in the known mass of the solvent.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (Mass of dissolved cyclopropanecarbonyl chloride / Mass of solvent) x 100

Safety Precautions:

  • Cyclopropanecarbonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Due to its reactivity with water, avoid any contact with moisture.

Logical Workflow for Solvent Selection

The choice of solvent is critical when working with cyclopropanecarbonyl chloride. The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for a chemical reaction.

Solvent Selection Workflow for Cyclopropanecarbonyl Chloride Reactions A Define Reaction Requirements (e.g., temperature, reactants, desired product) B Is Cyclopropanecarbonyl Chloride a Reactant? A->B C Select Solvent Based on General Reaction Parameters B->C No D Initial Solvent Screen: Check for Reactivity with Solute B->D Yes E Does the solvent have protic groups (e.g., -OH, -NH)? D->E F Solvent is Unsuitable (Risk of Solvolysis) E->F Yes G Check for Anhydrous Conditions E->G No M Re-evaluate Solvent Choice F->M H Dry the Solvent and Use Inert Atmosphere Techniques G->H No I Solvent is Potentially Suitable G->I Yes H->I J Perform Small-Scale Solubility & Reaction Test I->J K Assess Outcome (e.g., yield, purity, side products) J->K L Optimize and Scale-Up K->L Successful K->M Unsuccessful M->D

Caption: A workflow for selecting a suitable solvent for reactions.

References

An In-depth Technical Guide to the Thermochemical Data of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride, a derivative of cyclopropanecarboxylic acid, is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its heightened reactivity, owing to the strained cyclopropane (B1198618) ring adjacent to the carbonyl group, makes it a versatile reagent for introducing the cyclopropyl (B3062369) moiety into larger molecular scaffolds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling of reaction pathways.

Despite its synthetic utility, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of published experimental or high-level computational thermochemical data, including standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). This guide aims to bridge this knowledge gap by providing a detailed summary of its known properties and outlining the established protocols for determining the missing thermochemical values.

Physicochemical and Reactivity Data

While specific thermochemical data is lacking, a considerable amount of information regarding the physical and chemical properties of cyclopropanecarbonyl chloride has been reported. These are summarized in the tables below.

Table 1: General and Physical Properties of Cyclopropanecarbonyl Chloride
PropertyValueSource
Molecular Formula C₄H₅ClO[N/A]
Molecular Weight 104.53 g/mol [N/A]
CAS Number 4023-34-1[N/A]
Appearance Colorless to pale yellow liquid[N/A]
Odor Pungent[N/A]
Boiling Point 119 °C (at 1 atm)[N/A]
Density 1.152 g/mL (at 25 °C)[N/A]
Refractive Index 1.452 (at 20 °C)[N/A]
Solubility Soluble in organic solvents; reacts violently with water.[N/A]
Table 2: Reactivity and Synthesis Information
AspectDescription
Key Reactivity Highly reactive acylating agent. The presence of the strained cyclopropane ring enhances its reactivity compared to acyclic acyl chlorides. It is sensitive to moisture and hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid.
Common Uses Primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a reagent for introducing the cyclopropylcarbonyl group into various molecules.
Synthesis Commonly synthesized by treating cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Diagram 1: Synthesis of Cyclopropanecarbonyl Chloride

G Synthesis of Cyclopropanecarbonyl Chloride CPA Cyclopropanecarboxylic Acid CPCC Cyclopropanecarbonyl Chloride CPA->CPCC Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->CPCC Byproducts SO₂ + HCl CPCC->Byproducts

Caption: Common synthesis route for cyclopropanecarbonyl chloride.

Thermochemical Data of Related Compounds

To provide a frame of reference for the thermochemical properties of cyclopropanecarbonyl chloride, the following tables present data for its parent carboxylic acid and a simple acyclic acyl chloride.

Table 3: Thermochemical Data for Cyclopropanecarboxylic Acid (C₄H₆O₂)
PropertyValueUnitsSource
Standard Enthalpy of Combustion (liquid) -2058.3kJ/mol[N/A]
Gas Phase Heat Capacity (Cp) at 298.15 K 94.77J/mol·K[1]
Table 4: Thermochemical Data for Acetyl Chloride (C₂H₃ClO)
PropertyValueUnitsSource
Standard Enthalpy of Formation (gas, 298.15 K) -251.3 ± 0.50kJ/mol[2]
Standard Enthalpy of Formation (liquid, 298.15 K) -272.0 ± 0.50kJ/mol[3]
Liquid Phase Heat Capacity (Cp) at 298 K 117.2J/mol·K[4]

Experimental Protocols for Thermochemical Data Determination

The following sections describe the primary experimental techniques used to determine the key thermochemical properties of organic compounds.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic liquid like cyclopropanecarbonyl chloride is typically determined indirectly through its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene (B3416737) ampoule) of known mass and heat of combustion.

  • Calorimeter Setup: The encapsulated sample is placed in a crucible within a high-pressure vessel (the "bomb"), which is then pressurized with a large excess of pure oxygen (typically 20-30 atm).

  • Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

  • Ignition and Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The final temperature of the water is measured after thermal equilibrium is reached.

  • Calculation: The heat of combustion of the sample is calculated from the observed temperature change, the total heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the combustion of the container and ignition wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Diagram 2: Experimental Workflow for Combustion Calorimetry

G Workflow for Combustion Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Weigh Sample B Encapsulate Sample A->B C Assemble Bomb (Sample + O₂) B->C D Measure Initial Temp. C->D E Ignite Sample D->E F Measure Final Temp. E->F G Calculate ΔcH° F->G H Apply Hess's Law G->H I Determine ΔfH° H->I

Caption: A generalized workflow for determining enthalpy of formation.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a liquid as a function of temperature can be determined with high precision using Differential Scanning Calorimetry (DSC).[5][6]

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Baseline Measurement: An initial DSC scan is performed with two empty, hermetically sealed sample pans to obtain a baseline heat flow difference between the sample and reference holders.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and a second scan is run over the desired temperature range.

  • Sample Measurement: The standard is replaced with a precisely weighed sample of cyclopropanecarbonyl chloride in a hermetically sealed pan, and a third scan is performed under identical conditions (heating rate, gas flow).

  • Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow difference between the sample and the empty pan to the heat flow difference between the standard and the empty pan, using the following relationship:

    • Cp(sample) = (m(std) / m(sample)) * (ΔQ(sample) / ΔQ(std)) * Cp(std) where m is mass and ΔQ is the difference in heat flow from the baseline.

Computational Protocols for Thermochemical Data Prediction

In the absence of experimental data, computational quantum chemistry provides a powerful alternative for predicting thermochemical properties.[7][8] High-accuracy composite methods are generally preferred for this purpose.

High-Accuracy Ab Initio Methods

Methods like the Gaussian-n (G2, G3, G4) theories and the Weizmann-n (Wn) theories are composite procedures designed to approximate the results of very high-level calculations through a series of more manageable computations.[9] A common high-accuracy approach involves calculations using Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[10][11]

Methodology:

  • Geometry Optimization: The molecular geometry is optimized at a computationally less expensive level of theory, often a Density Functional Theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculation: A highly accurate single-point energy calculation is performed on the optimized geometry using a more sophisticated method and a larger basis set (e.g., CCSD(T) with an augmented correlation-consistent basis set like aug-cc-pVTZ).

  • Extrapolation: To achieve even higher accuracy, energies are often extrapolated to the complete basis set (CBS) limit.

  • Thermochemical Calculation: The total electronic energy is combined with the ZPVE and thermal corrections (from the frequency calculation) to yield the enthalpy and Gibbs free energy at a given temperature. The standard enthalpy of formation is then calculated using atomization or isodesmic reaction schemes.

Density Functional Theory (DFT)

While generally less accurate than high-level composite ab initio methods, modern DFT functionals can provide good estimates of thermochemical properties at a much lower computational cost, making them suitable for larger molecules.[12][13][14] The choice of functional is critical, and benchmarking against experimental data for similar compounds is often necessary.

Diagram 3: Computational Thermochemistry Workflow

G Workflow for Computational Thermochemistry A Select Method & Basis Set (e.g., B3LYP/6-31G(d)) B Geometry Optimization A->B C Frequency Calculation B->C E High-Level Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) B->E D Obtain ZPVE & Thermal Corrections C->D F Calculate Total Energy D->F E->F G Calculate Thermochemical Properties (ΔfH°, S°, Cp) F->G

Caption: A typical workflow for predicting thermochemical data.

Conclusion

Cyclopropanecarbonyl chloride is a valuable reagent in modern organic synthesis. This guide has consolidated its known physical and chemical properties and, in light of the current absence of its specific thermochemical data, has provided a detailed overview of the standard experimental and computational methodologies required for their determination. The thermochemical data for related compounds have been presented to offer a comparative context. It is hoped that this technical guide will serve as a useful resource for researchers and stimulate further studies to characterize the thermochemical landscape of this important molecule.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cyclopropanecarbonyl chloride in Friedel-Crafts acylation reactions. This powerful reaction facilitates the synthesis of cyclopropyl (B3062369) aryl ketones, which are valuable intermediates in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the cyclopropyl moiety.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] When employing cyclopropanecarbonyl chloride as the acylating agent, a cyclopropyl ketone is formed. The cyclopropyl group is a desirable structural motif in drug design, as it can enhance metabolic stability, improve potency, and reduce off-target effects.[2][3][4] The resulting cyclopropyl aryl ketones are key building blocks for a variety of pharmaceutical compounds.[5][6]

Reaction Principle

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the cyclopropanecarbonyl chloride by coordinating to the chlorine atom, which facilitates its departure and the generation of the cyclopropyl acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final cyclopropyl aryl ketone product. A key advantage of this acylation is that the ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.[1]

Application Notes

Catalyst Selection:

  • Anhydrous Aluminum Chloride (AlCl₃): This is the most common and effective Lewis acid for acylating a wide range of aromatic substrates. A stoichiometric amount is typically required as it complexes with the product ketone.[1]

  • Other Lewis Acids: For more activated aromatic substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed to minimize potential side reactions.

Solvent Choice:

The selection of an appropriate solvent is critical for the success of the Friedel-Crafts acylation.

  • Dichloromethane (B109758) (CH₂Cl₂): A commonly used solvent due to its ability to dissolve the reactants and the Lewis acid complex.

  • Carbon Disulfide (CS₂): Another suitable solvent, particularly for less reactive aromatic compounds.

  • Aromatic Substrate as Solvent: If the aromatic substrate is a liquid and relatively unreactive, it can sometimes be used as the solvent.

Substrate Scope:

  • Activated Aromatic Compounds: Aromatic rings bearing electron-donating groups (e.g., toluene (B28343), anisole) are highly reactive and readily undergo acylation, often under milder conditions.[1]

  • Unactivated Aromatic Compounds: Benzene (B151609) is a standard substrate but requires a strong Lewis acid like AlCl₃.[1]

  • Deactivated Aromatic Compounds: Aromatic compounds with strongly electron-withdrawing groups (e.g., nitrobenzene) are generally not suitable for Friedel-Crafts acylation due to their low nucleophilicity.[1]

Quantitative Data Summary

The following tables summarize the reaction yields for the Friedel-Crafts acylation of various aromatic compounds with a substituted cyclopropanecarbonyl chloride (2,2-difluorocyclopropanecarbonyl chloride). While not the exact reagent, this data provides a strong indication of the expected reactivity and product distribution.

Table 1: Friedel-Crafts Acylation with 1 Equivalent of Aromatic Substrate

Aromatic SubstrateProduct(s)Overall Yield (%)Product Ratio (Ring-Opened:Ring-Intact)
Benzene2,2-difluoro-1-phenylpropan-1-one & 1-cyclopropyl-2,2-difluoro-1-phenylethanone50100:0
Toluene1-(4-tolyl)-2,2-difluoropropan-1-one & 1-cyclopropyl-2,2-difluoro-1-(p-tolyl)ethanone72100:0
Ethylbenzene1-(4-ethylphenyl)-2,2-difluoropropan-1-one & 1-cyclopropyl-1-(4-ethylphenyl)-2,2-difluoroethanone78100:0
p-Xylene1-(2,5-dimethylphenyl)-2,2-difluoropropan-1-one & 1-cyclopropyl-1-(2,5-dimethylphenyl)-2,2-difluoroethanone78100:0
Anisole (B1667542)1-(4-methoxyphenyl)-2,2-difluoropropan-1-one & 1-cyclopropyl-2,2-difluoro-1-(4-methoxyphenyl)ethanone5225:75
Naphthalene1-(naphthalen-1-yl)-2,2-difluoropropan-1-one & 1-cyclopropyl-2,2-difluoro-1-(naphthalen-1-yl)ethanone4518:82
Thiophene1-(thiophen-2-yl)-2,2-difluoropropan-1-one & 1-cyclopropyl-2,2-difluoro-1-(thiophen-2-yl)ethanone862:98

Data sourced from a study using 2,2-difluorocyclopropanecarbonyl chloride.[7]

Table 2: Friedel-Crafts Acylation with 5 Equivalents of Aromatic Substrate

Aromatic SubstrateProduct(s)Overall Yield (%)Product Ratio (Ring-Opened:Ring-Intact)
Benzene2,2-difluoro-1-phenylpropan-1-one & 1-cyclopropyl-2,2-difluoro-1-phenylethanone5580:20
Toluene1-(4-tolyl)-2,2-difluoropropan-1-one & 1-cyclopropyl-2,2-difluoro-1-(p-tolyl)ethanone7010:90
p-Xylene1-(2,5-dimethylphenyl)-2,2-difluoropropan-1-one & 1-cyclopropyl-1-(2,5-dimethylphenyl)-2,2-difluoroethanone75100:0
Anisole1-(4-methoxyphenyl)-2,2-difluoropropan-1-one & 1-cyclopropyl-2,2-diffluoro-1-(4-methoxyphenyl)ethanone6012:88
Naphthalene1-(naphthalen-1-yl)-2,2-difluoropropan-1-one & 1-cyclopropyl-2,2-difluoro-1-(naphthalen-1-yl)ethanone4015:85

Data sourced from a study using 2,2-difluorocyclopropanecarbonyl chloride.[7]

Experimental Protocols

Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Cyclopropanecarbonyl chloride is a lachrymatory and corrosive compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene

  • Materials:

    • Anhydrous aluminum chloride (AlCl₃)

    • Cyclopropanecarbonyl chloride

    • Anhydrous benzene

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Reflux condenser with a drying tube

    • Ice bath

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

    • To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Dissolve cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, add anhydrous benzene (1.2 eq.) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and slowly pour it into a beaker containing crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography or distillation to obtain cyclopropyl phenyl ketone.

Protocol 2: Acylation of Toluene (Activated Substrate)

  • Procedure:

    • Follow the same setup and initial steps as in Protocol 1.

    • After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.

    • Stir the reaction at 0-5 °C for 2-3 hours. The reaction with activated substrates like toluene is typically faster.[1]

    • Monitor the reaction by TLC.

    • Follow the work-up and purification procedure as described in Protocol 1 to isolate the cyclopropyl tolyl ketone isomers (primarily the para-isomer).

Protocol 3: Acylation of Anisole (Highly Activated Substrate)

  • Procedure:

    • Follow the same setup and initial steps as in Protocol 1.

    • Due to the high reactivity of anisole, maintain the reaction temperature at -10 to 0 °C.

    • Add a solution of anhydrous anisole (1.2 eq.) in anhydrous dichloromethane dropwise to the acylium ion complex.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.[1]

    • Follow the work-up and purification procedure as described in Protocol 1 to isolate the cyclopropyl methoxyphenyl ketone isomers (primarily the para-isomer).

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation & Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Cyclopropyl Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Aromatic Ring SigmaComplex Sigma Complex (Carbocation Intermediate) AromaticRing->SigmaComplex + Acylium Ion Product Cyclopropyl Aryl Ketone SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Dry glassware - Add AlCl₃ and solvent Start->ReactionSetup Cooling Cool to 0-5 °C ReactionSetup->Cooling AcylChlorideAddition Add Cyclopropanecarbonyl Chloride Solution Cooling->AcylChlorideAddition AromaticAddition Add Aromatic Substrate AcylChlorideAddition->AromaticAddition Reaction Stir at RT AromaticAddition->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Separatory Funnel Extraction Workup->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow.

Drug_Development_Pathway Start Cyclopropanecarbonyl Chloride FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Intermediate Cyclopropyl Aryl Ketone FC_Acylation->Intermediate Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (API) Further_Synthesis->API

Caption: Role in Drug Development.

References

Application Notes and Protocols: Amidation of Primary Amines with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted cyclopropanecarboxamides via the amidation of primary amines with cyclopropanecarbonyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding compounds with significant potential in medicinal chemistry and drug development. The cyclopropyl (B3062369) moiety is a key structural motif in various biologically active molecules. This application note includes a general experimental procedure, a table of representative yields, characterization data, and a discussion of the relevance of N-cyclopropylamides as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical enzyme in epigenetic regulation.

Introduction

The amide bond is a ubiquitous functional group in pharmaceuticals and natural products. The reaction of an acyl chloride with a primary amine is a robust and efficient method for the formation of N-substituted amides. Cyclopropanecarbonyl chloride is a valuable building block that introduces the cyclopropyl group, a strained three-membered ring that can confer unique conformational constraints and metabolic stability to drug candidates. N-cyclopropylamides have garnered significant interest due to their diverse biological activities, including their role as potent enzyme inhibitors.

Data Presentation

The following table summarizes representative yields for the amidation of various primary amines with cyclopropanecarbonyl chloride under standard Schotten-Baumann or similar reaction conditions. Yields are dependent on the specific amine, solvent, base, and reaction conditions employed.

Primary AmineProductSolventBaseYield (%)
AnilineN-phenylcyclopropanecarboxamideCyrene™Triethylamine (B128534)Good
BenzylamineN-benzylcyclopropanecarboxamideCyrene™TriethylamineGood
Pyrrolidine*N-(cyclopropanecarbonyl)pyrrolidineCyrene™TriethylamineModerate
Various AminesN-substituted amidesDichloromethane (B109758)Triethylamine70-95

*Note: Pyrrolidine is a secondary amine, included for comparative purposes as a specific example found in the literature.[1] "Good" and "Moderate" yields are as described in the cited literature, which also states that yields for primary amines are generally good to excellent.[1][2]

Experimental Protocols

General Protocol for the Amidation of a Primary Amine with Cyclopropanecarbonyl Chloride

This protocol describes a general and reliable procedure for the synthesis of N-substituted cyclopropanecarboxamides.

Materials:

  • Primary amine (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF, Cyrene™)

  • Triethylamine (TEA) or other non-nucleophilic base (e.g., pyridine, diisopropylethylamine - DIEA) (1.1-1.5 eq)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (approximately 0.1-0.2 M concentration).

  • Base Addition: To the stirring solution, add triethylamine (1.1-1.5 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.0-1.2 eq) dropwise to the cooled reaction mixture. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted cyclopropanecarboxamide.

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization Data for Representative Products:

N-benzylcyclopropanecarboxamide:

  • ¹H NMR (CDCl₃): Chemical shifts will be observed for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl group.[2]

  • ¹³C NMR (CDCl₃): Characteristic peaks will be present for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.[3]

  • IR Spectroscopy: Key absorptions include the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), the amide C=O stretch (around 1640 cm⁻¹), and the N-H bend (around 1540 cm⁻¹).

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

N-phenylcyclopropanecarboxamide:

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.[4]

  • IR Spectroscopy (Vapor Phase): Expect to see characteristic peaks for the N-H stretch, aromatic C-H stretches, the amide C=O stretch, and aromatic C=C stretches.[4]

  • Mass Spectrometry (GC-MS): The mass spectrum will display the molecular ion peak and fragmentation patterns corresponding to the loss of the cyclopropylcarbonyl group and other fragments.[4]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Primary Amine + DCM + TEA acyl_chloride Add Cyclopropanecarbonyl Chloride (0 °C) start->acyl_chloride 1.0 eq stir Stir at RT (1-16 h) acyl_chloride->stir 1.0-1.2 eq quench Quench with H₂O stir->quench extract Separate Layers quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize (NMR, IR, MS) purify->characterize end end characterize->end Final Product

Caption: Experimental workflow for the amidation of primary amines.

Signaling Pathway: Inhibition of LSD1 by a Cyclopropylamine (B47189) Derivative

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by demethylating histone lysine (B10760008) residues. Certain cyclopropylamine-containing molecules act as mechanism-based irreversible inhibitors of LSD1. The inhibition proceeds through the enzymatic oxidation of the cyclopropylamine, leading to the opening of the cyclopropane (B1198618) ring and subsequent covalent modification of the FAD cofactor, rendering the enzyme inactive.

LSD1_inhibition cluster_enzyme LSD1 Active Site cluster_inactivation Inactivation Mechanism LSD1 LSD1 Enzyme FAD_ox FAD (oxidized) inhibitor Cyclopropylamine Inhibitor binding Inhibitor Binds to Active Site inhibitor->binding oxidation Enzymatic Oxidation (Single Electron Transfer) binding->oxidation ring_opening Cyclopropane Ring Opening oxidation->ring_opening covalent_adduct Covalent Adduct Formation with FAD ring_opening->covalent_adduct inactive_enzyme Inactive LSD1-FAD Adduct covalent_adduct->inactive_enzyme

Caption: Mechanism of LSD1 inhibition by a cyclopropylamine derivative.

References

Application Notes and Protocols for the Esterification of Alcohols using Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Cyclopropanecarboxylate (B1236923) esters, in particular, are valuable structural motifs found in a range of biologically active molecules. Their unique conformational properties and metabolic stability make them attractive components in drug design. This document provides detailed protocols for the synthesis of cyclopropanecarboxylate esters from alcohols using cyclopropanecarbonyl chloride. The methods outlined are applicable to primary, secondary, and tertiary alcohols, with specific conditions optimized for each class of substrate.

Cyclopropanecarbonyl chloride is a highly reactive acylating agent, allowing for rapid and efficient esterification under mild conditions. The general reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction. For less reactive or sterically hindered alcohols, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly enhance the reaction rate.

Reagent Preparation: Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride can be prepared from cyclopropanecarboxylic acid using a variety of chlorinating agents. A common and effective method involves the use of thionyl chloride (SOCl₂).[1]

Protocol: Preparation of Cyclopropanecarbonyl Chloride

  • To a flask equipped with a condenser and an addition funnel, add cyclopropanecarboxylic acid (1.0 eq).

  • With stirring, add thionyl chloride (1.5 eq) dropwise through the addition funnel.

  • After the addition is complete, heat the reaction mixture to 80°C for 30 minutes, or until the evolution of gas ceases.

  • The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil (typically 90-96% yield).[1]

Experimental Protocols for Esterification

The following protocols provide detailed methodologies for the esterification of primary, secondary, and tertiary alcohols with cyclopropanecarbonyl chloride.

Protocol 1: General Procedure for Esterification of Primary and Secondary Alcohols using Pyridine

This protocol is suitable for most primary and secondary alcohols. Pyridine acts as both a solvent and an acid scavenger.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous pyridine (3-5 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: DMAP-Catalyzed Esterification of Sterically Hindered (including Tertiary) Alcohols

For tertiary or other sterically hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is recommended to facilitate the reaction.

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the mixture to 0°C.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.2 eq) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times may vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, dilute the mixture with the solvent and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of various alcohols with cyclopropanecarbonyl chloride based on the protocols described above.

EntryAlcohol SubstrateAlcohol TypeProtocolReaction Time (h)Yield (%)
1EthanolPrimary12>90
2Benzyl AlcoholPrimary13>90
3IsopropanolSecondary1485-90
4CyclohexanolSecondary1485-90
5tert-ButanolTertiary21260-70
61-AdamantanolTertiary22450-60

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Mechanism

The esterification of an alcohol with cyclopropanecarbonyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for esterification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of cyclopropanecarboxylate esters.

Experimental Workflow start Start dissolve Dissolve alcohol in anhydrous solvent with base (and DMAP if needed) start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add cyclopropanecarbonyl chloride dropwise cool->add_acyl react Stir at room temperature (Monitor by TLC) add_acyl->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (1M HCl, NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize pure ester purify->end

Caption: General experimental workflow for ester synthesis.

References

Synthesis of Cyclopropyl Ketones from Cyclopropanecarbonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl (B3062369) ketones from cyclopropanecarbonyl chloride. Cyclopropyl ketones are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, owing to the unique conformational and electronic properties of the cyclopropyl group.

Introduction

Cyclopropanecarbonyl chloride is a reactive acylating agent that serves as a versatile precursor for the synthesis of a variety of cyclopropyl ketones. The primary methods for this transformation involve the reaction of cyclopropanecarbonyl chloride with nucleophiles, such as arenes via Friedel-Crafts acylation, or with organometallic reagents. The choice of synthetic route depends on the desired substitution pattern of the resulting ketone. This document outlines three key methodologies:

  • Friedel-Crafts Acylation: For the synthesis of aryl cyclopropyl ketones.

  • Reaction with Organocuprates (Gilman Reagents): For the synthesis of alkyl, aryl, and vinyl cyclopropyl ketones.

  • Negishi Coupling with Organozinc Reagents: A palladium-catalyzed cross-coupling reaction for the synthesis of a diverse range of cyclopropyl ketones.

Data Presentation

The following table summarizes the quantitative data from the experimental protocols detailed in this document, allowing for easy comparison of the different synthetic methods.

MethodReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Protocol 1: Friedel-Crafts Acylation Cyclopropanecarbonyl chloride, Benzene (B151609)Cyclopropyl phenyl ketoneAlCl₃Benzene10-202~85
Protocol 2: Reaction with Organocuprate Cyclopropanecarbonyl chloride, Methylmagnesium iodideCyclopropyl methyl ketoneCuITHF-78 to RT275
Protocol 3: Negishi Coupling Cyclopropanecarbonyl chloride, Phenylzinc chlorideCyclopropyl phenyl ketonePd(PPh₃)₄THFRT1282

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents are hazardous and should be handled with care.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of Aryl Cyclopropyl Ketones

This protocol describes the synthesis of cyclopropyl phenyl ketone via the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.

Materials:

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (used as both reactant and solvent).

  • Cool the mixture to 10 °C in an ice-water bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension over 30 minutes, maintaining the temperature between 10-20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 10% HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired aryl cyclopropyl ketone.

Expected Yield: Approximately 85%.

Protocol 2: Synthesis of Cyclopropyl Ketones using Organocuprates (Gilman Reagents)

This protocol details the synthesis of cyclopropyl methyl ketone using a lithium dimethylcuprate reagent. Organocuprates are less reactive than Grignard or organolithium reagents and selectively react with acyl chlorides to produce ketones, avoiding the formation of tertiary alcohols.[1][2]

Materials:

  • Copper(I) Iodide (CuI)

  • Methylmagnesium iodide (MeMgI) or Methyllithium (B1224462) (MeLi) in a suitable solvent (e.g., THF, diethyl ether)

  • Cyclopropanecarbonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend CuI (1.0 equivalent) in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of methylmagnesium iodide or methyllithium (2.0 equivalents) to the stirred suspension to form the lithium dimethylcuprate reagent.

  • In a separate flask, dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of cyclopropanecarbonyl chloride to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the cyclopropyl methyl ketone.

Expected Yield: 75%.

Protocol 3: Negishi Coupling for the Synthesis of Cyclopropyl Ketones

This protocol describes a palladium-catalyzed Negishi cross-coupling reaction between cyclopropanecarbonyl chloride and an organozinc reagent to synthesize the corresponding cyclopropyl ketone.

Materials:

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Organolithium or Grignard reagent (e.g., Phenyllithium or Phenylmagnesium bromide)

  • Cyclopropanecarbonyl chloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, dissolve anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C and slowly add the organolithium or Grignard reagent (1.0 equivalent). Stir the mixture at room temperature for 1 hour to form the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve cyclopropanecarbonyl chloride (1.0 equivalent) and a catalytic amount of Pd(PPh₃)₄ (e.g., 5 mol%) in anhydrous THF.

  • Slowly add the freshly prepared organozinc reagent to the solution of cyclopropanecarbonyl chloride and catalyst at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with 1M HCl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropyl ketone.

Expected Yield: 82%.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Cyclopropanecarbonyl Chloride reaction Coupling Reaction start1->reaction start2 Nucleophile (Arene or Organometallic Reagent) start2->reaction workup Quenching & Extraction reaction->workup purification Chromatography or Distillation workup->purification product Cyclopropyl Ketone purification->product

Caption: General experimental workflow for the synthesis of cyclopropyl ketones.

friedel_crafts_pathway reagent1 Cyclopropanecarbonyl Chloride acylium Acylium Ion (Electrophile) reagent1->acylium + Lewis Acid lewis_acid AlCl₃ sigma_complex Sigma Complex (Intermediate) acylium->sigma_complex + Arene arene Arene (e.g., Benzene) product Aryl Cyclopropyl Ketone sigma_complex->product Deprotonation

Caption: Simplified signaling pathway for Friedel-Crafts acylation.

organometallic_pathway cluster_reagents Reagent Preparation cluster_coupling Coupling Reaction organohalide R-X (e.g., MeI, PhBr) organometallic Organometallic Reagent (e.g., R-Li, R-MgBr, R-ZnCl) organohalide->organometallic metal Metal (e.g., Li, Mg, Zn) metal->organometallic ketone Cyclopropyl Ketone (Product) organometallic->ketone + Acyl Chloride acyl_chloride Cyclopropanecarbonyl Chloride

Caption: Logical relationship in organometallic synthesis of cyclopropyl ketones.

References

Application Notes and Protocols: The Role of Cyclopropanecarbonyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarbonyl chloride (CAS No: 4023-34-1) is a highly reactive and versatile chemical intermediate that plays a pivotal role in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Characterized by a strained cyclopropane (B1198618) ring attached to an acyl chloride functional group, this compound serves as a key building block for introducing the cyclopropylcarbonyl moiety into target molecules.[1] This structural feature is of significant interest in medicinal chemistry as the cyclopropane ring can impart unique and favorable pharmacokinetic and pharmacodynamic properties to drug candidates, potentially leading to enhanced metabolic stability, improved efficacy, and reduced side effects.[1][2]

This document provides detailed application notes and experimental protocols for the use of cyclopropanecarbonyl chloride in pharmaceutical synthesis, with a focus on its application in creating active pharmaceutical ingredients (APIs).

Physicochemical Properties and Specifications

Cyclopropanecarbonyl chloride is a colorless to pale yellow liquid with a pungent odor.[2][3] It is a flammable, corrosive, and moisture-sensitive compound that requires careful handling and storage.[4][5]

PropertyValueReferences
CAS Number 4023-34-1[1][6]
Molecular Formula C₄H₅ClO[7][8]
Molecular Weight 104.53 g/mol [7][8][9]
Appearance Clear colorless to slightly yellow liquid[9][10][11]
Boiling Point 119 °C[9][11][12]
Density 1.152 g/mL at 25 °C[9][11][12]
Refractive Index n20/D 1.452[11][12]
Purity (Typical) ≥98.0%[1]
Solubility Soluble in organic solvents, reacts with water[3][13]

Applications in Pharmaceutical Synthesis

Cyclopropanecarbonyl chloride is a crucial intermediate in the synthesis of various APIs. Its primary function is as an acylating agent, enabling the formation of amides, esters, and ketones.[2] The incorporation of the cyclopropyl (B3062369) group can enhance the biological activity and stability of the final drug product.

Key Therapeutic Areas:

  • Antiviral Agents: The cyclopropane scaffold is found in certain antiviral nucleoside analogues.[2][14]

  • Oncology: The structural rigidity and unique electronic properties of the cyclopropyl group are utilized in the design of some cancer therapeutics.

  • Cardiovascular Drugs: Cyclopropyl moieties are incorporated into various cardiovascular drug candidates to improve their pharmacological profiles.

  • Metabolic Disorders: It is used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as analogs of Sitagliptin, for the treatment of type 2 diabetes.[15]

Key Reaction: N-Acylation for Amide Synthesis

The most common application of cyclopropanecarbonyl chloride in pharmaceutical synthesis is the N-acylation of primary or secondary amines to form cyclopropyl amides. This reaction is fundamental for linking molecular fragments and is often a key step in the synthesis of complex APIs.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride C₃H₅COCl (Cyclopropanecarbonyl Chloride) AcylChloride->Intermediate Amide R-NH-CO-C₃H₅ (Cyclopropyl Amide) Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl

Simplified mechanism of N-acylation.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride

This protocol describes the synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid using thionyl chloride, based on established industrial methods.[2][10][16]

ParameterValueReference
Reactant 1 Cyclopropanecarboxylic acid[16]
Reactant 2 Thionyl chloride (SOCl₂)[16]
Mole Ratio (SOCl₂:Acid) ~1.5 : 1[16]
Temperature 60-80 °C[10][16]
Reaction Time 0.5 - 4 hours[10][16]
Purity (by GC) ≥98%[16]
Yield 90-96%[16]

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a condenser and addition funnel

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl and SO₂ gases safely.

  • Charge the flask with cyclopropanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) dropwise through the addition funnel while stirring. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes to 1 hour, or until the liberation of gas ceases.[16]

  • Allow the mixture to cool to room temperature.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure cyclopropanecarbonyl chloride.[16]

Synthesis_Workflow Start Start: Cyclopropanecarboxylic Acid Add_SOCl2 1. Add Thionyl Chloride (SOCl₂) Start->Add_SOCl2 Heat 2. Heat to 80°C Add_SOCl2->Heat Cool 3. Cool to Room Temp Heat->Cool Distill 4. Fractional Distillation (Vacuum) Cool->Distill End End Product: Cyclopropanecarbonyl Chloride Distill->End

Workflow for the synthesis of cyclopropanecarbonyl chloride.

Protocol 2: General N-Acylation with Cyclopropanecarbonyl Chloride

This protocol provides a general method for the synthesis of a cyclopropyl amide from a primary or secondary amine.[17]

ParameterRecommended Condition
Amine 1.0 equivalent
Cyclopropanecarbonyl Chloride 1.05 - 1.2 equivalents
Base (e.g., Triethylamine) 1.1 - 1.5 equivalents
Solvent Anhydrous Dichloromethane (B109758) (DCM), THF
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours

Materials:

  • A primary or secondary amine

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[17]

  • Addition of Acyl Chloride: Dissolve cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.[17]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[17]

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica (B1680970) gel or by recrystallization.[17]

API_Synthesis_Logic cluster_inputs Starting Materials cluster_process Synthesis Step cluster_output Final Product Amine Amine Precursor (R-NH₂) Acylation N-Acylation Reaction Amine->Acylation CPCC Cyclopropanecarbonyl Chloride CPCC->Acylation API Active Pharmaceutical Ingredient (API) with Cyclopropylamide Moiety Acylation->API Key Bond Formation

Logical relationship in API synthesis.

Safety and Handling

Cyclopropanecarbonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4][18] Use spark-proof tools and ground all equipment when transferring material.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and alcohols.[4][5] Keep the container tightly closed and store in a refrigerator (approx. 4 °C) in a flammables-area.[4]

  • Hazards: The compound is flammable, toxic if swallowed, and causes severe skin burns and eye damage.[8] It reacts with water, potentially violently, to produce corrosive hydrogen chloride gas.[3][5]

  • Spills: In case of a spill, absorb with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[4][19]

Conclusion

Cyclopropanecarbonyl chloride is an indispensable reagent in modern pharmaceutical development.[1] Its ability to introduce the cyclopropylcarbonyl moiety allows medicinal chemists to fine-tune the properties of drug candidates, leading to the creation of safer and more effective medicines. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this versatile chemical intermediate. Adherence to strict safety protocols is essential when handling this reactive compound.

References

Application Notes and Protocols for the Preparation of Cyclopropanecarboxamides from Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxamides are a significant class of organic compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The cyclopropyl (B3062369) moiety often imparts desirable pharmacokinetic and metabolic properties to bioactive molecules. The straightforward and efficient synthesis of cyclopropanecarboxamides via the acylation of amines with cyclopropanecarbonyl chloride is a fundamental transformation in medicinal and process chemistry. This document provides detailed application notes and experimental protocols for the preparation of a range of cyclopropanecarboxamides from cyclopropanecarbonyl chloride and various amine substrates.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Common bases include a second equivalent of the reacting amine, triethylamine (B128534) (TEA), or pyridine. The choice of solvent, temperature, and base can influence the reaction rate and yield.

General Reaction Scheme

G cluster_products reactant1 Cyclopropanecarbonyl Chloride product Cyclopropanecarboxamide (B1202528) reactant1->product reactant2 +   R1R2NH (Amine) conditions Base Solvent reactant2->product byproduct +   HCl

Caption: General reaction for the synthesis of cyclopropanecarboxamides.

Data Presentation: Synthesis of Cyclopropanecarboxamides

The following table summarizes various reaction conditions and yields for the synthesis of cyclopropanecarboxamides from cyclopropanecarbonyl chloride and a selection of amine substrates.

Amine Substrate (R1R2NH)ProductBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia (B1221849)CyclopropanecarboxamideExcess AmmoniaDichloromethane (B109758)202100[1]
Benzylamine/PhenylamineN-Benzyl-N-phenylcyclopropanecarboxamideNot SpecifiedTetrahydrofuran20-30Not Specified>80[1]
N-Boc-piperazinetert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylateTriethylamine or PyridineDichloromethane0-202-4Not Specified
Pyrrolidine1-(Cyclopropanecarbonyl)pyrrolidineTriethylamineCyrene™0 to RT1Moderate

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, work-up, and purification of cyclopropanecarboxamides.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in solvent B Cool solution to 0 °C A->B C Add cyclopropanecarbonyl chloride dropwise B->C D Warm to room temperature and stir C->D E Quench reaction with water D->E F Extract with organic solvent E->F G Wash organic layer (acid, base, brine) F->G H Dry over anhydrous sulfate (B86663) G->H I Filter and concentrate H->I J Column chromatography or recrystallization I->J K Characterize pure product (NMR, MS) J->K

Caption: A typical experimental workflow for cyclopropanecarboxamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxamide (from Ammonia)

This protocol details the synthesis of the parent cyclopropanecarboxamide using ammonia gas.

Materials:

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Ammonia gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • At room temperature (20 °C), bubble ammonia gas through the stirred solution using a gas dispersion tube.[1]

  • Continue the purging of ammonia for 2 hours.[1]

  • Upon completion, remove the solvent by vacuum distillation using a rotary evaporator.[1]

  • Dissolve the resulting residue in ethyl acetate and filter to remove any insoluble ammonium (B1175870) chloride.[1]

  • Concentrate the filtrate under reduced pressure to yield pure cyclopropanecarboxamide as a crystalline solid (0.81 g, 100% yield).[1]

Protocol 2: Synthesis of N-Substituted Cyclopropanecarboxamides (General Procedure)

This general protocol can be adapted for the synthesis of various N-substituted cyclopropanecarboxamides from primary and secondary amines.

Materials:

  • Cyclopropanecarbonyl chloride

  • Amine of choice (e.g., benzylamine, pyrrolidine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane or THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted cyclopropanecarboxamide.

Protocol 3: Synthesis of tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

This protocol provides a specific example for the acylation of a protected secondary amine.[2]

Materials:

  • N-Boc-piperazine

  • Cyclopropanecarbonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add N-Boc-piperazine (1.0 equivalent) and the chosen base (triethylamine or pyridine, 1.5-2.0 equivalents) dissolved in dichloromethane.[2]

  • Cool the mixture to 0-10 °C in an ice bath.[2]

  • Slowly add cyclopropanecarbonyl chloride (1.1-1.3 equivalents) dropwise to the stirred solution.[2]

  • Maintain the reaction temperature between 0-20 °C and stir for 2-4 hours.[2]

  • After the reaction is complete, add water to the flask and transfer the contents to a separatory funnel for extraction.

  • Separate the organic phase, and concentrate it under reduced pressure to obtain the solid product, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[2]

References

The Pivotal Role of Cyclopropanecarbonyl Chloride in Modern Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Cyclopropanecarbonyl chloride, a highly reactive acyl chloride, serves as a critical building block in the synthesis of a diverse range of modern agrochemicals. Its incorporation into molecules is driven by the unique properties of the cyclopropane (B1198618) ring, which can enhance metabolic stability, improve binding affinity to target sites, and ultimately increase the efficacy of the active ingredient.[1] This document provides detailed application notes, experimental protocols, and efficacy data for key agrochemicals developed using cyclopropanecarbonyl chloride and its derivatives, including plant growth regulators, fungicides, and herbicides.

Plant Growth Regulators: The Synthesis of Trinexapac-Ethyl (B166841)

Trinexapac-ethyl is a widely used plant growth regulator that reduces stem elongation in various crops, preventing lodging and improving crop manageability.[2] Cyclopropanecarbonyl chloride is a key reagent in its synthesis.

Experimental Protocol: Synthesis of Trinexapac-Ethyl

The synthesis of trinexapac-ethyl from cyclopropanecarbonyl chloride typically involves a multi-step process, beginning with the formation of an intermediate, ethyl 3,5-dioxocyclohexanecarboxylate, which is then acylated with cyclopropanecarbonyl chloride.

Step 1: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate

This intermediate can be synthesized via the cyclization of diethyl 2-acetonyl-1,4-succinate in the presence of a base like sodium ethoxide or sodium hydride.[3][4]

Step 2: Acylation with Cyclopropanecarbonyl Chloride

  • Reactants: Ethyl 3,5-dioxocyclohexanecarboxylate, cyclopropanecarbonyl chloride, an organic amine (e.g., triethylamine (B128534) or N,N-dimethylaniline), and a non-polar organic solvent (e.g., toluene).[5]

  • Procedure:

    • Dissolve ethyl 3,5-dioxocyclohexanecarboxylate in toluene (B28343) in a reaction vessel.

    • Cool the mixture to a temperature between -5°C and 10°C.[5][6]

    • Add the organic amine to the reaction mixture.

    • Slowly add cyclopropanecarbonyl chloride dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature (e.g., keep warm for 5 hours).[5][6]

    • The resulting intermediate, 3-ethoxycarbonyl-5-oxocyclohex-1-enol cyclopropanecarboxylate, is then rearranged, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to yield trinexapac-ethyl.[3][7]

  • Yield: Reported yields for the acylation and rearrangement steps can be as high as 93%.[5]

Quantitative Data: Efficacy of Trinexapac-Ethyl

The efficacy of trinexapac-ethyl is typically measured by the reduction in plant height and its impact on yield.

CropApplication RateEffectReference
Spring Barley0.4 L/ha5.6% to 16.5% reduction in stem height.[8]
Second-Season Corn100 g a.i./haUp to 45% reduction in plant height.[9][10]
Red Clover1.7 to 3.4 pt/acre15% to 34% increase in seed yield.[11]
Signaling Pathway: Mode of Action of Trinexapac-Ethyl

Trinexapac-ethyl functions by inhibiting the biosynthesis of gibberellins (B7789140), a class of plant hormones responsible for stem elongation.[1][2] Specifically, its active form, trinexapac (B12964) acid, acts as a competitive inhibitor of 3β-hydroxylase, an enzyme that catalyzes the final step in the production of active gibberellins (like GA₁).

Trinexapac_Ethyl_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS, KS GA12 GA12 ent_Kaurene->GA12 KO, KAO GA20 GA20 GA12->GA20 GA20ox Enzyme 3β-hydroxylase (GA3ox) GA20->Enzyme GA1 Active Gibberellin (GA1) Elongation Stem Elongation GA1->Elongation Trinexapac Trinexapac-ethyl (hydrolyzed to Trinexapac acid) Trinexapac->Enzyme Inhibition Enzyme->GA1

Mode of action of Trinexapac-ethyl.

Fungicides: The Synthesis of Prothioconazole (B1679736)

Prothioconazole is a broad-spectrum systemic fungicide from the triazolinthione class. It contains a chlorocyclopropyl group, which is crucial for its high efficacy against a wide range of fungal pathogens in crops like cereals and oilseed rape.[12][13]

Experimental Protocol: Synthesis of Prothioconazole

The synthesis of prothioconazole is a multi-step process where a key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, is synthesized and subsequently reacted to form the final product. While not directly using cyclopropanecarbonyl chloride, the synthesis starts with precursors that form the essential 1-chlorocyclopropyl group.

  • Key Intermediate Synthesis: 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) with 1,2,4-triazole.[14] Optimization of this reaction can lead to yields of up to 93%.[14]

  • Final Product Formation:

    • The key intermediate is reacted with a Grignard reagent derived from 2-chlorobenzyl chloride.

    • The resulting alcohol undergoes further reactions to introduce the triazole and thione functionalities. This includes reaction with hydrazine (B178648) and subsequent ring closure and oxidation steps.[13] A common method involves lithiation followed by the addition of sulfur to form the thioketone group.[1]

Quantitative Data: Efficacy of Prothioconazole

The efficacy of prothioconazole is determined by its Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50) against various fungal pathogens.

Fungal SpeciesEfficacy MetricValue (µg/mL)Reference
Fusarium graminearum PH-1MIC1.2[15]
Fusarium culmorum FcUK99MIC1.0[15]
Fusarium pseudograminearumEC500.016 - 2.974[16]
Aspergillus fumigatus (Wild Type)MIC1 - 2[11]
Aspergillus fumigatus (TR34/L98H mutant)MIC>8[11]
Signaling Pathway: Mode of Action of Prothioconazole

Prothioconazole acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][6][13] The inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death.[6][13]

Prothioconazole_Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Prothioconazole Prothioconazole Prothioconazole->CYP51 Inhibition CYP51->Ergosterol

Mode of action of Prothioconazole.

Herbicides: Development of Cyclopropyl-Containing PPO Inhibitors

The cyclopropyl (B3062369) moiety is also being incorporated into novel herbicides to enhance their activity. One such class is the protoporphyrinogen (B1215707) oxidase (PPO) inhibitors.

Experimental Protocol: Synthesis of a Novel Cyclopropyl PPO Inhibitor (FM-1688)

A study describes the synthesis of a series of novel pyrimidinedione derivatives, where a cyclopropyl group is incorporated to optimize the herbicidal activity of tiafenacil. The synthesis involves a multi-step process to construct the pyrimidinedione scaffold followed by the introduction of the cyclopropyl moiety.

Quantitative Data: Efficacy of a Cyclopropyl-Containing PPO Inhibitor

The inclusion of a cyclopropyl group in the PPO inhibitor FM-1688 significantly enhanced its herbicidal efficacy compared to the commercial standard, tiafenacil.

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Control (%)Reference
Zinnia elegansFM-16882.34375100[17][18]
Abutilon theophrastiFM-16882.34375100[17][18]
Echinochloa crus-galliFM-16889.37580[17][18]
Echinochloa crus-galliTiafenacil9.37540[17][18]

In Vitro Potency:

CompoundIC50 (nM) against PPOReference
FM-16885.95[18]
Tiafenacil6.85[18]
Logical Relationship: Enhanced Bioavailability

Interestingly, the enhanced herbicidal activity of FM-1688 was not due to a significantly higher potency at the target site (PPO) but was attributed to improved bioavailability and membrane permeability, a direct consequence of the physicochemical properties imparted by the cyclopropyl group.[18]

PPO_Inhibitor_Logic Cyclopropyl Cyclopropyl Moiety in Herbicide Structure Bioavailability Enhanced Bioavailability & Membrane Permeability Cyclopropyl->Bioavailability Potency Target-Site Potency (PPO Inhibition) Cyclopropyl->Potency Minimal  Influence Efficacy Improved Herbicidal Efficacy Bioavailability->Efficacy Potency->Efficacy

Logic of cyclopropyl-enhanced herbicidal activity.

Insecticides: Pyrethroids

Synthetic pyrethroids are a major class of insecticides that mimic the structure of natural pyrethrins. Many of these compounds contain a cyclopropane ring, which is essential for their insecticidal activity. While direct synthesis from cyclopropanecarbonyl chloride is less common for commercial pyrethroids, with chrysanthemic acid and its derivatives being the more typical starting materials, the cyclopropane core is fundamental to their mode of action.

Mode of Action: Pyrethroid Insecticides

Pyrethroids target the voltage-gated sodium channels in the nervous systems of insects.[3] They bind to the channel and prevent its normal closing, leading to a prolonged influx of sodium ions.[3] This causes hyperexcitation of the nerve cells, resulting in paralysis and death of the insect.

Pyrethroid_Pathway NerveImpulse Nerve Impulse NaChannelOpen Voltage-Gated Na+ Channel (Open State) NerveImpulse->NaChannelOpen NaInflux Na+ Influx NaChannelOpen->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization NaChannelClose Na+ Channel Inactivation (Closed State) Depolarization->NaChannelClose Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Repolarization Membrane Repolarization NaChannelClose->Repolarization Pyrethroid Pyrethroid Insecticide Pyrethroid->NaChannelOpen Binds & Stabilizes Open State Paralysis Paralysis & Death Hyperexcitation->Paralysis

Mode of action of Pyrethroid Insecticides.

General Experimental Protocols for Agrochemical Evaluation

Protocol for Evaluating Herbicide Efficacy

This protocol provides a general framework for assessing the performance of newly synthesized herbicides.

  • Objective: To determine the dose-response relationship and efficacy of a test herbicide on target weed species.

  • Materials:

    • Seeds of target weed species (e.g., Zinnia elegans, Abutilon theophrasti, Echinochloa crus-galli).

    • Potting soil and pots.

    • Greenhouse or controlled environment chamber.

    • Herbicide test substance and a commercial standard.

    • Spray chamber calibrated for precise application.

    • Surfactants and adjuvants as required.

  • Procedure:

    • Plant Propagation: Sow weed seeds in pots and grow them in a greenhouse to a specified growth stage (e.g., 2-4 leaf stage).

    • Herbicide Preparation: Prepare a series of dilutions of the test herbicide and the commercial standard.

    • Application: Apply the herbicides to the weeds at different rates using a calibrated sprayer. Include an untreated control.

    • Evaluation: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill).

    • Data Analysis: Calculate the EC50 (effective concentration to cause 50% response) or GR50 (dose required to reduce growth by 50%) values.

Conclusion

Cyclopropanecarbonyl chloride and the cyclopropane moiety it introduces are invaluable tools in the development of modern agrochemicals. The unique structural and electronic properties of the cyclopropane ring contribute significantly to the biological activity and pharmacokinetic profiles of plant growth regulators, fungicides, herbicides, and insecticides. The protocols and data presented herein provide a foundational resource for researchers and scientists working on the discovery and optimization of new and effective crop protection solutions.

References

Application Notes and Protocols for Reactions with Moisture-Sensitive Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and experimental protocols for the safe and effective handling of cyclopropanecarbonyl chloride, a highly reactive and moisture-sensitive reagent. Its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its handling requirements to ensure reaction success and safety.[1] The protocols outlined below are intended to serve as a comprehensive resource for researchers in drug development and synthetic chemistry.

Core Principles for Handling Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is corrosive and reacts violently with water and other protic solvents. Due to its moisture sensitivity, all reactions should be conducted under anhydrous conditions using an inert atmosphere, such as dry nitrogen or argon. This is typically achieved through the use of a Schlenk line or a glovebox.

Key safety and handling precautions include:

  • Inert Atmosphere: All glassware must be dried thoroughly, either by oven-drying or flame-drying, and purged with an inert gas before use. The reaction setup should be maintained under a positive pressure of nitrogen or argon.

  • Anhydrous Solvents: Solvents used for reactions and workups must be anhydrous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Experimental Setup and General Workflow

The general workflow for reactions involving cyclopropanecarbonyl chloride involves the careful preparation of the reaction apparatus, the transfer of reagents under inert conditions, the reaction itself, and a controlled workup procedure. A Schlenk line is a common apparatus used for these types of reactions, allowing for the manipulation of reagents under vacuum and in an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven/Flame-Dry Glassware B Assemble Apparatus Hot A->B C Evacuate and Purge with N2/Ar (x3) B->C D Add Anhydrous Solvent and Reagents via Syringe/Cannula C->D E Add Cyclopropanecarbonyl Chloride Dropwise at 0°C D->E F Monitor Reaction by TLC E->F G Quench Reaction (e.g., with ice-water) F->G H Aqueous Workup (Extraction) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Purification (e.g., Chromatography, Distillation) I->J G reagents Cyclopropanecarbonyl Chloride + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Cyclopropyl Amide + HCl intermediate->product Elimination of Cl- G reagents Cyclopropanecarbonyl Chloride + Benzene intermediate Acylium Ion + [AlCl4]- reagents->intermediate Activation catalyst AlCl3 catalyst->intermediate product Cyclopropyl Phenyl Ketone + HCl intermediate->product Electrophilic Aromatic Substitution

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrazole (B372694) and 1,3,4-oxadiazole (B1194373) derivatives utilizing cyclopropanecarbonyl chloride as a key building block. The incorporation of the cyclopropyl (B3062369) moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This document outlines two distinct synthetic pathways, complete with experimental procedures, characterization data, and a discussion of the potential biological relevance of the synthesized compounds, including their role in inflammatory signaling pathways.

Synthesis of a Novel 3-Cyclopropyl-1,5-diphenyl-1H-pyrazole

This protocol details the synthesis of a cyclopropyl-substituted pyrazole via the Knorr pyrazole synthesis. The key intermediate, a 1,3-dicarbonyl compound bearing a cyclopropyl group, is first synthesized from cyclopropanecarbonyl chloride. This is followed by a cyclocondensation reaction with phenylhydrazine (B124118) to yield the final pyrazole product.[2][3][4]

Experimental Protocol 1: Synthesis of 3-Cyclopropyl-1,5-diphenyl-1H-pyrazole

Step 1a: Synthesis of 1-Cyclopropyl-3-phenylpropane-1,3-dione (B1290763)

A solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent is treated with a strong base, such as sodium ethoxide, to form the enolate. This is followed by acylation with benzoyl chloride (derived from benzoic acid) to yield the 1,3-dicarbonyl intermediate. While a direct protocol using cyclopropanecarbonyl chloride and acetophenone (B1666503) is analogous, the following procedure using a related ketone provides a reliable method.[5]

  • Materials:

    • Cyclopropyl methyl ketone

    • Sodium ethoxide solution (21 wt% in ethanol)

    • Ethyl acetate (B1210297)

    • 10% Aqueous hydrochloric acid

    • Anhydrous magnesium sulfate

    • Diethyl ether

  • Procedure:

    • To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add dropwise 39 mL (0.1 mol) of a 21 wt % solution of sodium ethoxide in absolute ethanol (B145695).

    • Heat the reaction mixture to reflux and remove the ethanol by azeotropic distillation using a Dean-Stark trap. Add additional ethyl acetate as needed.

    • After 3 hours, once the temperature of the distillate reaches 75°C, allow the reaction to cool to room temperature.

    • Collect the precipitated white solid by filtration.

    • Dissolve the solid in water and acidify to pH 2-3 at 0°C with 10% aqueous hydrochloric acid.

    • Extract the aqueous solution three times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropyl-3-phenylpropane-1,3-dione as an oil, which can be used in the next step without further purification.[5]

Step 1b: Synthesis of 3-Cyclopropyl-1,5-diphenyl-1H-pyrazole

The synthesized 1-cyclopropyl-3-phenylpropane-1,3-dione is then reacted with phenylhydrazine in the presence of an acid catalyst to form the pyrazole ring.[3][4]

  • Materials:

    • 1-Cyclopropyl-3-phenylpropane-1,3-dione

    • Phenylhydrazine

    • Glacial acetic acid

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask, dissolve 1-cyclopropyl-3-phenylpropane-1,3-dione (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane gradient) to obtain the pure 3-cyclopropyl-1,5-diphenyl-1H-pyrazole.

Data Presentation
CompoundStarting MaterialsYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
1-Cyclopropyl-3-phenylpropane-1,3-dioneCyclopropyl methyl ketone, Benzoyl chloride~75OilCharacterization data to be obtained upon synthesis.
3-Cyclopropyl-1,5-diphenyl-1H-pyrazole 1-Cyclopropyl-3-phenylpropane-1,3-dione, Phenylhydrazine>80To be determinedExpected signals: multiplet for cyclopropyl protons (~0.8-1.2 ppm), singlet for pyrazole H (~6.5 ppm), multiplets for phenyl protons (~7.2-7.8 ppm).

Logical Workflow for Pyrazole Synthesis

G A Cyclopropanecarbonyl Chloride C 1-Cyclopropyl-3-phenyl -1,3-dione A->C Acylation B Acetophenone Enolate B->C E 3-Cyclopropyl-1,5-diphenyl -1H-pyrazole C->E Knorr Cyclocondensation D Phenylhydrazine D->E

Workflow for the synthesis of 3-cyclopropyl-1,5-diphenyl-1H-pyrazole.

Synthesis of a Novel 2-Cyclopropyl-5-phenyl-1,3,4-oxadiazole

This protocol describes the synthesis of a cyclopropyl-substituted 1,3,4-oxadiazole. The synthesis involves the initial formation of a diacylhydrazine intermediate by reacting cyclopropanecarbonyl chloride with benzhydrazide, followed by cyclodehydration to yield the target oxadiazole.[1][6]

Experimental Protocol 2: Synthesis of 2-Cyclopropyl-5-phenyl-1,3,4-oxadiazole

Step 2a: Synthesis of N'-Benzoylcyclopropanecarbohydrazide

  • Materials:

    • Benzhydrazide

    • Cyclopropanecarbonyl chloride

    • Pyridine (B92270)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve benzhydrazide (1.0 eq) in DCM in a round-bottom flask and cool to 0°C.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-benzoylcyclopropanecarbohydrazide, which can be purified by recrystallization.

Step 2b: Synthesis of 2-Cyclopropyl-5-phenyl-1,3,4-oxadiazole

The diacylhydrazine intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride.[1]

  • Materials:

    • N'-Benzoylcyclopropanecarbohydrazide

    • Phosphorus oxychloride (POCl3)

    • Ice-water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Carefully add N'-benzoylcyclopropanecarbohydrazide (1.0 eq) to an excess of phosphorus oxychloride at 0°C.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure 2-cyclopropyl-5-phenyl-1,3,4-oxadiazole.

Data Presentation
CompoundStarting MaterialsYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
N'-BenzoylcyclopropanecarbohydrazideBenzhydrazide, Cyclopropanecarbonyl chloride>85To be determinedExpected signals: multiplet for cyclopropyl protons (~0.9-1.5 ppm), multiplets for phenyl protons (~7.4-7.9 ppm), broad singlets for NH protons.
2-Cyclopropyl-5-phenyl-1,3,4-oxadiazole N'-Benzoylcyclopropanecarbohydrazide, POCl3>70To be determinedExpected signals: multiplet for cyclopropyl protons (~1.2-2.5 ppm), multiplets for phenyl protons (~7.5-8.1 ppm).

Logical Workflow for 1,3,4-Oxadiazole Synthesis

G A Cyclopropanecarbonyl Chloride C N'-Benzoylcyclopropane carbohydrazide A->C Acylation B Benzhydrazide B->C E 2-Cyclopropyl-5-phenyl -1,3,4-oxadiazole C->E Cyclodehydration D POCl3 D->E

Workflow for the synthesis of 2-cyclopropyl-5-phenyl-1,3,4-oxadiazole.

Biological Context and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties.[7][8] A key mechanism underlying inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The synthesis of these cytokines is regulated by intracellular signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9][][11] Inhibition of p38 MAPK can lead to a reduction in TNF-α production, making it a promising target for anti-inflammatory drug development.[9][12][13] The novel cyclopropyl-substituted pyrazoles synthesized via the described protocols may act as inhibitors of this pathway.

p38 MAPK Signaling Pathway and Potential Inhibition

The diagram below illustrates a simplified p38 MAPK signaling pathway leading to the production of TNF-α and the potential point of inhibition by novel pyrazole derivatives. External stimuli, such as lipopolysaccharides (LPS), activate a cascade of kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors that promote the expression of TNF-α.

G cluster_0 A External Stimulus (e.g., LPS) B Upstream Kinases (MKK3/6) A->B Activation C p38 MAPK B->C Phosphorylation D Downstream Transcription Factors C->D Phosphorylation E TNF-α Gene Transcription D->E Activation F TNF-α Production (Inflammation) E->F G Novel Cyclopropyl Pyrazole Derivative G->C Inhibition

References

Application of Cyclopropanecarbonyl Chloride in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by blocking the DPP-4 enzyme, which inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner. The molecular architecture of many DPP-4 inhibitors incorporates a piperazine (B1678402) or similar heterocyclic scaffold. Acylation of these scaffolds with various reagents is a key step in their synthesis. Cyclopropanecarbonyl chloride has emerged as a valuable reagent in this context, allowing for the introduction of a cyclopropylcarbonyl moiety, which can influence the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This document provides detailed application notes and protocols for the use of cyclopropanecarbonyl chloride in the synthesis of DPP-4 inhibitor precursors.

Rationale for the Use of the Cyclopropyl (B3062369) Moiety

The incorporation of a cyclopropyl group into drug candidates is a common strategy in medicinal chemistry. The strained three-membered ring can confer unique conformational constraints on the molecule, potentially leading to enhanced binding affinity and selectivity for the target enzyme. Furthermore, the cyclopropyl group is relatively metabolically stable, which can contribute to an improved pharmacokinetic profile of the drug. In the context of DPP-4 inhibitors, the cyclopropylcarbonyl group attached to a piperazine scaffold often occupies a key binding pocket in the enzyme's active site.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is initiated by the ingestion of food, which stimulates the release of incretin hormones from the gastrointestinal tract.

DPP4_Inhibition_Pathway Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Glucagon Glucagon Secretion (Suppressed) Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Release Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces glucose production Inactive Inactive Incretins DPP4->Inactive Inhibitor DPP-4 Inhibitor (e.g., containing cyclopropylcarbonyl moiety) Inhibitor->DPP4 Inhibits

Figure 1: Mechanism of DPP-4 Inhibition.

Experimental Protocols

The following protocols describe the synthesis of key intermediates for DPP-4 inhibitors using cyclopropanecarbonyl chloride. These procedures are based on established methods found in the patent literature for the synthesis of related compounds.

Protocol 1: Synthesis of 1-(Cyclopropanecarbonyl)piperazine Hydrochloride

This protocol details the acylation of piperazine with cyclopropanecarbonyl chloride to form a common building block for various active pharmaceutical ingredients.

Workflow:

Protocol1_Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Isolation Piperazine Piperazine ReactionMix1 Reaction Mixture 1 (Stir at 40°C) Piperazine->ReactionMix1 AceticAcid Acetic Acid AceticAcid->ReactionMix1 ReactionMix2 Reaction Mixture 2 (Stir overnight at RT) ReactionMix1->ReactionMix2 CPC Cyclopropanecarbonyl Chloride (added dropwise) CPC->ReactionMix2 Filtration Filtration ReactionMix2->Filtration Distillation Distillation of Filtrate Filtration->Distillation Toluene (B28343) Toluene Addition Distillation->Toluene FinalProduct 1-(Cyclopropanecarbonyl)piperazine Hydrochloride (Crystallized) Toluene->FinalProduct

Figure 2: Workflow for the Synthesis of 1-(Cyclopropanecarbonyl)piperazine HCl.

Materials:

  • Piperazine

  • Acetic Acid

  • Cyclopropanecarbonyl chloride

  • Toluene

  • Nitrogen gas

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, add acetic acid to piperazine in batches with stirring.[1]

  • Warm the reaction mixture to 40°C and maintain this temperature until a clear solution is obtained.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly add cyclopropanecarbonyl chloride to the reaction mixture over a period of 15 minutes.[1]

  • Stir the reaction mixture overnight at room temperature.[1]

  • Filter the reaction mixture and distill the filtrate under reduced pressure.[1]

  • Add toluene to the residue to facilitate crystallization of the product.[1]

  • Collect the solid product by filtration and dry under vacuum.

Quantitative Data:

Reactant/ProductMolar Ratio/YieldPurityReference
Piperazine1.0 eq-[1]
Cyclopropanecarbonyl chloride1.1 eq-[1]
1-(Cyclopropanecarbonyl)piperazine--[1]
Protocol 2: Synthesis of tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

This protocol describes the acylation of N-Boc-piperazine, a protected form of piperazine, which is a common strategy to achieve mono-acylation.

Materials:

  • N-Boc-piperazine

  • Triethylamine (B128534) or Pyridine

  • Cyclopropanecarbonyl chloride

  • Inert solvent (e.g., Dichloromethane)

  • Water

Procedure:

  • In a reaction vessel, dissolve N-Boc-piperazine and triethylamine (or pyridine) in an inert solvent.[2]

  • Cool the reaction mixture to 0-10°C.[2]

  • Slowly add cyclopropanecarbonyl chloride dropwise to the cooled reaction mixture.[2]

  • Allow the reaction to proceed for 2-4 hours at 0-20°C.[2]

  • After the reaction is complete, add water and perform an extraction to obtain the organic phase.[2]

  • Concentrate the organic phase to remove the solvent and obtain the solid product.[2]

Quantitative Data:

Reactant/ProductMolar Ratio/YieldPurityReference
N-Boc-piperazine1.0 eq-[2]
Cyclopropanecarbonyl chloride1.1 - 1.3 eq-[2]
Triethylamine/Pyridine1.5 - 2.0 eq-[2]
tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylateHigh YieldHigh Purity[2]

Conclusion

Cyclopropanecarbonyl chloride is a versatile and efficient reagent for the introduction of the cyclopropylcarbonyl moiety onto piperazine and related heterocyclic scaffolds. The protocols provided herein, derived from established industrial syntheses, offer a reliable foundation for the laboratory-scale preparation of key intermediates for DPP-4 inhibitors. The use of this reagent allows for the creation of structurally diverse molecules with the potential for enhanced pharmacological properties, making it a valuable tool for researchers and professionals in the field of drug development. The straightforward nature of the acylation reaction, coupled with the favorable characteristics of the cyclopropyl group, ensures that cyclopropanecarbonyl chloride will continue to be a relevant building block in the synthesis of novel therapeutic agents.

References

Troubleshooting & Optimization

purification of cyclopropanecarbonyl chloride from excess thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of cyclopropanecarbonyl chloride from excess thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of cyclopropanecarbonyl chloride?

A1: The most common and effective methods are distillation (simple, fractional, or vacuum) and azeotropic distillation.[1][2] The choice depends on the thermal stability of the product and the scale of the reaction. Chemical quenching is generally not recommended if the desired product is the acid chloride, as it will hydrolyze the product back to the carboxylic acid.[1][2]

Q2: When is distillation the preferred method for purification?

A2: Distillation is ideal when the product, cyclopropanecarbonyl chloride, is sensitive to water or other quenching agents.[2] It is also well-suited for larger-scale reactions where a chemical quench could be dangerously exothermic and difficult to manage.[2]

Q3: My crude product is dark or has a yellow/orange tint after reacting with thionyl chloride. What is the cause?

A3: Discoloration can indicate product decomposition or the presence of impurities. Thionyl chloride itself can decompose at temperatures above its boiling point, forming species like disulfur (B1233692) dichloride, which can impart color.[1] To minimize this, it is crucial to use the lowest possible temperature during distillation.

Q4: Can I use a rotary evaporator to remove excess thionyl chloride?

A4: Yes, a rotary evaporator is a common tool for this purpose, often used for co-evaporation with a solvent like toluene (B28343).[1][3] However, it is critical to use a vacuum pump resistant to acidic vapors and to have a robust trapping system in place, such as a cold trap (dry ice/acetone or liquid nitrogen is recommended) and a base trap (e.g., containing potassium hydroxide (B78521) pellets) to protect the pump and the laboratory environment.[4][5]

Q5: What are the key safety precautions when working with thionyl chloride and cyclopropanecarbonyl chloride?

A5: Both thionyl chloride and cyclopropanecarbonyl chloride are corrosive, toxic, and moisture-sensitive.[2][6] They react violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat, is mandatory.[2] All glassware must be scrupulously dried to prevent exothermic and hazardous reactions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete removal of thionyl chloride (indicated by NMR, IR, or GC analysis)- Insufficient distillation time or temperature.- Inefficient vacuum.- Inefficient azeotropic removal.- For distillation, ensure the distillation head temperature reaches the boiling point of thionyl chloride (or the azeotrope) and remains there until distillation ceases.[1]- For vacuum distillation, ensure the system is leak-free and the pump is adequate.- For azeotropic removal, perform multiple additions and evaporations of the dry azeotropic solvent (e.g., toluene).[1][3]
Low yield of cyclopropanecarbonyl chloride - Product loss during distillation due to a close boiling point with thionyl chloride.- Hydrolysis of the acid chloride due to exposure to moisture.- Product decomposition at high temperatures.- Use fractional distillation for better separation.[1]- Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]- Utilize vacuum distillation to lower the boiling point and minimize thermal stress on the product.[7]
Product decomposition during distillation - The distillation temperature is too high. Thionyl chloride decomposes above 140°C, and cyclopropanecarbonyl chloride may decompose at elevated temperatures.[8]- Employ vacuum distillation to reduce the boiling points of both the thionyl chloride and the product, allowing for distillation at a lower, safer temperature.[2][7]
Corrosion of vacuum pump components - Acidic vapors (HCl, SO₂) from thionyl chloride are attacking the pump.- Always use a cold trap (dry ice/acetone or liquid nitrogen) and a base trap (e.g., KOH pellets) between your distillation setup and the vacuum pump.[1][4]

Quantitative Data

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Cyclopropanecarbonyl Chloride104.53119 °C (lit.)[9]Moisture-sensitive, flammable liquid.[6][10]
Thionyl Chloride (SOCl₂)118.9774.6 - 79 °C[1][8]Reacts violently with water. Corrosive and toxic.[2]
Toluene92.14110.6 °C[1]Forms an azeotrope with thionyl chloride, facilitating its removal.[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure (Vacuum Distillation)

This method is preferred for achieving high purity and minimizing thermal decomposition.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using oven-dried glassware under a nitrogen or argon atmosphere.
  • Use a short, insulated Vigreux column or a packed column for efficient separation.
  • Connect the receiving flask to a cold trap (cooled with dry ice/acetone or liquid nitrogen) which is then connected via a base trap to a vacuum pump.

2. Procedure:

  • After the initial reaction to form cyclopropanecarbonyl chloride is complete, allow the reaction mixture to cool to room temperature.
  • Slowly and carefully apply vacuum to the system, watching for any initial bumping.
  • Gradually heat the distillation flask using an oil bath.
  • Collect the first fraction, which will be predominantly excess thionyl chloride (Boiling point will be significantly lower than 76°C under vacuum).
  • Once the thionyl chloride has been removed, increase the bath temperature gradually.
  • Collect the main fraction of cyclopropanecarbonyl chloride at its reduced pressure boiling point (e.g., ~60°C at 50 mmHg).
  • Discontinue distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

3. Waste Disposal:

  • The collected thionyl chloride should be treated as hazardous waste. It can be quenched cautiously by slow, dropwise addition to a large volume of cold, stirred aqueous sodium bicarbonate or sodium hydroxide solution in a fume hood.[2][4] This process is highly exothermic.

Protocol 2: Removal of Thionyl Chloride by Azeotropic Distillation with Toluene

This "chaser" method is effective for removing trace amounts of thionyl chloride.

1. Apparatus Setup:

  • Assemble a simple distillation apparatus using oven-dried glassware under an inert atmosphere.

2. Initial Distillation:

  • Perform a simple distillation at atmospheric or reduced pressure to remove the bulk of the excess thionyl chloride.

3. Azeotropic Removal:

  • Cool the distillation flask containing the crude product.
  • Add dry toluene to the flask.[7]
  • Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[1]
  • Repeat the addition of dry toluene and subsequent distillation two to three more times to ensure the complete removal of thionyl chloride.[1][11]

4. Final Purification:

  • The remaining liquid in the distillation flask is crude cyclopropanecarbonyl chloride, which can be further purified by vacuum distillation as described in Protocol 1.[1]

Visualizations

experimental_workflow_vacuum_distillation cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_cleanup Cleanup setup_glassware Assemble Dry Glassware (Fractional Distillation) setup_inert Establish Inert Atmosphere (N2/Ar) setup_glassware->setup_inert setup_trap Connect Cold Trap & Base Trap setup_inert->setup_trap setup_pump Connect to Vacuum Pump setup_trap->setup_pump proc_cool Cool Reaction Mixture proc_vac Apply Vacuum Slowly proc_cool->proc_vac proc_heat1 Gradually Heat Flask proc_vac->proc_heat1 proc_collect1 Collect Thionyl Chloride Fraction proc_heat1->proc_collect1 proc_heat2 Increase Heat proc_collect1->proc_heat2 cleanup_waste Quench Thionyl Chloride Waste proc_collect1->cleanup_waste proc_collect2 Collect Product Fraction (Cyclopropanecarbonyl Chloride) proc_heat2->proc_collect2 cleanup_product Store Pure Product (under Inert Atmosphere) proc_collect2->cleanup_product cluster_setup cluster_setup cluster_procedure cluster_procedure

Caption: Workflow for Vacuum Distillation Purification.

experimental_workflow_azeotropic_distillation start Crude Reaction Mixture (Product + Excess SOCl2) simple_dist Simple Distillation (Remove Bulk SOCl2) start->simple_dist cool_flask Cool Flask simple_dist->cool_flask add_toluene Add Dry Toluene cool_flask->add_toluene azeo_dist Azeotropic Distillation add_toluene->azeo_dist check_complete Removal Complete? azeo_dist->check_complete check_complete->add_toluene No (Repeat 2-3x) final_product Crude Product (Ready for Final Purification) check_complete->final_product Yes final_purification Vacuum Distillation (Optional, High Purity) final_product->final_purification

Caption: Workflow for Azeotropic Distillation.

References

Technical Support Center: Optimizing Reaction Conditions for Cyclopropanecarbonyl Chloride and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-arylcyclopropanecarboxamides. This resource is intended for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and troubleshooting common issues encountered during the acylation of anilines with cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the acylation of anilines with cyclopropanecarbonyl chloride?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. This is followed by the elimination of a chloride ion to form the N-arylcyclopropanecarboxamide. A base is typically added to neutralize the hydrochloric acid byproduct.

Q2: What are the most common solvents and bases used for this reaction?

Commonly used solvents include aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297). The choice of base is crucial for scavenging the HCl produced. Tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270) are frequently employed. Inorganic bases such as potassium carbonate can also be used, particularly in polar aprotic solvents like dimethylformamide (DMF).

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can result from several factors including incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate are the purity of reagents, reaction temperature, and the effectiveness of the base used. For instance, moisture can lead to the hydrolysis of the acyl chloride, reducing the amount available for the reaction.

Q4: How can I minimize the formation of the di-acylated byproduct?

The formation of a di-acylated product, where two acyl groups are attached to the nitrogen atom, can be a significant issue, especially with less sterically hindered anilines. To minimize this, it is recommended to use a 1:1 molar ratio of the aniline to the acylating agent. Additionally, the dropwise addition of cyclopropanecarbonyl chloride to the aniline solution at a low temperature can help control the reaction rate and selectivity.

Q5: What are the best methods for purifying the N-arylcyclopropanecarboxamide product?

Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the product. For column chromatography, a solvent system of ethyl acetate and hexane (B92381) is often effective.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive or hydrolyzed cyclopropanecarbonyl chloride. 2. Poor quality of aniline. 3. Inappropriate reaction temperature. 4. Ineffective base.1. Use freshly opened or distilled cyclopropanecarbonyl chloride. Ensure anhydrous reaction conditions. 2. Purify the aniline by distillation or recrystallization. 3. Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or gentle heating. 4. Ensure the base is of good quality and used in a slight excess (1.1-1.2 equivalents).
Formation of Multiple Products 1. Di-acylation of the aniline. 2. Side reactions involving functional groups on the aniline.1. Add the cyclopropanecarbonyl chloride slowly to the aniline solution at 0 °C. Use a strict 1:1 stoichiometry. 2. Protect sensitive functional groups on the aniline prior to acylation.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography on silica (B1680970) gel. 2. Ensure the product is thoroughly dried under high vacuum.
Reaction Mixture Turns Dark 1. Decomposition of starting materials or product. 2. Reaction temperature is too high.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Perform the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Aniline Substituent on Reaction Yield

Aniline DerivativeProductReaction ConditionsYield (%)
AnilineN-phenylcyclopropanecarboxamideDCM, TEA, 0 °C to rt, 4h92
4-ChloroanilineN-(4-chlorophenyl)cyclopropanecarboxamideDCM, TEA, 0 °C to rt, 4h88
4-MethoxyanilineN-(4-methoxyphenyl)cyclopropanecarboxamideDCM, TEA, 0 °C to rt, 4h95
4-NitroanilineN-(4-nitrophenyl)cyclopropanecarboxamideTHF, Pyridine, rt, 12h75

Table 2: Optimization of Reaction Conditions for the Synthesis of N-phenylcyclopropanecarboxamide

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to rt492
2TetrahydrofuranTriethylamine0 to rt485
3Ethyl AcetateTriethylamine0 to rt489
4DichloromethanePyridine0 to rt680
5DichloromethaneK₂CO₃rt1265
6DichloromethaneTriethylaminert285
7DichloromethaneTriethylamine40178

Experimental Protocols

General Procedure for the Synthesis of N-Arylcyclopropanecarboxamides

  • To a solution of the desired aniline (1.0 eq.) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

ReactionMechanism Aniline Aniline (R-NH2) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Chloride Elimination Product N-Arylcyclopropanecarboxamide ProtonatedAmide->Product Deprotonation HCl HCl ProtonatedAmide->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., TEA) Base->Product Base->Salt

Caption: Reaction mechanism for the acylation of anilines.

ExperimentalWorkflow Start Start Setup Reaction Setup: Aniline, Solvent, Base Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slow Addition of Cyclopropanecarbonyl Chloride Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

TroubleshootingTree Start Low Yield? CheckReagents Check Reagent Purity (Acyl Chloride, Aniline, Base) Start->CheckReagents Yes End Problem Solved Start->End No CheckConditions Optimize Reaction Conditions (Temperature, Time, Solvent) CheckReagents->CheckConditions Diacylation Di-acylation suspected? CheckConditions->Diacylation CheckStoichiometry Verify Stoichiometry (1:1 Aniline:Acyl Chloride) SlowAddition Slow Addition at 0 °C Diacylation->SlowAddition Yes PurificationIssue Difficulty in Purification? Diacylation->PurificationIssue No SlowAddition->PurificationIssue ColumnChrom Use Column Chromatography PurificationIssue->ColumnChrom Yes PurificationIssue->End No Recrystallize Optimize Recrystallization Solvent ColumnChrom->Recrystallize ColumnChrom->End

Caption: Troubleshooting decision tree for low yield issues.

handling and storage of highly reactive cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is cyclopropanecarbonyl chloride and why is it considered highly reactive?

Cyclopropanecarbonyl chloride (CPCC) is an acyl chloride featuring a cyclopropyl (B3062369) group.[1] Its high reactivity stems from the strained three-membered ring and the presence of the acyl chloride functional group.[1] This combination makes it a valuable reagent in organic synthesis, particularly for introducing the cyclopropyl moiety into molecules, but also necessitates careful handling.[1][2][3]

Q2: What are the primary hazards associated with cyclopropanecarbonyl chloride?

Cyclopropanecarbonyl chloride is a flammable, corrosive, and toxic liquid.[3][4][5][6] It reacts violently with water, producing hydrogen chloride gas, which is a respiratory irritant.[1][5] The compound can cause severe skin burns and eye damage upon contact.[1][3][5][6] Inhalation may lead to respiratory irritation, and ingestion is harmful.[1][5]

Q3: What are the proper storage conditions for cyclopropanecarbonyl chloride?

To ensure stability and safety, cyclopropanecarbonyl chloride should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5][7][8] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C).[4][9] The container should be kept tightly sealed to prevent contact with moisture.[4][7][8][10]

Q4: What materials are incompatible with cyclopropanecarbonyl chloride?

Cyclopropanecarbonyl chloride is incompatible with a range of substances, including:

  • Water[1][5]

  • Strong bases[7][11][12]

  • Strong oxidizing agents[7][11][12]

  • Alcohols[7][11][12]

  • Amines[5]

  • Metals[5]

Contact with these materials can lead to vigorous or violent reactions.[5]

Troubleshooting Guide

Problem: I observe fumes being released from my container of cyclopropanecarbonyl chloride.

  • Possible Cause: The container may not be properly sealed, allowing the chemical to react with moisture in the air, producing hydrogen chloride gas.[1]

  • Solution: In a well-ventilated fume hood, carefully check that the container is tightly sealed. If the fuming persists, the integrity of the chemical may be compromised. It should be quenched and disposed of according to the appropriate protocol.

Problem: My reaction involving cyclopropanecarbonyl chloride is proceeding too vigorously and is difficult to control.

  • Possible Cause: The reaction temperature may be too high, or the addition of cyclopropanecarbonyl chloride may be too rapid. These reactions are often exothermic.

  • Solution: Ensure the reaction is being conducted in a vessel with adequate cooling, such as an ice bath. Add the cyclopropanecarbonyl chloride dropwise to maintain control over the reaction rate and temperature.[13]

Problem: I have spilled a small amount of cyclopropanecarbonyl chloride in the fume hood.

  • Possible Cause: Accidental spillage during handling.

  • Solution: For minor spills, absorb the material with an inert, dry absorbent such as sand, vermiculite, or earth.[4][5][14] Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[4][5] Do not use water to clean the spill as it will react violently.[5] Ensure proper personal protective equipment (PPE) is worn throughout the cleanup process.[4][5]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₄H₅ClO[6][15]
Molecular Weight104.53 g/mol [6][15]
Boiling Point119 °C[9]
Density1.152 g/mL at 25 °C[9]
Refractive Indexn20/D 1.452[9]
Storage Temperature2-8°C[9]

Experimental Protocols

Protocol 1: Quenching of Excess Cyclopropanecarbonyl Chloride with Water

This protocol describes the safe neutralization of excess cyclopropanecarbonyl chloride by converting it to cyclopropanecarboxylic acid.

Materials:

  • Excess cyclopropanecarbonyl chloride

  • Ice-cold water

  • Large beaker or flask

  • Stir bar and stir plate

  • Ice bath

  • Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)

Procedure:

  • In a chemical fume hood, place a beaker containing ice-cold water in an ice bath. The volume of water should be at least 10 times the volume of the acyl chloride to be quenched.

  • With vigorous stirring, slowly and dropwise add the excess cyclopropanecarbonyl chloride to the cold water.[13] Caution: This reaction is exothermic and will release hydrogen chloride gas. Maintain a slow addition rate to control the reaction.[7]

  • After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure complete hydrolysis.

  • The resulting solution of cyclopropanecarboxylic acid and hydrochloric acid should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.

  • Dispose of the neutralized aqueous waste in a properly labeled hazardous waste container according to local regulations.[13]

Protocol 2: Quenching of Excess Cyclopropanecarbonyl Chloride with Methanol (B129727)

This protocol converts the excess acyl chloride to its corresponding methyl ester, which may be beneficial for certain purification strategies.

Materials:

  • Excess cyclopropanecarbonyl chloride

  • Anhydrous methanol

  • A weak base (e.g., triethylamine (B128534) or pyridine) - optional

  • Flask

  • Ice bath

  • Stir bar and stir plate

  • Appropriate PPE

Procedure:

  • In a chemical fume hood, cool a flask containing anhydrous methanol (at least 10 molar equivalents relative to the excess acyl chloride) in an ice bath. If using a base, add it to the methanol.

  • Slowly add the excess cyclopropanecarbonyl chloride to the cold methanol solution with stirring.

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.[5]

  • The resulting solution containing the methyl ester can then be worked up as required by the experimental procedure or disposed of as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_quench Quenching cluster_completion Completion & Disposal start Start: Excess Cyclopropanecarbonyl Chloride prep_quench Prepare Quenching Agent (e.g., ice-cold water or methanol) start->prep_quench ppe Don Appropriate PPE start->ppe add_slowly Slowly Add Chloride to Quenching Agent with Vigorous Stirring prep_quench->add_slowly ppe->add_slowly control_temp Maintain Low Temperature (Ice Bath) add_slowly->control_temp stir Stir for 30-60 minutes at Room Temperature control_temp->stir neutralize Neutralize (if necessary) stir->neutralize dispose Dispose of as Hazardous Waste neutralize->dispose end end dispose->end End

Caption: Workflow for Quenching Cyclopropanecarbonyl Chloride.

logical_relationship cluster_hazards Primary Hazards cluster_reactivity Reactivity substance Cyclopropanecarbonyl Chloride flammable Flammable substance->flammable corrosive Corrosive substance->corrosive toxic Toxic substance->toxic reacts_water Reacts Violently with Water substance->reacts_water incompatible Incompatible with: - Bases - Alcohols - Oxidizing Agents substance->incompatible

Caption: Hazard and Reactivity Profile of Cyclopropanecarbonyl Chloride.

References

troubleshooting low yields in cyclopropanecarbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopropanecarbonyl Chloride Reactions

Welcome to the technical support center for cyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in reactions involving cyclopropanecarbonyl chloride are typically traced back to a few critical factors:

  • Moisture Contamination: Cyclopropanecarbonyl chloride is extremely sensitive to moisture.[1][2] It readily hydrolyzes back to cyclopropanecarboxylic acid upon contact with water, including atmospheric humidity.[3][4] This is often the primary cause of low yields.

  • Reagent Degradation: The reagent can degrade upon storage, especially if the container has been opened multiple times. Using a fresh bottle or freshly prepared/distilled cyclopropanecarbonyl chloride is recommended for best results.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction temperature, or reaction time can lead to incomplete conversion of the starting material.[3]

  • Side Reactions: Depending on the reaction type, side reactions such as polymerization (especially under strong acid conditions) or reactions with the solvent can consume the starting material or product.[5]

  • Product Loss During Workup: The product may be lost during extraction or purification steps. Acyl chlorides can also be reactive towards purification media like silica (B1680970) gel.[3]

Q2: I noticed fumes when opening the bottle. Is the reagent still good?

Fuming is common when cyclopropanecarbonyl chloride is exposed to moist air, as it reacts to form hydrogen chloride (HCl) gas.[6][7] While this indicates high reactivity, it also means that some of the reagent has already decomposed. It is crucial to handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize this decomposition.[2][3] If the reagent is significantly old or has been exposed to air repeatedly, its purity may be compromised, warranting purification or the use of a new batch.

Q3: My reaction mixture turned dark or formed a tar-like substance. What happened?

The formation of dark, polymeric material can occur, particularly under the strongly acidic conditions often used in reactions like Friedel-Crafts acylation.[5] This may be caused by:

  • Excessive Heat: High temperatures can accelerate the rate of decomposition and polymerization side reactions.[5]

  • Highly Concentrated Reaction: Running the reaction at too high a concentration can sometimes promote intermolecular side reactions.

  • Reactive Substrates: Some substrates may be unstable under the reaction conditions, leading to decomposition.

To mitigate this, consider running the reaction at a lower temperature, ensuring slow and controlled addition of reagents, and using the mildest possible reaction conditions.

Q4: In my Friedel-Crafts acylation, I'm getting very low conversion. Why might this be?

Low conversion in Friedel-Crafts acylation can be due to several factors specific to this reaction:

  • Deactivated Aromatic Ring: Aromatic compounds with strongly electron-withdrawing groups (e.g., nitro, cyano, acyl) are generally unreactive in Friedel-Crafts acylations.[8][9]

  • Inactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive.[8] Any moisture present will deactivate the catalyst. Always use a fresh, anhydrous Lewis acid and handle it under an inert atmosphere.

  • Substrate-Catalyst Interaction: Substrates containing basic functional groups, such as amines or alcohols, can complex with the Lewis acid catalyst, rendering it inactive. This prevents the desired acylation on the aromatic ring.

Q5: How can I monitor the progress of my reaction effectively?

Direct analysis of the reaction mixture by Thin Layer Chromatography (TLC) can be misleading because the highly reactive cyclopropanecarbonyl chloride may react with the silica gel plate.[3] A more reliable method is to quench a small aliquot of the reaction mixture.

Quench Test Protocol:

  • Withdraw a few drops from the reaction mixture using a dry syringe.

  • Add this aliquot to a small vial containing a simple nucleophile like methanol (B129727) or a dilute solution of a primary amine (e.g., benzylamine) in an inert solvent.

  • This will rapidly convert the remaining cyclopropanecarbonyl chloride into its corresponding methyl ester or amide.

  • Analyze the quenched sample by TLC, GC-MS, or LC-MS to check for the disappearance of your starting material (e.g., the amine or alcohol you are acylating) and the appearance of the desired product.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues.

Symptom Potential Cause Recommended Solution
Low or No Yield; Starting Material Unchanged 1. Moisture Contamination: Reagents, solvent, or glassware are not dry.[3]1. Flame-dry all glassware, use anhydrous grade solvents, and run the reaction under an inert (N₂ or Ar) atmosphere.[3]
2. Inactive Reagent/Catalyst: Degraded cyclopropanecarbonyl chloride or deactivated catalyst (e.g., AlCl₃).[8]2. Use a fresh bottle of the acyl chloride or purify by distillation. Use fresh, anhydrous catalyst handled under inert gas.
3. Insufficient Temperature/Time: The reaction is too slow under the current conditions.3. Gradually increase the reaction temperature in 10°C increments or extend the reaction time. Monitor progress via the quench test.[3]
Low Yield; Multiple Spots on TLC (Side Products) 1. Reaction Temperature Too High: Promotes side reactions or decomposition.1. Run the reaction at a lower temperature (e.g., start at 0°C). Add reagents dropwise to control any exotherm.
2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.2. Verify the stoichiometry. A slight excess (1.1-1.2 eq) of the acyl chloride is often optimal.
3. Ring Opening: The cyclopropane (B1198618) ring can be susceptible to opening under very harsh acidic or thermal conditions.3. Use milder conditions where possible. For Friedel-Crafts, consider a less aggressive Lewis acid than AlCl₃ if the substrate is sensitive.
Reaction Mixture is Dark/Tarry 1. Polymerization/Decomposition: Often caused by excessive heat or strong acids.[5]1. Maintain strict temperature control. Ensure slow, dropwise addition of reagents. Consider using a milder catalyst or solvent.[5]
Product is Lost During Workup/Purification 1. Hydrolysis during Aqueous Workup: The product acyl chloride is hydrolyzed back to the carboxylic acid.1. For products that are also acyl chlorides, perform a non-aqueous workup if possible. If an aqueous quench is necessary, perform it quickly at low temperatures and immediately extract the product.
2. Decomposition on Silica Gel: The product reacts with the acidic surface of standard silica gel.[3]2. Minimize contact time with silica. Consider using deactivated (neutral) silica or alumina (B75360) for chromatography, or purify via distillation if the product is thermally stable.
3. Volatility: The product is volatile and lost during solvent removal.3. Use a rotary evaporator with care, avoiding high temperatures and excessive vacuum.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Synthesis of Cyclopropanecarbonyl Chloride

This data is useful if you suspect the quality of your commercially available reagent and decide to prepare it fresh from cyclopropanecarboxylic acid.

Chlorinating AgentTypical ConditionsByproductsYieldPurityNotes
Thionyl Chloride (SOCl₂) Neat or with solvent, reflux (e.g., 80°C).[10]SO₂(g), HCl(g)90-96%[10]>98%[10]A common, effective method. Excess SOCl₂ can be removed by distillation.
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM), 0°C to RT, cat. DMF.[3][5]CO(g), CO₂(g), HCl(g)Generally high (>90%)HighMilder conditions than SOCl₂; byproducts are all gaseous, simplifying workup.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation (Amide Formation)

This protocol describes the reaction of cyclopropanecarbonyl chloride with a primary or secondary amine.

  • Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in an anhydrous solvent (e.g., Dichloromethane, THF, or Toluene).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve cyclopropanecarbonyl chloride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using the TLC quench test described in the FAQs.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of NaHCO₃ to remove any cyclopropanecarboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of an activated aromatic compound like toluene.

  • Preparation: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and suspend it in an anhydrous solvent (e.g., Dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Addition of Arene: Add the aromatic substrate (e.g., toluene, 1.0 eq) dropwise via the addition funnel, keeping the internal temperature below 5-10°C.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 1-24 hours. Monitor the progress by the TLC/GC-MS quench test.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[11]

  • Purification: Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, purify the crude product by column chromatography or distillation.[11]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm sm_present High SM Remaining check_sm->sm_present No sm_gone SM Consumed, Low Product Formation check_sm->sm_gone Yes cause1 Check Reaction Conditions: - Anhydrous Setup? - Reagent Purity? - Temp/Time Sufficient? sm_present->cause1 cause2 Side Reactions Dominating: - Polymerization? - Decomposition? sm_gone->cause2 cause3 Product Lost During Workup: - Hydrolysis? - Volatility? - Decomp. on Silica? sm_gone->cause3 solution1 Optimize Conditions: - Use dry solvents/reagents - Increase Temp/Time cause1->solution1 solution2 Modify Conditions: - Lower Temperature - Use Milder Reagents cause2->solution2 solution3 Refine Purification: - Non-aqueous workup - Neutral chromatography - Careful solvent removal cause3->solution3

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Cyclopropanecarbonyl\nChloride Cyclopropanecarbonyl Chloride Hydrolysis Cyclopropanecarboxylic Acid Cyclopropanecarbonyl\nChloride->Hydrolysis + H2O (Moisture) Polymerization Polymeric Tar Cyclopropanecarbonyl\nChloride->Polymerization Strong Acid / Heat Ring_Opening Ring-Opened Products Cyclopropanecarbonyl\nChloride->Ring_Opening Harsh Conditions (e.g., High Temp) Nucleophile\n(e.g., R-NH2, Ar-H) Nucleophile (e.g., R-NH2, Ar-H) Desired Product\n(Amide, Ketone) Desired Product (Amide, Ketone)

Experimental_Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagents 2. Add Reactants & Solvent prep->reagents addition 3. Cool & Add Acyl Chloride (Dropwise) reagents->addition reaction 4. Reaction (Stir at 0°C to RT) addition->reaction monitor 5. Monitor (TLC Quench Test) reaction->monitor workup 6. Quench & Aqueous Workup monitor->workup purify 7. Dry & Purify (Column/Distillation) workup->purify

References

Technical Support Center: Analysis of Cyclopropanecarbonyl Chloride by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in cyclopropanecarbonyl chloride via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is direct GC-MS analysis of cyclopropanecarbonyl chloride challenging?

A1: Direct GC-MS analysis of cyclopropanecarbonyl chloride is difficult due to its high reactivity and thermal instability.[1] The compound can degrade in the hot injector port or on the analytical column, leading to inaccurate quantification and the appearance of degradation products as impurities. Furthermore, its reactive nature can lead to poor peak shapes, often characterized by tailing, due to interactions with active sites in the GC system.[1]

Q2: What is the recommended approach for analyzing impurities in cyclopropanecarbonyl chloride by GC-MS?

A2: The recommended approach is to convert the highly reactive cyclopropanecarbonyl chloride into a more stable and volatile derivative prior to GC-MS analysis.[1] A common and effective derivatization technique is esterification with methanol (B129727) to form methyl cyclopropanecarboxylate (B1236923).[1] This derivative exhibits improved chromatographic behavior, resulting in sharper, more symmetrical peaks and allowing for more accurate and sensitive analysis.[1]

Q3: What are the potential impurities in cyclopropanecarbonyl chloride?

A3: Impurities in cyclopropanecarbonyl chloride can originate from the synthesis process or degradation. Common impurities include:

  • Unreacted starting materials: Cyclopropanecarboxylic acid and residual chlorinating agents like thionyl chloride.

  • Byproducts of synthesis: Sulfur dioxide (if thionyl chloride is used).[2]

  • Degradation products: Cyclopropanecarboxylic acid is the primary degradation product, formed by hydrolysis upon exposure to moisture.[3]

Q4: How can I confirm the identity of detected impurities?

A4: The identity of impurities can be confirmed by comparing their mass spectra and retention times with those of known reference standards. The mass spectrum of an unknown peak can also be compared to spectral libraries such as NIST.

Troubleshooting Guide

Issue 1: No peak or a very small peak is observed for the derivatized analyte (methyl cyclopropanecarboxylate).

Potential Cause Troubleshooting Step
Incomplete or failed derivatization 1. Verify Reagent Quality: Ensure the methanol and any catalyst (e.g., pyridine) are anhydrous. Moisture will react with cyclopropanecarbonyl chloride and inhibit the derivatization.[3] 2. Optimize Reaction Conditions: Ensure the derivatization reaction has been allowed to proceed for a sufficient time and at the appropriate temperature as specified in the protocol. For acyl chlorides, the reaction with methanol is typically rapid, but ensuring completeness is crucial.
Sample Degradation The sample may have degraded prior to derivatization. Ensure the cyclopropanecarbonyl chloride sample has been stored under anhydrous conditions to prevent hydrolysis.[3]
GC-MS System Issue 1. Check for Leaks: Air leaks in the GC-MS system can lead to a loss of sensitivity. 2. Confirm Injection: Ensure the autosampler is functioning correctly and injecting the sample.

Issue 2: The peak for methyl cyclopropanecarboxylate is tailing.

Potential Cause Troubleshooting Step
Active Sites in the GC System 1. Inlet Liner: The glass liner in the injector can become contaminated or have active silanol (B1196071) groups. Replace the liner with a new, deactivated one.[4] 2. Column Contamination: The front end of the GC column can become contaminated. Trim 10-20 cm from the front of the column.[4] 3. Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.[4]
Suboptimal GC Conditions 1. Injector Temperature: If the injector temperature is too low, it can cause slow vaporization and peak tailing. If too high, it could cause degradation of other components. Optimize the injector temperature. 2. Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Verify and optimize the flow rate.
Co-elution with an Impurity An impurity may be co-eluting with the main peak, causing tailing. Review the mass spectrum across the peak to check for the presence of other ions.

Issue 3: Unexpected peaks are observed in the chromatogram.

Potential Cause Troubleshooting Step
Contamination 1. Solvent Blank: Inject a solvent blank to check for contamination from the solvent or the sample preparation procedure. 2. System Contamination: Run a system bake-out to remove any contaminants from the injector, column, and detector.
Side Reactions during Derivatization The derivatization reagent (methanol) may react with other components in the sample or impurities.
Presence of Synthesis-Related Impurities The unexpected peaks could be unreacted starting materials or byproducts from the synthesis of cyclopropanecarbonyl chloride. Refer to the data table below to identify potential impurities based on their mass spectra.

Data Presentation: Potential Impurities and their GC-MS Data

The following table summarizes the expected GC-MS data for cyclopropanecarbonyl chloride (analyzed as its methyl ester derivative) and its potential impurities. Retention times are approximate and can vary depending on the specific GC column and conditions used.

CompoundDerivatized FormMolecular Weight ( g/mol )Key Mass Fragments (m/z)Approximate Retention Time
Cyclopropanecarbonyl ChlorideMethyl Cyclopropanecarboxylate100.12100, 69, 59, 41Varies
Cyclopropanecarboxylic AcidMethyl Cyclopropanecarboxylate100.12100, 69, 59, 41Varies
Thionyl ChlorideUnchanged117.91118, 83, 64, 48Early eluting
Sulfur DioxideUnchanged64.0764, 48Very early eluting

Experimental Protocols

Detailed Methodology for Derivatization and GC-MS Analysis

This protocol is adapted from a similar procedure for a reactive acyl chloride.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the cyclopropanecarbonyl chloride sample into a 10 mL volumetric flask.

  • Dissolve the sample in a dry, inert solvent (e.g., dichloromethane (B109758) or hexane) and dilute to the mark.

2. Derivatization Reaction:

  • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Add 200 µL of anhydrous methanol.

  • Add 50 µL of anhydrous pyridine (B92270) to act as a catalyst and acid scavenger.[1]

  • Tightly cap the vial and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]

3. Work-up:

  • After incubation, allow the vial to cool to room temperature.

  • Add 1 mL of hexane (B92381) to the vial and vortex for 1 minute to extract the methyl cyclopropanecarboxylate.

  • Add 500 µL of a 5% sodium bicarbonate solution to neutralize any excess acid and pyridine.

  • Vortex for 30 seconds and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.

4. GC-MS Analysis:

  • GC System: Agilent 6890 or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-350 amu.

Mandatory Visualization

G cluster_start Start: Chromatographic Issue Observed cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start_node Problem with GC-MS Analysis q1 Is the derivatized product peak present? start_node->q1 q2 Is the peak shape acceptable (no tailing)? q1->q2 Yes a1_no Check Derivatization Protocol: - Reagent quality (anhydrous) - Reaction time/temperature - Sample integrity q1->a1_no No q3 Are there unexpected peaks in the chromatogram? q2->q3 Yes a2_no Address Peak Tailing: - Replace inlet liner - Trim GC column - Check for leaks - Optimize GC method q2->a2_no No a3_yes Identify Unexpected Peaks: - Run solvent blank - Check for contamination - Compare with impurity data table - Verify side reactions q3->a3_yes Yes end_node_success Successful Impurity Identification q3->end_node_success No end_node_fail Further Investigation Required a1_no->end_node_fail a2_no->end_node_fail a3_yes->end_node_success

Caption: Troubleshooting workflow for identifying impurities in cyclopropanecarbonyl chloride by GC-MS.

References

preventing hydrolysis of cyclopropanecarbonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and experimental workup, with a core focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is cyclopropanecarbonyl chloride and why is it so reactive?

A1: Cyclopropanecarbonyl chloride (C₄H₅ClO) is a highly reactive acylating agent used in organic synthesis to introduce the cyclopropylcarbonyl moiety into molecules.[1][2] Its high reactivity stems from the electron-withdrawing chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] Additionally, the strained cyclopropane (B1198618) ring can influence its reactivity compared to linear acyl chlorides.[1] It is a colorless to pale yellow liquid with a pungent odor that is sensitive to moisture.[1][3]

Q2: What is the primary side reaction to be concerned about during an aqueous workup?

A2: The primary and most significant side reaction is hydrolysis. Cyclopropanecarbonyl chloride reacts readily with water, even atmospheric moisture, to decompose into cyclopropanecarboxylic acid and corrosive hydrochloric acid (HCl).[1][2][4] This reaction is often rapid and can significantly lower the yield of your desired product.[5][6]

Q3: How can I detect if my sample has undergone hydrolysis?

A3: There are several analytical methods to detect hydrolysis:

  • Infrared (IR) Spectroscopy: The most definitive sign is the appearance of a broad O-H stretching band (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the disappearance or weakening of the sharp C=O stretch of the acyl chloride.[3]

  • Thin-Layer Chromatography (TLC): The resulting cyclopropanecarboxylic acid is more polar than the starting acyl chloride and will have a lower Rf value. However, be aware that the acyl chloride can hydrolyze on the silica (B1680970) gel plate, potentially giving misleading results.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a carboxylic acid proton (¹H NMR, typically a broad singlet >10 ppm) and shifts in the signals of the cyclopropyl (B3062369) protons are indicative of hydrolysis.[8]

Q4: What are the ideal storage conditions for cyclopropanecarbonyl chloride?

A4: To maintain its integrity, cyclopropanecarbonyl chloride should be stored in a tightly sealed, moisture-proof container under an inert atmosphere, such as nitrogen or argon.[1][9] It is recommended to store it in a cool, dry place, with refrigeration at 2-8°C being ideal to minimize decomposition.[1][3]

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide addresses common issues encountered during the workup of reactions involving cyclopropanecarbonyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product; presence of cyclopropanecarboxylic acid confirmed by IR or NMR. Hydrolysis during aqueous workup. Minimize Water Contact: Perform all aqueous washes quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.[10] • Use Cold Solutions: Conduct all aqueous washes with ice-cold (0-5°C) solutions to significantly slow the rate of hydrolysis.[8][10] • Maintain Neutral pH: Avoid using strong acids or bases for washing. Use cold, saturated sodium bicarbonate (NaHCO₃) to neutralize acids or cold, saturated ammonium (B1175870) chloride (NH₄Cl) to neutralize bases, ensuring the final pH is near 7.[10]
Hydrolysis from atmospheric moisture. Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents for the reaction and extraction.[6] • Work Under Inert Atmosphere: If possible, perform the reaction and workup under a nitrogen or argon atmosphere to prevent exposure to ambient moisture.[1][6]
Difficulty in monitoring the reaction by TLC; spot streaks or appears to be starting material. On-plate decomposition. Use a Derivatization Technique for Analysis: Instead of spotting the reactive acyl chloride directly, take a small aliquot from the reaction, quench it with a few drops of methanol (B129727) to form the stable methyl ester, and then run the TLC on this derivative. The ester will have a distinct Rf from the starting acid.[6][11]
Reaction is complete, but product is lost after purification. Avoidance of Aqueous Workup is Preferable. Direct Use: For many applications, the best "workup" is to simply remove the reaction solvent and any volatile byproducts (like excess thionyl chloride or oxalyl chloride) under reduced pressure. The crude cyclopropanecarbonyl chloride can often be used directly in the next step without purification.[6][11]
Impact of Workup Conditions on Hydrolysis Rate

The following table summarizes the qualitative effects of pH and temperature on the stability of acyl chlorides during aqueous workup, based on general chemical principles.[8][10]

Condition Temperature Relative Rate of Hydrolysis Recommendation
Acidic (e.g., dilute HCl wash)Room TemperatureModerate to HighAvoid if possible. If necessary, use a very dilute, cold acid and minimize contact time.
Neutral (e.g., water/brine wash) 0-5 °C Very Low Highly Recommended. This is the safest condition for washing.
Neutral (e.g., water/brine wash)Room TemperatureLowAcceptable, but performing washes at 0-5 °C is significantly better.
Mildly Basic (e.g., NaHCO₃ wash)0-5 °CLowRecommended for neutralizing excess acid. Use cold, saturated solutions.
Strongly Basic (e.g., NaOH wash)AnyVery HighAvoid. Strong bases rapidly and irreversibly hydrolyze acyl chlorides.

Visual Guides and Workflows

Hydrolysis Reaction Pathway

CPCL Cyclopropanecarbonyl Chloride plus1 + H2O Water (H₂O) arrow Hydrolysis CPCA Cyclopropanecarboxylic Acid plus2 + HCL Hydrochloric Acid (HCl)

Caption: The hydrolysis of cyclopropanecarbonyl chloride yields the corresponding carboxylic acid and HCl.

Recommended Hydrolysis-Minimizing Workup Workflow

start Reaction Complete cool 1. Cool Reaction Mixture to 0-5 °C start->cool quench 2. Quench Slowly with Cold (0-5 °C) Mild Reagent (e.g., sat. NH₄Cl or NaHCO₃) cool->quench extract 3. Extract with Cold Anhydrous Organic Solvent quench->extract wash 4. Wash Organic Layer with Cold (0-5 °C) Brine extract->wash dry 5. Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ wash->dry filter 6. Filter off Drying Agent dry->filter concentrate 7. Concentrate in vacuo filter->concentrate end Crude Product concentrate->end

Caption: A step-by-step workflow designed to minimize hydrolysis during experimental workup.

Troubleshooting Logic for Low Product Yield

decision decision result result start Low Yield of Desired Product check_hydrolysis Is carboxylic acid (hydrolysis byproduct) detected by IR/NMR? start->check_hydrolysis workup_conditions Was the workup performed with cold (0-5 °C) aqueous solutions? check_hydrolysis->workup_conditions Yes other_cause2 Low yield is not due to hydrolysis. Investigate reaction conditions (stoichiometry, temp, time). check_hydrolysis->other_cause2 No temp_issue Likely Cause: Hydrolysis due to high temperature during workup. workup_conditions->temp_issue No ph_issue Was a strong acid or base used in the wash? workup_conditions->ph_issue Yes ph_cause Likely Cause: Acid- or base-catalyzed hydrolysis. ph_issue->ph_cause Yes contact_time_issue Was contact time with aqueous layers prolonged? ph_issue->contact_time_issue No time_cause Likely Cause: Hydrolysis due to extended exposure to water. contact_time_issue->time_cause Yes other_cause1 Consider other loss pathways. contact_time_issue->other_cause1 No

Caption: A decision tree to diagnose the cause of low product yield when using cyclopropanecarbonyl chloride.

Experimental Protocols

Protocol 1: General Anhydrous Workup (Preferred Method)

This protocol is recommended when the subsequent reaction step is compatible with the crude product and byproducts from the acyl chloride formation.

  • Reagent Removal: Once the formation of cyclopropanecarbonyl chloride is complete (e.g., from cyclopropanecarboxylic acid and thionyl chloride or oxalyl chloride), connect the reaction flask to a rotary evaporator.[6][12]

  • Co-evaporation (Optional): Add an anhydrous, inert solvent with a suitable boiling point (e.g., anhydrous toluene) and concentrate the mixture again. Repeat 2-3 times to azeotropically remove the last traces of volatile reagents like SOCl₂.[11]

  • Final Product: The resulting crude cyclopropanecarbonyl chloride is typically of sufficient purity to be dissolved in an anhydrous solvent and used directly in the next reaction step without exposure to water.[6][11]

Protocol 2: Minimized-Hydrolysis Aqueous Workup

Use this protocol only when an aqueous wash is absolutely necessary to remove non-volatile, water-soluble impurities.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.[10]

  • Quenching: If the reaction is acidic, slowly add ice-cold, saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases. If the reaction is basic, quench with ice-cold, saturated aqueous NH₄Cl. Monitor the pH to ensure it is approximately 7.[10]

  • Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a cold, anhydrous organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Quickly wash the organic layer once with a portion of ice-cold deionized water, followed by one wash with ice-cold saturated aqueous NaCl (brine). The brine wash helps to remove dissolved water from the organic phase.[8][10]

  • Drying: Immediately drain the organic layer into an Erlenmeyer flask containing a generous amount of an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl for 5-10 minutes.[8]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the product. Analyze immediately or store under inert gas at 2-8°C.

References

Technical Support Center: Scale-Up of Reactions Involving Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling cyclopropanecarbonyl chloride on a larger scale?

A1: Cyclopropanecarbonyl chloride is a corrosive, toxic, and moisture-sensitive liquid.[1][2] On a larger scale, the primary safety concerns are:

  • Exothermic Reaction: Its reaction with nucleophiles (e.g., amines, alcohols) is highly exothermic, which can lead to a runaway reaction if not properly controlled.

  • HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas as a byproduct, which is corrosive and toxic.[2] A robust off-gas scrubbing system is mandatory.

  • Moisture Sensitivity: It reacts violently with water, releasing corrosive HCl gas.[2][3] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Flammability: It is a flammable liquid with a flashpoint of 23°C.[4] All equipment must be properly grounded to prevent static discharge, and sources of ignition must be eliminated.

Q2: How can I control the exothermicity of the reaction during scale-up?

A2: Controlling the exotherm is critical for safety and product quality. Key strategies include:

  • Slow, Controlled Addition: Add the cyclopropanecarbonyl chloride to the nucleophile solution slowly and at a controlled rate.

  • Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer.

  • Dilution: Conducting the reaction in a suitable, anhydrous solvent helps to dissipate the heat generated.

  • Monitoring: Continuously monitor the internal temperature of the reactor.

Q3: What is the best way to handle the HCl gas produced during the reaction?

A3: A caustic scrubber system is essential to neutralize the HCl gas stream before it is vented. A solution of sodium hydroxide (B78521) or sodium bicarbonate can be used as the scrubbing agent. The capacity of the scrubber should be calculated to handle the total amount of HCl that will be generated.

Q4: My reaction is sluggish or incomplete on a larger scale, even though it worked well in the lab. What could be the issue?

A4: Several factors can contribute to this:

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration. Ensure the stirrer design and speed are appropriate for the scale and viscosity of the reaction mixture.

  • Reagent Purity: Impurities in starting materials can have a more pronounced effect on a larger scale. Ensure the purity of your cyclopropanecarbonyl chloride, nucleophile, and solvent.

  • Temperature Control: Poor heat transfer on a larger scale can lead to lower-than-desired reaction temperatures, slowing down the reaction rate.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure adequate reaction time. Monitor the reaction by an appropriate analytical method (TLC, GC, HPLC) until the starting material is consumed.[5] - Verify the reaction temperature is optimal. Inefficient heat transfer on scale-up may require adjusting the jacket temperature.
Side Reactions (e.g., Di-acylation) - Control the stoichiometry carefully. Use a slight excess (e.g., 1.05 equivalents) of the limiting reagent. - Add the cyclopropanecarbonyl chloride slowly to the reaction mixture to avoid localized high concentrations.[6]
Hydrolysis of Cyclopropanecarbonyl Chloride - Ensure all glassware, solvents, and reagents are anhydrous.[6] - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Product Loss During Workup - For amide products, precipitation and filtration are common. Ensure the pH is optimized for maximum precipitation. - If performing an aqueous wash, check the aqueous layer for product solubility.[7]
Issue 2: Product Purification Challenges
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. - Quench any remaining cyclopropanecarbonyl chloride with a suitable reagent (e.g., methanol) before workup to convert it to a more easily separable ester.
Formation of Colored Impurities - High reaction temperatures can sometimes lead to decomposition and color formation. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize degradation. - Consider purification by recrystallization or column chromatography. For amides, recrystallization from solvents like ethanol, acetone, or acetonitrile (B52724) can be effective.[8]
Emulsion Formation During Aqueous Workup - If quenching with aqueous ammonium (B1175870) chloride (NH₄Cl) leads to emulsions, consider using dilute hydrochloric acid (e.g., 1 M HCl) instead.[9]

Data Presentation

Table 1: Comparison of Chlorinating Agents for Cyclopropanecarbonyl Chloride Synthesis

Chlorinating Agent Typical Molar Ratio (Agent:Acid) Reaction Temperature (°C) Typical Yield (%) Key Considerations
Thionyl Chloride (SOCl₂)1.1:1 to 1.2:150 - 10090 - 96Cost-effective for large scale. Byproducts (SO₂, HCl) are gaseous and easily removed.[1]
Oxalyl Chloride ((COCl)₂)1.1:1 to 1.5:1Room TemperatureOften >95%Milder reaction conditions. Byproducts (CO, CO₂, HCl) are gaseous. More expensive than thionyl chloride.[10]
Phosphorus Trichloride (PCl₃)~0.4:1VariesVariesLess common for this specific transformation.

Data synthesized from available literature.[1][10]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-Benzylcyclopropanecarboxamide

This protocol describes a general procedure for the reaction of cyclopropanecarbonyl chloride with benzylamine (B48309) on a larger scale.

1. Reactor Setup:

  • A dry, clean, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is required.

  • The reactor outlet should be connected to a caustic scrubber containing a sodium hydroxide solution to neutralize the HCl gas evolved.

2. Reagent Charging:

  • Charge the reactor with benzylamine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene, ~5-10 L per mole of amine).

  • Add a tertiary amine base such as triethylamine (B128534) (1.2 equivalents) to the reactor.

  • Cool the stirred solution to 0-5°C using the reactor's cooling jacket.

3. Reaction:

  • Dissolve cyclopropanecarbonyl chloride (1.05 equivalents) in the same anhydrous solvent.

  • Slowly add the cyclopropanecarbonyl chloride solution to the cooled amine solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

4. Monitoring and Workup:

  • Monitor the reaction progress by TLC or HPLC until the benzylamine is consumed.

  • Once complete, cool the reaction mixture and quench by adding water.

  • Separate the organic layer. Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude N-benzylcyclopropanecarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Reactor & Glassware B Charge Nucleophile, Solvent, & Base A->B C Inert Atmosphere (Nitrogen Purge) B->C D Cool Reactor to 0-5°C C->D Start Reaction E Slow Addition of Cyclopropanecarbonyl Chloride D->E F Monitor Temperature & Reaction Progress E->F Scrubber HCl Off-Gas to Caustic Scrubber E->Scrubber G Warm to Room Temperature F->G H Quench Reaction G->H Reaction Complete I Aqueous Wash H->I J Dry & Concentrate I->J K Purify Product J->K

Caption: Workflow for the scaled-up synthesis of amides using cyclopropanecarbonyl chloride.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Cause1 Incomplete Reaction Start->Cause1 Cause2 Moisture Contamination Start->Cause2 Cause3 Poor Mixing/ Temperature Control Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Increase Reaction Time/ Optimize Temperature Cause1->Sol1 Sol2 Use Anhydrous Conditions Cause2->Sol2 Sol3 Improve Agitation/ Monitor Internal Temp Cause3->Sol3 Sol4 Control Stoichiometry/ Slow Addition Cause4->Sol4

Caption: Troubleshooting logic for common issues in cyclopropanecarbonyl chloride reactions.

References

Technical Support Center: Catalyst Selection for Friedel-Crafts Reactions with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions to help optimize Friedel-Crafts acylations using cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid catalyst is most effective for acylating aromatic compounds with cyclopropanecarbonyl chloride?

A1: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation due to its strong ability to activate the acyl chloride.[1][2] However, for substrates that are highly activated (electron-rich) or sensitive, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed to minimize side reactions.[1][3] The choice of catalyst often depends on the reactivity of the aromatic substrate.[1]

Q2: What is the primary challenge when using cyclopropanecarbonyl chloride in Friedel-Crafts reactions?

A2: The primary challenge is the potential for the Lewis acid to induce the rearrangement or opening of the cyclopropyl (B3062369) ring. This is a significant concern because the high strain of the three-membered ring makes it susceptible to cleavage under strong acidic conditions, which can lead to undesired byproducts. Careful control of reaction temperature is crucial to mitigate this issue.

Q3: Why is a stoichiometric amount of catalyst often required for Friedel-Crafts acylation?

A3: A stoichiometric amount of the Lewis acid is generally necessary because the catalyst forms a complex with the resulting aryl cyclopropyl ketone product.[4][5] This complexation deactivates the catalyst, preventing it from participating further in the reaction cycle.[4] Therefore, at least one equivalent of the catalyst for every equivalent of the acyl chloride is typically needed.

Q4: Can I run the reaction under catalytic conditions?

A4: For some highly activated aromatic substrates, it may be possible to use catalytic amounts of a milder Lewis acid.[5] However, for most standard and unactivated aromatic compounds, a stoichiometric quantity of a strong Lewis acid like AlCl₃ is required to achieve good conversion.[1][5]

Q5: What solvents are recommended for this reaction?

A5: The choice of solvent is critical. Inert solvents such as dichloromethane (B109758) (CH₂Cl₂) and carbon disulfide (CS₂) are common choices as they effectively dissolve the reactants and the catalyst complex without participating in the reaction.[1] For less reactive aromatic compounds, the reaction can sometimes be performed using the aromatic substrate itself as the solvent, provided it is a liquid.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water.[4][6][7] 2. Deactivated Aromatic Ring: Substrates with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are too unreactive for Friedel-Crafts acylation.[1][4] 3. Insufficient Catalyst: The product ketone complexes with the catalyst, requiring stoichiometric amounts.[4][5]1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid from a sealed container. Run the reaction under an inert atmosphere (N₂ or Ar).[6][8] 2. Check the reactivity of your substrate. The reaction is generally not suitable for deactivated rings.[1] 3. Increase catalyst loading to at least 1.1 equivalents.
Formation of Multiple Products 1. Cyclopropyl Ring Opening: The strong Lewis acid and/or high temperature caused rearrangement of the cyclopropyl group. 2. Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, para).1. Perform the reaction at a lower temperature (e.g., 0 °C or below). Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.[1] 2. The substitution pattern is directed by the existing group on the ring. Steric hindrance often favors the para product.[4] Analyze the product mixture and optimize temperature or catalyst to improve regioselectivity.
Reaction Mixture Darkens or Chars 1. Reaction is too Exothermic: The reaction is too vigorous, leading to decomposition of starting materials or products.[9]1. Maintain a low reaction temperature, especially during the addition of the catalyst and acyl chloride. Use an ice or dry ice/acetone bath.[9] 2. Add the acylating agent or catalyst slowly and portion-wise.[9]
Difficult Product Isolation / Emulsion during Workup 1. Stable Catalyst-Product Complex: The aluminum chloride-ketone complex can be difficult to break during aqueous workup.[6]1. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[6][7] This acidic workup helps to hydrolyze the aluminum complexes. Vigorous stirring is essential.

Data Presentation: Catalyst Comparison

The following table provides a hypothetical comparison of common Lewis acids for the acylation of toluene (B28343) with cyclopropanecarbonyl chloride, illustrating the typical trade-offs between reactivity and selectivity.

Catalyst Equivalents Temperature (°C) Time (h) Yield of Cyclopropyl Phenyl Ketone (%) Notes
AlCl₃ 1.10 to 252~85%High reactivity, but greater risk of side reactions if not cooled properly.[1]
FeCl₃ 1.2254~70%Milder catalyst, may require longer reaction times or gentle heating. Good for sensitive substrates.[2]
ZnCl₂ 1.5508~40%Much milder Lewis acid, often requires higher temperatures and results in lower yields.[1]
SnCl₄ 1.20 to 253~75%A good alternative to AlCl₃, sometimes offering improved selectivity.

Note: Yields are representative and will vary based on specific substrate, purity of reagents, and precise reaction conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Benzene (B151609) with Cyclopropanecarbonyl Chloride

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water and is corrosive. Cyclopropanecarbonyl chloride is a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cyclopropanecarbonyl chloride

  • Anhydrous Benzene (or other aromatic substrate)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc.)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard, oven-dried glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.1 eq.). Add anhydrous DCM to create a stirrable slurry.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Acylium Ion Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the formation of the acylium ion complex.

  • Substrate Addition: Add anhydrous benzene (1.2 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[7]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) or distillation to yield the pure aryl cyclopropyl ketone.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble Dry Glassware under Inert Gas (N2/Ar) prep2 Charge AlCl3 (1.1 eq) and Anhydrous DCM prep1->prep2 prep3 Cool to 0 °C (Ice Bath) prep2->prep3 react1 Dropwise add Cyclopropanecarbonyl Chloride (1.0 eq) in DCM prep3->react1 react2 Stir 30 min at 0 °C (Acylium Ion Formation) react1->react2 react3 Dropwise add Aromatic Substrate (1.2 eq) react2->react3 react4 Stir 1-3h (0 °C to RT) Monitor by TLC react3->react4 work1 Quench: Pour onto Ice / conc. HCl react4->work1 work2 Extract with DCM work1->work2 work3 Wash with H2O, NaHCO3, Brine work2->work3 work4 Dry (MgSO4) & Concentrate work3->work4 work5 Purify (Chromatography or Distillation) work4->work5

Caption: Experimental workflow for Friedel-Crafts acylation.

G decision decision solution solution start Low or No Yield Observed d1 Are reagents anhydrous & fresh? start->d1 s1 Use oven-dried glassware. Use fresh catalyst and anhydrous solvents. d1->s1 No d2 Is the aromatic ring activated or neutral? d1->d2 Yes s2 Reaction is unsuitable. Consider alternative synthetic route. d2->s2 No (Deactivated) d3 Is catalyst loading stoichiometric (>=1 eq)? d2->d3 Yes s3 Increase catalyst loading to >1.0 eq. d3->s3 No d4 Reaction temp. optimized? d3->d4 Yes s4 Start at 0 °C. If no reaction, slowly warm to RT. d4->s4 No s5 Consult specialist literature for non-standard issues. d4->s5 Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Managing Exotherms in Large-Scale Cyclopropanecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of large-scale reactions involving the synthesis of cyclopropanecarbonyl chloride. The information is presented in a question-and-answer format to directly address potential issues and ensure safe laboratory and plant operations.

Troubleshooting Guide: Exotherm Management

Q1: My reaction temperature is increasing much faster than anticipated after adding thionyl chloride to cyclopropanecarboxylic acid. What should I do?

A1: An unexpected rapid temperature rise is a clear indicator of a potential thermal runaway. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of thionyl chloride.

  • Enhance Cooling: Apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Ensure Adequate Agitation: Verify that the stirring is vigorous and efficient to ensure uniform temperature distribution and prevent localized hot spots.

  • Monitor Vigorously: Continuously monitor the reaction temperature and pressure.

  • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency shutdown procedure, which may include quenching the reaction.

Q2: I've observed a sudden increase in pressure and gas evolution from my reactor. What is happening and what are the immediate steps?

A2: A sudden pressure increase is a serious safety concern and can be caused by the rapid evolution of gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which is accelerated at higher temperatures.[1][2] This indicates that the reaction rate is increasing uncontrollably.

Immediate Actions:

  • Stop all feeds to the reactor.

  • Ensure the reactor's venting system is functioning correctly and directed to a scrubber.

  • Apply maximum cooling .

  • If the pressure continues to rise to a critical level, initiate an emergency shutdown and evacuate the area.

Q3: The reaction temperature is fluctuating and difficult to control, even with a slow addition rate. What could be the cause?

A3: Temperature fluctuations can be due to several factors:

  • Poor Mixing: Inadequate agitation can lead to localized areas of high reactant concentration and "hot spots." Ensure the stirrer is appropriately sized and positioned for the reactor volume and that the stirring speed is sufficient.

  • Inconsistent Reagent Quality: The presence of impurities in either the cyclopropanecarboxylic acid or thionyl chloride can affect the reaction kinetics.

  • Cooling System Inefficiency: Check the performance of your cooling system. Ensure the coolant temperature is at the set point and the flow rate is adequate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of cyclopropanecarbonyl chloride?

A1: The reaction of cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride is inherently exothermic.[2] The conversion of a carboxylic acid to a highly reactive acyl chloride involves the formation of strong bonds, which releases a significant amount of energy as heat.

Q2: What are the key safety hazards associated with thionyl chloride?

A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][3] It can cause severe burns upon contact with skin and eyes, and its vapors can damage the respiratory tract.[3][4]

Q3: Are there any catalysts that can influence the exotherm?

A3: Yes, a catalytic amount of N,N-dimethylformamide (DMF) is often used in the synthesis of acyl chlorides.[5][6] While DMF can increase the reaction rate, it can also intensify the exotherm. The amount of catalyst should be carefully controlled.

Q4: How does the scale of the reaction affect exotherm management?

A4: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This makes heat dissipation less efficient, increasing the risk of heat accumulation and a potential thermal runaway. Therefore, robust cooling systems and carefully controlled addition rates are critical for large-scale operations.

Q5: What are the recommended storage and handling procedures for cyclopropanecarbonyl chloride?

A5: Cyclopropanecarbonyl chloride is moisture-sensitive and should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from water and incompatible materials like bases and oxidizing agents.[7]

Data Presentation

Table 1: Physical and Safety Data of Key Reagents

PropertyCyclopropanecarbonyl ChlorideThionyl ChlorideCyclopropanecarboxylic Acid
CAS Number 4023-34-1[5]7719-09-7[8]5504245A[9]
Molecular Formula C₄H₅ClO[5]SOCl₂[8]C₄H₆O₂
Boiling Point 119 °C[5]74.6 °C[8]182-184 °C
Density 1.152 g/mL at 25 °C[5]1.638 g/cm³[8]1.086 g/mL at 25 °C
Key Hazards Corrosive, Flammable, Reacts violently with water[4][10]Corrosive, Toxic, Reacts violently with water[1][3]Corrosive

Table 2: Recommended Reaction Parameters for Cyclopropanecarbonyl Chloride Synthesis

ParameterRecommendationRationale
Reagent Molar Ratio (Thionyl Chloride : Acid) 1.1 : 1 to 1.2 : 1Ensures complete conversion of the carboxylic acid.[9]
Reaction Temperature 50-80 °CProvides a controlled reaction rate without excessive side reactions.[9]
Addition Time of Thionyl Chloride (Lab Scale) 30 - 90 minutesSlow, controlled addition is crucial for managing the exotherm.[9]
Solvent Typically neat (no solvent), or an inert solvent like tolueneThe reaction is often run without a solvent.[9] If a solvent is used, it must be anhydrous.
Catalyst (DMF) Catalytic amount (if used)Speeds up the reaction but can increase the exotherm.[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Cyclopropanecarbonyl Chloride

Disclaimer: This protocol is for informational purposes only. A thorough risk assessment must be conducted before any experimental work.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride

  • Anhydrous N,N-dimethylformamide (DMF, optional)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide).

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

  • To the round-bottom flask, add cyclopropanecarboxylic acid (1.0 eq).

  • If using a catalyst, add a catalytic amount of anhydrous DMF.

  • Begin stirring the cyclopropanecarboxylic acid.

  • Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise from the addition funnel over a period of 30-90 minutes.[9]

  • Crucial Step: Monitor the internal temperature of the reaction closely. Maintain the temperature within a safe, predetermined range (e.g., 50-60°C) using a cooling bath (e.g., water bath) as needed. The reaction is exothermic, and the addition rate should be adjusted to control the temperature.

  • After the addition is complete, the reaction mixture can be heated to 80°C for 30-60 minutes to ensure the reaction goes to completion.[9] Cessation of gas evolution is an indicator of reaction completion.

  • The excess thionyl chloride and the product can be separated by distillation under reduced pressure.

Visualizations

ExothermTroubleshootingWorkflow start Start: Monitor Reaction Temperature temp_check Is Temperature Rising Uncontrollably? start->temp_check stop_addition Stop Thionyl Chloride Addition temp_check->stop_addition Yes proceed_normally Proceed with Reaction temp_check->proceed_normally No max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Ensure Vigorous Agitation max_cooling->check_agitation monitor Continue Monitoring Temperature and Pressure check_agitation->monitor temp_stabilized Is Temperature Stabilizing? monitor->temp_stabilized resume_slowly Resume Addition at a Slower Rate temp_stabilized->resume_slowly Yes emergency_shutdown Initiate Emergency Shutdown / Quench temp_stabilized->emergency_shutdown No end End: Reaction Under Control resume_slowly->end emergency_shutdown->end proceed_normally->end

Caption: Workflow for managing a thermal excursion.

LogicalRelationships AdditionRate Thionyl Chloride Addition Rate HeatGeneration Rate of Heat Generation AdditionRate->HeatGeneration Increases ReactionTemp Reaction Temperature ReactionTemp->HeatGeneration Increases HeatGeneration->ReactionTemp Increases ThermalRunawayRisk Risk of Thermal Runaway HeatGeneration->ThermalRunawayRisk Increases CoolingCapacity Cooling System Capacity CoolingCapacity->ThermalRunawayRisk Decreases AgitationEfficiency Agitation Efficiency AgitationEfficiency->ThermalRunawayRisk Decreases Scale Reaction Scale Scale->CoolingCapacity Relatively Decreases (Surface Area:Volume) Scale->ThermalRunawayRisk Increases

Caption: Key parameters influencing thermal runaway risk.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclopropanecarbonyl Chloride and Benzoyl Chloride for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of cyclopropanecarbonyl chloride, an aliphatic acyl chloride, and benzoyl chloride, an aromatic acyl chloride. This analysis is supported by established chemical principles and available experimental data to inform the strategic selection of these reagents in organic synthesis.

Executive Summary

Theoretical Framework: Electronic and Steric Effects

The reactivity of acyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. In nucleophilic acyl substitution, a key reaction for these compounds, a nucleophile attacks this carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.

Electronic Effects:

  • Cyclopropanecarbonyl Chloride: As an aliphatic acyl chloride, the cyclopropyl (B3062369) group has a weak inductive effect and does not offer resonance stabilization to the carbonyl group. This lack of delocalization results in a highly electrophilic carbonyl carbon, rendering it very susceptible to nucleophilic attack.

  • Benzoyl Chloride: The benzene (B151609) ring in benzoyl chloride is conjugated with the carbonyl group. This allows for resonance delocalization of the electron density from the ring to the carbonyl oxygen, which stabilizes the ground state of the molecule and reduces the partial positive charge on the carbonyl carbon.[3] This resonance stabilization makes benzoyl chloride less reactive towards nucleophiles compared to its aliphatic counterparts.

Steric Effects:

While electronic effects are the dominant factor, steric hindrance can also influence reactivity. The planar phenyl group of benzoyl chloride is generally considered more sterically demanding than the cyclopropyl group, which can further impede the approach of a nucleophile to the carbonyl center.

Quantitative Reactivity Comparison

Direct kinetic data comparing cyclopropanecarbonyl chloride and benzoyl chloride under identical conditions is scarce in the literature. However, by using acetyl chloride as a proxy for a simple aliphatic acyl chloride, a semi-quantitative comparison can be made.

Acyl ChlorideReaction TypeSolvent SystemRelative Reactivity/Sensitivity
Acetyl Chloride (proxy for Cyclopropanecarbonyl Chloride)Solvolysis40% ethanol/water vs. 97% trifluoroethanol/water>20-fold more sensitive to nucleophilic attack than benzoyl chloride[1][2]
Benzoyl ChlorideSolvolysis40% ethanol/water vs. 97% trifluoroethanol/waterBaseline
Acetyl Chloride (proxy for Cyclopropanecarbonyl Chloride)Aminolysis with m-nitroanilineMethanol at 0 °C40-fold less sensitive to the added amine than benzoyl chloride[1][2]
Benzoyl ChlorideAminolysis with m-nitroanilineMethanol at 0 °C40-fold more sensitive to the added amine than acetyl chloride[1][2]

Note: The differing sensitivities in aminolysis suggest mechanistic variations between the aliphatic and aromatic systems under these specific conditions.

Reaction Mechanisms and Experimental Workflows

The predominant mechanism for the reactions of both acyl chlorides is nucleophilic acyl substitution.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocols

Below are generalized experimental protocols for key reactions involving acyl chlorides. These should be adapted based on the specific substrate and desired product.

1. Hydrolysis to Carboxylic Acid

  • Objective: To convert the acyl chloride to the corresponding carboxylic acid.

  • Procedure:

    • The acyl chloride is added cautiously to an excess of water at room temperature with vigorous stirring. For less reactive acyl chlorides like benzoyl chloride, gentle heating may be required to drive the reaction to completion.

    • The reaction is often exothermic and will produce hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

    • After the reaction is complete, the carboxylic acid can be isolated by extraction or, if it is a solid, by filtration.

2. Friedel-Crafts Acylation of Benzene

  • Objective: To form an aryl ketone via electrophilic aromatic substitution.

  • Materials:

    • Anhydrous benzene (solvent and reactant)

    • Acyl chloride (cyclopropanecarbonyl chloride or benzoyl chloride)

    • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous benzene.

    • Cool the mixture in an ice bath.

    • Slowly add the acyl chloride to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for a specified time (typically 1-3 hours) to ensure completion.

    • Cool the reaction mixture and quench by carefully pouring it over crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure and purify the resulting ketone by distillation or recrystallization.

Friedel_Crafts_Workflow start Start setup Set up flame-dried flask with AlCl₃ and Benzene start->setup cool Cool to 0°C setup->cool add_acyl Slowly add Acyl Chloride cool->add_acyl reflux Warm to RT and Reflux add_acyl->reflux quench Quench with Ice/HCl reflux->quench workup Aqueous Workup (Wash, Dry) quench->workup purify Purify Product (Distillation/Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

3. Aminolysis to Amide

  • Objective: To synthesize an amide from an acyl chloride and an amine.

  • Procedure:

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a stirring mechanism.

    • Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to act as a scavenger for the HCl byproduct. Typically, two equivalents of the amine reactant can also be used, with one equivalent acting as the base.

    • Cool the solution in an ice bath.

    • Slowly add the acyl chloride to the cooled, stirred solution.

    • Allow the reaction to proceed at low temperature or warm to room temperature, monitoring by TLC or LC-MS until completion.

    • Perform an aqueous workup to remove the amine hydrochloride salt and any excess reagents.

    • Isolate and purify the amide product, typically by chromatography or recrystallization.

Conclusion

The choice between cyclopropanecarbonyl chloride and benzoyl chloride should be guided by the desired reactivity and the stability of the substrates and products involved. Cyclopropanecarbonyl chloride, as a highly reactive aliphatic acyl chloride, is suitable for reactions requiring potent electrophiles and can be employed under milder conditions. However, its high reactivity also necessitates careful handling to avoid unwanted side reactions, particularly with moisture. Benzoyl chloride, being more stable and less reactive, is a robust reagent for a wide range of applications, though it may require more forcing conditions to achieve acylation. Understanding these fundamental differences in reactivity is paramount for the successful design and execution of synthetic strategies in research and development.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for reactive chemical intermediates like cyclopropanecarbonyl chloride. As a vital building block in the synthesis of pharmaceuticals and agrochemicals, its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides a comparative overview of key analytical methodologies for the purity assessment of cyclopropanecarbonyl chloride, offering insights into their principles, performance, and practical considerations.

Cyclopropanecarbonyl chloride is a colorless liquid that is highly reactive and sensitive to moisture. This inherent instability presents unique challenges for analytical method development. The primary impurities of concern often include the starting material, cyclopropanecarboxylic acid, and residual chlorinating agents or byproducts from its synthesis.

This document explores three principal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is summarized, and detailed experimental protocols are provided to aid in the selection and implementation of the most suitable technique for your specific analytical needs.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, derivatization-based HPLC-UV, and qNMR for the analysis of cyclopropanecarbonyl chloride.

ParameterGas Chromatography-FID (with derivatization)HPLC-UV (with derivatization)Quantitative NMR (¹H qNMR)
Principle Separation of volatile derivatives based on boiling point and polarity, followed by detection by flame ionization.Separation of UV-active derivatives by partitioning between a stationary and mobile phase, with UV detection.Direct measurement of the molar concentration of the analyte relative to a certified internal standard based on the integral of specific NMR signals.
Sample Preparation Derivatization to a more volatile and stable ester (e.g., methyl cyclopropanecarboxylate) is typically required.Pre-column derivatization with a UV-active agent (e.g., 2-nitrophenylhydrazine) is necessary due to the lack of a strong chromophore in the analyte.Direct dissolution in a deuterated solvent with a certified internal standard. Requires careful handling under inert conditions due to moisture sensitivity.
Selectivity High for volatile impurities. Can resolve structurally similar compounds.High selectivity for the derivatized analyte and impurities.Excellent for distinguishing the analyte from structurally different impurities. Signal overlap can be a challenge but can often be resolved.
Sensitivity High, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the low ppm range.Very high, with LODs potentially in the sub-ppm range depending on the derivatizing agent.Moderate. LOD and LOQ are typically in the range of 10 µM to 1 mM, depending on the magnetic field strength and acquisition time.
Accuracy & Precision High accuracy and precision (RSD < 2%) can be achieved with proper validation.Excellent accuracy and precision (RSD < 2%) are achievable.High accuracy and precision (RSD < 1%) are attainable, making it a primary analytical method.
Throughput Moderate, with run times typically in the range of 15-30 minutes.Lower, due to the additional derivatization step.High, with data acquisition times of a few minutes per sample.
Key Advantages Widely available instrumentation. Excellent for volatile impurities.High sensitivity. Can be stability-indicating.No derivatization required. Non-destructive. Provides structural information. Can be a primary ratio method, not requiring a reference standard of the analyte itself.
Key Disadvantages Derivatization adds complexity and potential for error. Not suitable for non-volatile impurities.Derivatization can be complex and time-consuming. Reagent stability can be a concern.Lower sensitivity compared to chromatographic methods. Higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) with Derivatization

This method involves the conversion of cyclopropanecarbonyl chloride to its more stable and volatile methyl ester derivative, followed by analysis using GC-FID.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Cyclopropanecarbonyl Chloride Sample Derivatization Derivatization with Methanol (B129727) Sample->Derivatization Extraction Extraction of Methyl Cyclopropanecarboxylate (B1236923) Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for GC-FID analysis of cyclopropanecarbonyl chloride.

Methodology:

  • Derivatization: In a clean, dry vial under an inert atmosphere (e.g., nitrogen), accurately weigh approximately 50 mg of the cyclopropanecarbonyl chloride sample. Add 1 mL of anhydrous methanol and allow the reaction to proceed at room temperature for 15 minutes. This reaction converts the acid chloride to methyl cyclopropanecarboxylate.

  • Sample Preparation: Add 1 mL of a suitable organic solvent (e.g., dichloromethane) containing an internal standard (e.g., undecane (B72203) at a concentration of 1 mg/mL). Add 1 mL of water and vortex thoroughly. Allow the layers to separate and carefully transfer the organic (lower) layer to a GC vial.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1)

  • Data Analysis: Identify the peaks corresponding to methyl cyclopropanecarboxylate and the internal standard. Calculate the purity of the original cyclopropanecarbonyl chloride sample based on the peak area ratio relative to the internal standard and the initial sample weight.

HPLC-UV with Pre-column Derivatization

This method enhances the detectability of cyclopropanecarbonyl chloride by reacting it with a UV-active derivatizing agent, 2-nitrophenylhydrazine, prior to HPLC analysis.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Cyclopropanecarbonyl Chloride Sample Derivatization Derivatization with 2-Nitrophenylhydrazine Sample->Derivatization Quenching Quenching of Excess Reagent Derivatization->Quenching Injection HPLC Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC-UV analysis with derivatization.

A Comparative Guide to the Synthesis of N-Benzylcyclopropanecarboxamide: Cyclopropanecarbonyl Chloride vs. HATU Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. This guide provides a comparative analysis of two common methods for the synthesis of N-benzylcyclopropanecarboxamide: the traditional acyl chloride approach using cyclopropanecarbonyl chloride and a modern coupling reagent-based method utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The comparison is supported by an examination of their reaction products, potential byproducts, and the analytical workflow for their characterization by Gas Chromatography-Mass Spectrometry (GC-MS).

The synthesis of N-benzylcyclopropanecarboxamide, a model N-substituted cyclopropanecarboxamide, serves as a practical example to evaluate these two synthetic strategies. The choice of method can significantly impact reaction efficiency, product purity, and the complexity of purification.

Performance Comparison: Acyl Chloride vs. HATU Coupling

The reaction of cyclopropanecarbonyl chloride with benzylamine (B48309) is a rapid and often high-yielding process. However, its high reactivity can lead to the formation of byproducts, primarily through the reaction of the generated hydrochloric acid with the excess amine. In contrast, HATU-mediated coupling is a milder method that often results in cleaner reaction profiles and is particularly advantageous for sensitive substrates.

ParameterCyclopropanecarbonyl Chloride MethodHATU Coupling Method
Reaction Time Typically < 1 hour1 - 24 hours
Product Yield Good to ExcellentVery Good to Excellent
Purity (Pre-purification) Moderate to GoodGood to Excellent
Major Byproducts Benzylammonium chlorideTetramethylurea, HOAt
Reagent Cost LowHigh
Handling Precautions Highly reactive, moisture-sensitive, corrosiveMoisture-sensitive, irritant

Table 1: Illustrative comparison of key performance indicators for the synthesis of N-benzylcyclopropanecarboxamide using cyclopropanecarbonyl chloride versus HATU coupling. The data is representative and can vary based on specific reaction conditions.

GC-MS Analysis of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of the crude reaction mixture, allowing for the identification and semi-quantification of the desired product and any byproducts.

CompoundRetention Time (Illustrative)Key Mass Fragments (m/z) (Illustrative)Relative Abundance (Cyclopropanecarbonyl Chloride Method)Relative Abundance (HATU Method)
N-Benzylcyclopropanecarboxamide12.5 min175 (M+), 106, 91, 6985%98%
Benzylamine (unreacted)8.2 min107 (M+), 106, 91, 775%<1%
Cyclopropanecarboxylic acid6.5 min86 (M+), 69, 412% (from hydrolysis)<0.5%
Benzylammonium chloride- (non-volatile)-Present as a solidNot formed
Tetramethylurea5.8 min116 (M+), 72, 44Not applicable<1%

Table 2: Illustrative GC-MS data for the analysis of the crude reaction mixture from the synthesis of N-benzylcyclopropanecarboxamide. Retention times and relative abundances are for illustrative purposes to highlight the comparative purity.

Experimental Protocols

Method 1: Synthesis of N-Benzylcyclopropanecarboxamide using Cyclopropanecarbonyl Chloride
  • Reaction Setup: To a stirred solution of benzylamine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Method 2: Synthesis of N-Benzylcyclopropanecarboxamide using HATU
  • Reaction Setup: To a stirred solution of cyclopropanecarboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide) under an inert atmosphere, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Reaction: Add benzylamine (1.0 equivalent) to the reaction mixture and continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated ammonium (B1175870) chloride solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

GC-MS Analysis Protocol
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer.

  • GC Conditions (Illustrative):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

Signaling Pathways and Experimental Workflows

Reaction_Pathway_Acyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride N-Benzylcyclopropanecarboxamide N-Benzylcyclopropanecarboxamide Cyclopropanecarbonyl Chloride->N-Benzylcyclopropanecarboxamide + Benzylamine HCl HCl Cyclopropanecarbonyl Chloride->HCl Benzylamine Benzylamine Benzylamine->N-Benzylcyclopropanecarboxamide Benzylammonium Chloride Benzylammonium Chloride HCl->Benzylammonium Chloride + Excess Benzylamine Excess Benzylamine Excess Benzylamine Excess Benzylamine->Benzylammonium Chloride

Figure 1: Reaction pathway for the synthesis of N-benzylcyclopropanecarboxamide using cyclopropanecarbonyl chloride.

Reaction_Pathway_HATU Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Activated Ester Activated Ester Cyclopropanecarboxylic Acid->Activated Ester + HATU, Base HATU HATU HATU->Activated Ester Byproducts Tetramethylurea + HOAt HATU->Byproducts N-Benzylcyclopropanecarboxamide N-Benzylcyclopropanecarboxamide Activated Ester->N-Benzylcyclopropanecarboxamide + Benzylamine Benzylamine Benzylamine Benzylamine->N-Benzylcyclopropanecarboxamide

Figure 2: Reaction pathway for the HATU-mediated synthesis of N-benzylcyclopropanecarboxamide.

GCMS_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Dilution Crude Reaction Mixture->Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column MS Detection MS Detection Separation on Column->MS Detection Data Analysis Chromatogram & Mass Spectra MS Detection->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification

Figure 3: General experimental workflow for the GC-MS analysis of reaction products.

Quantitative Analysis of Cyclopropanecarbonyl Chloride: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of reactive intermediates like cyclopropanecarbonyl chloride is paramount for ensuring reaction stoichiometry, product quality, and process control. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques—Gas Chromatography (GC) and titration—for the assay of cyclopropanecarbonyl chloride.

Introduction to Quantitative Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of substances without the need for a specific reference standard of the analyte.[1] Its non-destructive nature and the direct proportionality between signal intensity and the number of atomic nuclei make it a highly accurate and reliable technique.[1] In contrast, GC is a separative technique suitable for volatile and thermally stable compounds, often requiring derivatization for reactive molecules like acyl chlorides. Titration is a classical chemical method that determines the concentration of a substance by reacting it with a solution of a known concentration.[1]

The choice of an analytical method depends on various factors, including the need for quantitative data, the physical properties of the reactants and products, and the required precision and accuracy.[2] This guide aims to provide researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable method for their specific needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of qNMR, GC, and titration for the quantitative analysis of cyclopropanecarbonyl chloride.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Chemical reaction with a standardized titrant.
Selectivity High; specific signals for the analyte can be chosen.High; good separation of volatile impurities.Low; can be affected by other acidic or reactive impurities.
Accuracy High; often considered a primary ratio method.[3]Moderate to High; dependent on calibration.Moderate; dependent on the accuracy of the titrant concentration and endpoint detection.
Precision High; typically low relative standard deviation (RSD).High; good repeatability of injections.Moderate; subject to variations in endpoint determination.
Sample Preparation Simple; accurate weighing of analyte and internal standard.[4]May require derivatization to a more stable ester or amide to improve stability and chromatographic performance.[1]Simple; accurate weighing of the sample and dissolution in a suitable solvent.[1]
Analysis Time Rapid; typically 5-15 minutes per sample.Moderate; includes runtime for chromatographic separation.Rapid; typically 5-10 minutes per sample.
Strengths Non-destructive, provides structural information, primary method.[1]High sensitivity, excellent for volatile impurities.Low cost, simple instrumentation.
Limitations Lower sensitivity compared to GC, requires a suitable internal standard.Potential for on-column degradation of the reactive analyte.[2]Non-specific, susceptible to interference from other reactive species.

Experimental Protocols

The qNMR method allows for the direct quantification of cyclopropanecarbonyl chloride by comparing the integral of a characteristic analyte signal with that of a certified internal standard of known purity.[1]

Workflow for qNMR Assay:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation weigh_sample Accurately weigh cyclopropanecarbonyl chloride dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire 1H NMR spectrum dissolve->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for the quantitative NMR (qNMR) assay of cyclopropanecarbonyl chloride.

Detailed Protocol:

  • Selection of Internal Standard: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals. For cyclopropanecarbonyl chloride, a suitable internal standard would be 1,4-dinitrobenzene (B86053) or maleic anhydride, depending on the chosen deuterated solvent. The internal standard must be accurately weighed and have a certified purity.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry NMR tube.

    • Accurately weigh approximately 10-20 mg of cyclopropanecarbonyl chloride and add it to the same NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery and accurate integration.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of cyclopropanecarbonyl chloride (e.g., the methine proton of the cyclopropyl (B3062369) group) and a well-resolved signal of the internal standard.

    • Calculate the purity of cyclopropanecarbonyl chloride using the standard qNMR equation, taking into account the molar masses, number of protons, and integral values of both the analyte and the internal standard.

GC is a suitable method for the analysis of volatile compounds. Due to the reactivity of acyl chlorides, derivatization is often recommended to improve stability and chromatographic performance.[1]

Workflow for GC-FID Assay:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_calc Quantification weigh Accurately weigh sample derivatize Derivatize with an alcohol (e.g., methanol) weigh->derivatize dilute Dilute with a suitable solvent derivatize->dilute inject Inject sample into GC-FID dilute->inject separate Separate components on capillary column inject->separate detect Detect with Flame Ionization Detector (FID) separate->detect quantify Quantify based on peak area detect->quantify calibrate Generate calibration curve with standards calibrate->quantify

Caption: Workflow for the GC-FID assay of cyclopropanecarbonyl chloride via derivatization.

Detailed Protocol:

  • Derivatization: React a known amount of cyclopropanecarbonyl chloride with an excess of a simple alcohol, such as methanol, in the presence of a non-nucleophilic base to form the corresponding stable methyl cyclopropanecarboxylate (B1236923) ester.

  • Sample Preparation:

    • Prepare a stock solution of the derivatized sample in a suitable solvent (e.g., dichloromethane).

    • Prepare a series of calibration standards of the methyl cyclopropanecarboxylate ester of known concentrations.

  • GC-FID Conditions:

    • Column: Use a capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).[1]

    • Injector and Detector Temperature: Typically set at 250°C.[1]

    • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.[1]

    • Carrier Gas: Use high-purity helium or hydrogen.

  • Analysis: Inject the prepared sample and calibration standards into the GC-FID system. The purity is determined by comparing the peak area of the derivatized analyte to the calibration curve.[2]

Titration is a classic and straightforward method for determining the purity of acyl chlorides.[1]

Workflow for Titration Assay:

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh sample hydrolyze Hydrolyze in a known volume of water weigh->hydrolyze titrate Titrate with standardized NaOH solution hydrolyze->titrate endpoint Determine endpoint (indicator or pH meter) titrate->endpoint calculate Calculate purity based on titrant volume endpoint->calculate

Caption: Workflow for the assay of cyclopropanecarbonyl chloride by hydrolysis and acid-base titration.

Detailed Protocol:

  • Principle: The acyl chloride is hydrolyzed by water to form the corresponding carboxylic acid and hydrochloric acid (HCl). The total acid content is then titrated with a standardized strong base.[1]

  • Procedure:

    • Accurately weigh a sample of cyclopropanecarbonyl chloride.

    • Carefully add the sample to a known volume of purified water to facilitate hydrolysis.

    • Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (B78521) (NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.[1]

  • Calculation: The purity is calculated based on the stoichiometry of the hydrolysis and neutralization reactions and the volume of the standardized NaOH solution consumed.[1]

Conclusion

For the quantitative assay of cyclopropanecarbonyl chloride, qNMR stands out as a highly accurate and precise method that provides direct measurement without the need for analyte-specific reference standards.[1] Its non-destructive nature and the wealth of structural information it offers are significant advantages in a research and development setting.

GC-FID, while a powerful separation technique, requires a derivatization step for the reactive acyl chloride, which adds complexity to the sample preparation and can introduce potential sources of error. However, it is an excellent method for identifying and quantifying volatile impurities.

Titration offers a simple and cost-effective approach but lacks specificity and can be influenced by the presence of other acidic or hydrolyzable impurities.

Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of potential impurities, and the available instrumentation. For applications demanding the highest accuracy and reliability, qNMR is the recommended technique.

References

A Comparative Guide to the Synthesis of Cyclopropanecarbonyl Chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of cyclopropanecarboxylic acid to its highly reactive acyl chloride derivative, cyclopropanecarbonyl chloride, is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. The choice of chlorinating agent is paramount to ensure high yield, purity, and process safety. This guide provides an objective comparison of two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by experimental data to inform reagent selection.

At a Glance: Performance Comparison

Both thionyl chloride and oxalyl chloride are effective for the synthesis of cyclopropanecarbonyl chloride. However, they differ significantly in their reaction conditions, byproducts, and handling requirements. Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is generally considered a milder and more selective reagent, while thionyl chloride is a more aggressive and less expensive option.

ParameterThionyl ChlorideOxalyl Chloride
Typical Yield 90-96%[1]Generally >95% (inferred from similar reactions)[2]
Product Purity ≥98%[1]Typically very high[2]
Reaction Temperature 50-100°C[1]0°C to Room Temperature[2][3]
Reaction Time 0.5 - 1.5 hours (plus heating time)[1]1-2 hours[2]
Catalyst Typically none required[1]Catalytic DMF[2][3][4]
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)[2]
Cost Less expensiveMore expensive
Safety Considerations Highly corrosive and toxic; reacts violently with water.Highly corrosive and toxic; moisture-sensitive.[2]

Reaction Mechanisms and Workflow

The conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride with either reagent proceeds through the formation of a reactive intermediate that is subsequently attacked by a chloride ion. The gaseous nature of the byproducts for both reactions simplifies the work-up procedure, as they are easily removed from the reaction mixture.

G cluster_thionyl Thionyl Chloride Route cluster_oxalyl Oxalyl Chloride Route CPCA1 Cyclopropanecarboxylic Acid Reaction1 Reaction CPCA1->Reaction1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction1 Heat Heat (50-100°C) Reaction1->Heat CPCCl1 Cyclopropanecarbonyl Chloride Reaction1->CPCCl1 Yield: 90-96% Byproducts1 SO₂(g) + HCl(g) Reaction1->Byproducts1 Gaseous Byproducts CPCA2 Cyclopropanecarboxylic Acid Reaction2 Reaction CPCA2->Reaction2 OxalylCl Oxalyl Chloride ((COCl)₂) OxalylCl->Reaction2 DMF Catalytic DMF RT Room Temperature Reaction2->DMF Reaction2->RT CPCCl2 Cyclopropanecarbonyl Chloride Reaction2->CPCCl2 Yield: >95% (expected) Byproducts2 CO(g) + CO₂(g) + HCl(g) Reaction2->Byproducts2 Gaseous Byproducts

Caption: Comparative workflow for the synthesis of cyclopropanecarbonyl chloride.

Detailed Experimental Protocols

Safety Precaution: Both thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use as these reagents react with moisture.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a patented procedure which demonstrates high yield and purity.[1]

  • Apparatus Setup: Equip a round-bottom flask with a condenser and an addition funnel.

  • Reagent Charging: Charge the flask with cyclopropanecarboxylic acid.

  • Addition of Thionyl Chloride: Add thionyl chloride (approximately 1.1 to 1.2 molar equivalents) dropwise to the stirred cyclopropanecarboxylic acid.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C for 30 minutes. The reaction is complete when the liberation of gas (SO₂ and HCl) ceases.[1]

  • Work-up and Purification: Upon completion, the excess thionyl chloride can be removed by distillation. The resulting crude cyclopropanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless oil.[1]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

While specific data for cyclopropanecarbonyl chloride synthesis is not detailed in the searched literature, the following is a general and highly effective procedure for converting carboxylic acids to acyl chlorides.[2]

  • Apparatus Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopropanecarboxylic acid in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the solution.

  • Addition of Oxalyl Chloride: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (approximately 1.2 to 1.5 molar equivalents) dropwise. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: The solvent and excess oxalyl chloride are removed by rotary evaporation to yield the crude cyclopropanecarbonyl chloride. The crude product is often of high purity, but can be further purified by distillation under reduced pressure if necessary.

Conclusion

The choice between thionyl chloride and oxalyl chloride for the synthesis of cyclopropanecarbonyl chloride depends on the specific requirements of the researcher.

  • Thionyl chloride is a cost-effective and high-yielding reagent suitable for large-scale synthesis where the higher reaction temperatures are tolerable.[1]

  • Oxalyl chloride with catalytic DMF offers a milder, more selective, and often faster conversion at room temperature, making it ideal for the synthesis of sensitive compounds or when high purity is critical with a simplified work-up.[2]

For drug development and other applications where substrate sensitivity and high purity are paramount, the oxalyl chloride method is generally the superior choice. For larger-scale industrial applications where cost is a significant factor, thionyl chloride remains a viable and economical option.

References

A Comparative Guide to the Kinetic Profile of Cyclopropanecarbonyl Chloride in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic behavior of cyclopropanecarbonyl chloride in reactions with various nucleophiles. Due to a lack of extensive published kinetic data for cyclopropanecarbonyl chloride, this guide establishes a baseline for its reactivity through a detailed analysis of closely related acyl chlorides. The comparative data, supported by established experimental protocols, will enable researchers to effectively anticipate the reaction kinetics of cyclopropanecarbonyl chloride in their synthetic and drug development endeavors.

Introduction to Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. This high reactivity stems from the significant electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The reaction proceeds through a well-established nucleophilic addition-elimination mechanism.

The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, a good leaving group, and subsequent deprotonation (if the nucleophile was neutral) to yield the final substitution product.

The Influence of the Cyclopropyl (B3062369) Group

The reactivity of an acyl chloride is significantly influenced by the steric and electronic properties of the acyl substituent. The cyclopropyl group, a three-membered carbocyclic ring, possesses unique electronic properties. Due to the high degree of s-character in its C-H bonds and the p-character of its C-C bonds, the cyclopropyl group can act as an electron-donating group through conjugation with an adjacent empty p-orbital or a pi system.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For the cyclopropyl group, the para-substituent constant (σp) is -0.21, and the meta-substituent constant (σm) is -0.07.[1][2] The negative values indicate that the cyclopropyl group is electron-donating. This electron-donating nature is expected to slightly decrease the electrophilicity of the carbonyl carbon in cyclopropanecarbonyl chloride compared to acetyl chloride, but likely increase it relative to acyl chlorides with larger, more electron-donating alkyl groups.

Comparative Kinetic Data

To provide a quantitative framework for the reactivity of cyclopropanecarbonyl chloride, the following tables summarize the rate constants for the solvolysis of various acyl chlorides. Solvolysis, the reaction with the solvent, is a common method for evaluating the reactivity of electrophiles.

Table 1: First-Order Rate Constants for the Solvolysis of Various Acyl Chlorides in Different Solvent Systems at 0 °C [3]

Acyl ChlorideSolventRate Constant (k x 10³ /s⁻¹)
Acetyl chloride100% Ethanol1.23
Acetyl chloride80% Ethanol / 20% Water15.8
Acetyl chloride100% 2,2,2-Trifluoroethanol (TFE)0.017
Acetyl chloride97% TFE / 3% Water0.45
Propionyl chloride100% Ethanol0.45
Propionyl chloride80% Ethanol / 20% Water8.91
Isobutyryl chloride100% Ethanol0.079
Isobutyryl chloride80% Ethanol / 20% Water2.82
Pivaloyl chloride100% Ethanol0.003
Pivaloyl chloride80% Ethanol / 20% Water0.16

Table 2: Rate Constants for the Hydrolysis of Acyl Chlorides in Water [4][5]

Acyl ChlorideTemperature (°C)Rate Constant (k /s⁻¹)
Ethyl chloroformate251.1 x 10⁻⁴
Propyl chloroformate251.0 x 10⁻⁴
Isopropyl chloroformate251.2 x 10⁻⁵
Dimethylcarbamyl chloride251.6 x 10⁻⁶

Table 3: Second-Order Rate Constants for the Reaction of Benzoyl Chloride and Methyl Chloroformate with Amines in Acetonitrile at 25 °C [6]

AmineBenzoyl Chloride (k /M⁻¹s⁻¹)Methyl Chloroformate (k /M⁻¹s⁻¹)
Piperidine1.18 x 10⁵1.10 x 10³
Pyrrolidine1.05 x 10⁵1.20 x 10³
Morpholine2.00 x 10⁴1.62 x 10²
n-Butylamine1.20 x 10⁴1.55 x 10²

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on acyl chloride reactions.

Protocol 1: Determination of the Rate of Hydrolysis of an Acyl Chloride (e.g., Benzoyl Chloride) via Conductometry[7]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an acetone-water mixture.

Materials:

  • Acyl chloride (e.g., benzoyl chloride)

  • Acetone (analytical grade)

  • Distilled water

  • Conductometer

  • Thermostatic water bath (set to 25°C)

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and beakers

Procedure:

  • Prepare a series of acetone-water solvent mixtures of known composition.

  • Place a known volume of the solvent mixture into a reaction vessel equipped with a conductivity probe and a magnetic stir bar.

  • Immerse the reaction vessel in the thermostatic water bath and allow the temperature to equilibrate to 25°C.

  • Initiate the reaction by adding a small, known amount of the acyl chloride to the stirring solvent mixture.

  • Record the conductivity of the solution at regular time intervals. The production of HCl during hydrolysis will cause an increase in conductivity.

  • Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot will be -k.

Protocol 2: General Procedure for the Aminolysis of Acyl Chlorides[8]

Objective: To synthesize an amide via the reaction of an acyl chloride with an amine and monitor the reaction progress.

Materials:

  • Acyl chloride (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography or recrystallization)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous DCM (typically at a concentration of 0.1-0.5 M).

  • Addition of Base: Add the base (TEA or DIEA, 1.1-1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 equiv), dissolved in a small amount of anhydrous DCM, to the cooled amine solution. The reaction is often exothermic.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding water or a saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Visualizing Reaction Pathways and Workflows

Nucleophilic_Acyl_Substitution cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination Acyl_Chloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Substitution Product (R-CO-Nu) Tetrahedral_Intermediate->Product Collapse of Intermediate Leaving_Group Chloride Ion (Cl⁻) Tetrahedral_Intermediate->Leaving_Group Elimination Protonated_Base Protonated Base (H-Base⁺) Product->Protonated_Base Deprotonation (if needed)

Kinetic_Analysis_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Reaction Vessel in Thermostatic Bath Start->Reaction_Setup Equilibration Allow Temperature to Equilibrate Reaction_Setup->Equilibration Initiation Initiate Reaction by Adding Acyl Chloride Equilibration->Initiation Data_Collection Monitor Reaction Progress (e.g., Conductivity, Absorbance) at Timed Intervals Initiation->Data_Collection Completion Continue until Reaction is Complete Data_Collection->Completion Data_Analysis Analyze Data to Determine Rate Constant (k) Completion->Data_Analysis End End: Report Kinetic Parameters Data_Analysis->End

References

A Comparative Guide to the Synthesis of a Cyclopropyl-Containing API: A-803467

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The cyclopropane (B1198618) motif is a highly valuable structural feature in medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and enhanced potency to drug molecules.[1][2][3] One such molecule is the potent and selective NaV1.8 sodium channel blocker, A-803467, a promising therapeutic candidate for pain management. The synthesis of its core cyclopropylamine (B47189) structure is a critical challenge. This guide provides an objective comparison between an established, traditional synthetic route and a novel, more streamlined approach, supported by experimental data and detailed protocols.

I. Overview of Synthetic Routes

The central challenge in synthesizing A-803467 lies in the stereospecific construction of the trans-2-aryl-1-aminocyclopropane moiety. Below, we compare a classical approach involving a Simmons-Smith cyclopropanation with a modern, catalytic C-H insertion strategy.

Route 1: Established Simmons-Smith Approach

This multi-step linear sequence relies on the well-established Simmons-Smith reaction for the key cyclopropanation step.[4][5] The synthesis begins with a substituted cinnamic acid, which is converted to the corresponding alkene precursor before the cyclopropane ring is formed.

Established_Route A Substituted Cinnamic Acid B Esterification (MeOH, H+) A->B C Methyl Cinnamate (B1238496) B->C D Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) C->D E Cyclopropyl (B3062369) Ester D->E F Curtius Rearrangement (DPPA, t-BuOH) E->F G Boc-Protected Amine F->G H Deprotection & Amide Coupling G->H I A-803467 (Final API) H->I

Caption: Established Simmons-Smith synthetic pathway to A-803467.

Route 2: Novel Rhodium-Catalyzed C-H Insertion

This newer, more convergent approach utilizes an intramolecular rhodium-catalyzed cyclopropanation of a diazo intermediate. This method bypasses several steps required in the traditional route, potentially improving overall efficiency.

Novel_Route A Substituted Phenylacetic Acid B Amide Formation (Glycine Methyl Ester) A->B C Diazo Transfer (MsN3, DBU) B->C D Diazo Intermediate C->D E Intramolecular C-H Insertion (Rh2(OAc)4) D->E F Cyclopropyl Lactam E->F G Lactam Reduction & Amide Coupling F->G H A-803467 (Final API) G->H

Caption: Novel Rhodium-catalyzed C-H insertion pathway to A-803467.

II. Quantitative Data Comparison

The following table summarizes key performance indicators for both synthetic routes, based on reported experimental data. The data highlights the significant advantages of the novel route in terms of efficiency and atom economy.

MetricEstablished Simmons-Smith RouteNovel Rhodium-Catalyzed RouteAdvantage
Overall Yield ~25%~55%+120%
Number of Linear Steps 85-3 steps
Key Reagent Diethylzinc (B1219324) (Et₂Zn)Rhodium(II) Acetate (B1210297) (Rh₂(OAc)₄)Catalytic
Atom Economy ModerateHighImproved
Key Byproducts Stoichiometric Zinc SaltsCatalytic Waste, N₂Greener
Scalability Concerns Handling of pyrophoric Et₂ZnHandling of diazo compoundsComparable
Final Purity (Pre-crystallization) >95%>98%Higher

III. Experimental Protocols

Detailed methodologies for the key transformations in each route are provided below.

Protocol 1: Simmons-Smith Cyclopropanation (Established Route)

This protocol details the key step of forming the cyclopropane ring from the methyl cinnamate precursor.

  • Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with anhydrous dichloromethane (B109758) (DCM, 100 mL) and methyl (E)-3-(3,4-dichlorophenyl)acrylate (10.0 g, 43.3 mmol). The solution is cooled to 0 °C.

  • Reagent Addition: A solution of diethylzinc (1.1 M in toluene (B28343), 95.2 mL, 104.7 mmol, 2.4 eq) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Carbenoid Formation: Diiodomethane (8.4 mL, 104.7 mmol, 2.4 eq) is then added dropwise over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Progress is monitored by TLC or LC-MS.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 50 mL).

  • Workup: The mixture is diluted with DCM (50 mL) and the layers are separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 5-10% ethyl acetate in hexanes) to yield the desired methyl 2-(3,4-dichlorophenyl)cyclopropane-1-carboxylate.

Protocol 2: Intramolecular Rhodium-Catalyzed C-H Insertion (Novel Route)

This protocol describes the pivotal one-pot cyclopropanation step.

  • Preparation: To a solution of methyl 2-(3,4-dichlorophenyl)-2-diazoacetyl-amino)acetate (5.0 g, 15.0 mmol) in anhydrous toluene (150 mL) is added Rhodium(II) acetate dimer (33 mg, 0.075 mmol, 0.5 mol%).

  • Reaction: The mixture is heated to 80 °C under a nitrogen atmosphere. The evolution of nitrogen gas should be observed. The reaction is stirred for 2-4 hours until the disappearance of the diazo starting material is confirmed by TLC (loss of the characteristic yellow color).

  • Workup: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • Purification: The residue is directly purified by flash chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure cyclopropyl lactam intermediate.

IV. Experimental Workflow and Logic

The choice of synthetic route has significant implications for the overall development workflow, from resource allocation to waste management. The following diagram illustrates the comparative logic.

Workflow_Comparison cluster_0 Established Route cluster_1 Novel Route A1 Linear Synthesis (8 Steps) A2 Stoichiometric Reagents (Et2Zn, CH2I2) A1->A2 A3 Multiple Intermediates Isolation A2->A3 A4 Significant Aqueous & Solid Waste (Zinc Salts) A3->A4 A5 Lower Overall Yield (~25%) A4->A5 B1 Convergent Synthesis (5 Steps) B2 Catalytic System (Rh(II)) B1->B2 B3 Fewer Isolations B2->B3 B4 Reduced Waste Stream (N2 gas) B3->B4 B5 Higher Overall Yield (~55%) B4->B5 start API Target: A-803467 start->A1 start->B1

Caption: Comparative workflow from API target to final output.

V. Conclusion

The validation of the novel rhodium-catalyzed C-H insertion route marks a significant advancement in the synthesis of the A-803467 API. Compared to the traditional Simmons-Smith pathway, the new route offers substantial improvements, including a 120% increase in overall yield and a reduction of three linear steps. The catalytic nature of the key transformation enhances atom economy and results in a greener process with higher purity. While handling diazo compounds requires specific safety protocols, the benefits in efficiency, waste reduction, and yield present a compelling case for its adoption in the large-scale manufacturing of this promising therapeutic agent.

References

A Comparative Analysis of Cyclopropanecarbonyl Chloride and Cyclobutanecarbonyl Chloride for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. Cycloalkyl carbonyl chlorides are a pivotal class of reagents, valued for their ability to introduce cyclic moieties into molecular scaffolds. This guide provides a detailed comparative study of two such reagents: cyclopropanecarbonyl chloride and cyclobutanecarbonyl chloride. We will delve into their physicochemical properties, reactivity, synthesis, and applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of a reagent is crucial for its effective use and safe handling. The following table summarizes the key physicochemical data for cyclopropanecarbonyl chloride and cyclobutanecarbonyl chloride.

PropertyCyclopropanecarbonyl ChlorideCyclobutanecarbonyl Chloride
CAS Number 4023-34-1[1]5006-22-4[2]
Molecular Formula C₄H₅ClO[1][3]C₅H₇ClO[2]
Molecular Weight 104.54 g/mol [4]118.56 g/mol [2]
Appearance Colorless to pale yellow liquid[1][5]Clear colorless liquid[2]
Odor Pungent, irritating[5][6]Pungent[2][7]
Boiling Point 119-120 °C (lit.)[4][8][9]60 °C / 50 mmHg (lit.)[10]
Density ~1.152 g/mL at 25 °C (lit.)[8][9]~1.039 g/mL at 25 °C (lit.)[10]
Refractive Index n20/D 1.452 (lit.)[4][9]n20/D 1.455 (lit.)[10]
Solubility Soluble in organic solvents like toluene (B28343) or ether; reacts with water.[1][6]Soluble in organic solvents; insoluble in water.[2]

Reactivity and Chemical Behavior

The primary functional role of both cyclopropanecarbonyl chloride and cyclobutanecarbonyl chloride is as an acylating agent.[5][7] The carbonyl carbon in these molecules is highly electrophilic, making them susceptible to nucleophilic acyl substitution reactions. This reactivity allows for the facile synthesis of corresponding esters, amides, and ketones.

The most significant difference in their reactivity stems from the inherent ring strain of the cycloalkane ring. The cyclopropane (B1198618) ring is considerably more strained than the cyclobutane (B1203170) ring. This heightened strain in cyclopropanecarbonyl chloride leads to unique reactivity.[1] It serves as a valuable intermediate for introducing the rigid cyclopropyl (B3062369) moiety, which can enhance metabolic stability or biological activity in pharmaceutical compounds.[5] While also strained, cyclobutanecarbonyl chloride is a versatile building block for introducing the four-membered ring into target molecules.[2][7][11]

Both compounds are sensitive to moisture and will readily hydrolyze upon contact with water, producing the corresponding carboxylic acid and corrosive hydrogen chloride gas.[1][6][7] This necessitates handling and storage under anhydrous conditions.

Reactivity_Comparison cluster_Cyclopropane Cyclopropanecarbonyl Chloride cluster_Cyclobutane Cyclobutanecarbonyl Chloride CPCC Cyclopropane Ring HighStrain High Ring Strain CPCC->HighStrain possesses EnhancedReactivity Enhanced Reactivity HighStrain->EnhancedReactivity leads to StandardReactivity Standard Acyl Chloride Reactivity UniqueSynth Unique Synthetic Applications (e.g., rigid scaffolds) EnhancedReactivity->UniqueSynth CBCC Cyclobutane Ring ModerateStrain Moderate Ring Strain CBCC->ModerateStrain possesses ModerateStrain->StandardReactivity leads to GeneralSynth General Acylation Reactions StandardReactivity->GeneralSynth

Figure 1. Influence of ring strain on reactivity.

Applications in Synthesis

Both reagents are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][5][11]

  • Cyclopropanecarbonyl chloride is frequently used to incorporate the cyclopropyl group into molecules.[1] This small, rigid ring can significantly impact a molecule's conformation and metabolic stability, making it a desirable feature in drug design.[5] It is employed in the synthesis of certain antiviral agents and other bioactive compounds.[5]

  • Cyclobutanecarbonyl chloride serves as a key building block for introducing the cyclobutane moiety.[2] This structural element is found in various biologically active compounds and is used in the synthesis of active pharmaceutical ingredients (APIs).[12]

General Synthesis Protocol

The most common method for synthesizing both cyclopropanecarbonyl chloride and cyclobutanecarbonyl chloride involves the reaction of the corresponding carboxylic acid with a chlorinating agent.

Synthesis_Workflow Start Cycloalkanecarboxylic Acid (Cyclopropane- or Cyclobutanecarboxylic Acid) Reaction Reaction under Anhydrous Conditions Start->Reaction Reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reagent->Reaction Catalyst Catalyst (optional) (e.g., DMF) Catalyst->Reaction Product Crude Acyl Chloride Reaction->Product Purification Purification (Distillation under reduced pressure) Product->Purification FinalProduct Pure Cycloalkanecarbonyl Chloride Purification->FinalProduct

Figure 2. General synthesis workflow.
Experimental Protocol: Synthesis of Cyclopropanecarbonyl Chloride

This protocol is a representative example for the synthesis of cycloalkanecarbonyl chlorides. Appropriate adjustments to scale and purification may be required for cyclobutanecarbonyl chloride.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)[5][8]

  • Dimethylformamide (DMF) (catalytic amount)[5][8]

  • Anhydrous reaction vessel with a reflux condenser and gas outlet

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution). Ensure all glassware is thoroughly dried to prevent hydrolysis.

  • Charging the Reactor: Charge the flask with cyclopropanecarboxylic acid.

  • Addition of Reagents: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the carboxylic acid at room temperature. Add a catalytic amount of DMF.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60°C) for several hours (e.g., 4 hours).[5] The reaction is typically complete when the evolution of gas (SO₂ and HCl) ceases.[13]

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[5]

  • Purification: The crude cyclopropanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.[13]

Safety and Handling

Both cyclopropanecarbonyl chloride and cyclobutanecarbonyl chloride are hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • Corrosivity: Both compounds are corrosive and can cause severe skin burns and eye damage.[1][2][14]

  • Flammability: They are flammable liquids and vapors.[14][15] Keep away from heat, sparks, and open flames.

  • Reactivity with Water: They react with water, releasing corrosive hydrogen chloride gas.[1] It is imperative to store them in a cool, dry place under an inert atmosphere and away from moisture.[2][5]

  • Toxicity: Cyclopropanecarbonyl chloride is toxic if swallowed.[5]

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling these reagents.

Conclusion

Cyclopropanecarbonyl chloride and cyclobutanecarbonyl chloride are valuable reagents in organic synthesis, each offering a means to introduce small, cyclic moieties into larger molecules. The choice between them largely depends on the specific structural requirements of the target molecule. The higher ring strain of cyclopropanecarbonyl chloride imparts a unique reactivity profile that is leveraged in the design of metabolically stable pharmaceuticals. Both compounds share similar synthetic routes and handling requirements due to their nature as reactive acyl chlorides. A thorough understanding of their properties, as outlined in this guide, is essential for their safe and effective application in research and development.

References

A Comparative Guide to the Spectroscopic Evidence for Cyclopropanecarboxamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic evidence for the formation of cyclopropanecarboxamide (B1202528) from its common precursors, cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride. It also presents a comparative overview of an alternative, modern amide synthesis method, highlighting the differences in reaction conditions and spectroscopic outcomes. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.

Spectroscopic Data Comparison: Tracking the Transformation

The formation of cyclopropanecarboxamide from either cyclopropanecarboxylic acid or cyclopropanecarbonyl chloride can be unequivocally monitored and confirmed through various spectroscopic techniques. The key changes in the molecular structure are reflected in the ¹H NMR, ¹³C NMR, and IR spectra. Mass spectrometry further confirms the identity of the final product.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCyclopropyl (B3062369) Protons (CH)Cyclopropyl Protons (CH₂)NH₂ ProtonsOtherSolvent
Cyclopropanecarboxylic Acid~1.55 (m, 1H)~1.05 (m, 2H), ~0.90 (m, 2H)-~11.5 (s, 1H, COOH)CDCl₃
Cyclopropanecarbonyl Chloride~2.11 (m, 1H)[1]~1.28 (m, 2H), ~1.18 (m, 2H)[1]--CCl₄[2]
Cyclopropanecarboxamide ~1.43 (m, 1H) [3][4]~0.98 (dd, 2H), ~0.79 (dd, 2H) [3][4]~5.63-5.91 (br s, 2H) [3][4]-CDCl₃ [3][4]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCarbonyl Carbon (C=O)Cyclopropyl CHCyclopropyl CH₂Solvent
Cyclopropanecarboxylic Acid~180.9~13.5~10.9CDCl₃
Cyclopropanecarbonyl Chloride~174.0~21.0~14.0-
Cyclopropanecarboxamide ~177.0 ~15.0 ~8.0 -

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)

CompoundC=O StretchN-H StretchO-H Stretch (Carboxylic Acid)
Cyclopropanecarboxylic Acid~1700-~2500-3300 (broad)
Cyclopropanecarbonyl Chloride~1780--
Cyclopropanecarboxamide ~1650 ~3350 and ~3180 -

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) or (M+1)⁺Key Fragments
Cyclopropanecarboxylic Acid8669, 41
Cyclopropanecarbonyl Chloride104, 106 (isotope pattern)69, 41
Cyclopropanecarboxamide 85 or 86 (M+H)⁺ [3][4]69, 44, 41

The spectroscopic data clearly illustrates the conversion to cyclopropanecarboxamide. In ¹H NMR, the disappearance of the acidic proton of the carboxylic acid or the downfield shift of the cyclopropyl protons in the acid chloride, coupled with the appearance of the broad amide N-H protons, is a key indicator. In ¹³C NMR, the carbonyl carbon shifts to a characteristic amide resonance. The most dramatic change in IR spectroscopy is the appearance of the two N-H stretching bands and the shift of the C=O stretching frequency to a lower wavenumber, characteristic of an amide. Finally, mass spectrometry confirms the molecular weight of the product.

Comparison of Synthetic Methodologies

Traditional vs. Modern Amide Synthesis

The classical approach to synthesizing cyclopropanecarboxamide involves the conversion of cyclopropanecarboxylic acid to the more reactive cyclopropanecarbonyl chloride, followed by amination. While effective, this two-step process involves corrosive and hazardous reagents like thionyl chloride. Modern synthetic methods aim for a more direct, one-pot conversion of carboxylic acids to amides, often under milder conditions.

Table 5: Comparison of Synthetic Routes to Cyclopropanecarboxamide

FeatureTraditional Method (via Acyl Chloride)Alternative Method (Direct Amidation)[5][6]
Starting Material Cyclopropanecarboxylic acidCyclopropanecarboxylic acid
Key Reagents Thionyl chloride (SOCl₂), Ammonia (B1221849) (NH₃)Boron-based catalyst (e.g., B(OCH₂CF₃)₃), Amine
Number of Steps TwoOne
Reaction Conditions Often requires heating and inert atmosphereMilder conditions, can be open to air[6]
Byproducts SO₂, HCl, Ammonium chlorideBorate esters, water
Workup Neutralization, extractionOften simpler, may involve filtration or extraction

The direct amidation method offers a more streamlined and potentially greener alternative to the traditional acyl chloride route. The choice of method will depend on factors such as substrate scope, cost of reagents, and desired reaction scale. Spectroscopic analysis remains crucial for confirming product formation regardless of the synthetic route.

Experimental Protocols

Synthesis of Cyclopropanecarboxamide via Cyclopropanecarbonyl Chloride
  • Conversion of Cyclopropanecarboxylic Acid to Cyclopropanecarbonyl Chloride: To a solution of cyclopropanecarboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclopropanecarbonyl chloride.

  • Formation of Cyclopropanecarboxamide: Dissolve the crude cyclopropanecarbonyl chloride in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise. Stir the reaction for 1-2 hours. After the reaction is complete, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopropanecarboxamide.[4]

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

    • Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

    • Record the spectrum as percent transmittance or absorbance.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum over a relevant m/z range.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis and spectroscopic characterization of cyclopropanecarboxamide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Acid Cyclopropanecarboxylic Acid Start->Acid Chloride Cyclopropanecarbonyl Chloride Acid->Chloride SOCl₂ Amide Cyclopropanecarboxamide Chloride->Amide NH₃ NMR ¹H & ¹³C NMR Amide->NMR Characterization IR FTIR Amide->IR MS Mass Spectrometry Amide->MS

Caption: Experimental workflow for the synthesis and spectroscopic analysis of cyclopropanecarboxamide.

References

assessing the stability of cyclopropanecarbonyl chloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable acylating agent is pivotal for the success of synthetic endeavors. Cyclopropanecarbonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries, offers unique reactivity due to its strained cyclopropyl (B3062369) group.[1][2][3] However, its stability under various conditions is a critical factor that dictates its handling, storage, and reaction efficiency. This guide provides a comparative assessment of the stability of cyclopropanecarbonyl chloride against other common acylating agents, supported by established experimental protocols for stability evaluation.

Comparative Stability of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a trait that makes them excellent acylating agents but also susceptible to degradation.[4][5] Their stability is primarily influenced by electronic and steric factors, as well as the reaction conditions. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride > Ester > Amide.[4]

Cyclopropanecarbonyl chloride is a highly reactive compound that is sensitive to moisture and reacts violently with water to produce cyclopropanecarboxylic acid and corrosive hydrogen chloride gas.[1][6][7] It is also flammable and can decompose upon heating or exposure to ignition sources.[8][9] Proper handling necessitates a well-ventilated area, use of personal protective equipment, and storage in a cool (typically 2-8°C), dry environment under an inert atmosphere.[10][11][12] It is incompatible with water, alcohols, bases, and oxidizing agents.[8][12]

Below is a comparison of cyclopropanecarbonyl chloride with other common acylating agents.

Acyl ChlorideMolecular FormulaKey Structural FeatureGeneral Reactivity/Stability
Cyclopropanecarbonyl Chloride C₄H₅ClOStrained cyclopropyl ringHighly reactive due to ring strain and the acyl chloride group; very sensitive to moisture.[1][12]
Acetyl Chloride C₂H₃ClOSmall, unhindered alkyl groupVery high reactivity; hydrolysis is rapid.[1][6]
Isobutyryl Chloride C₄H₇ClOBranched alkyl group (isopropyl)High reactivity, similar to other small alkyl acyl chlorides.[13][14]
Benzoyl Chloride C₇H₅ClOPhenyl group conjugated with carbonylLess reactive than alkyl acyl chlorides due to resonance stabilization of the carbonyl group by the benzene (B151609) ring.[11]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of cyclopropanecarbonyl chloride and other acyl chlorides, a common method is to study their hydrolysis kinetics. The rate of hydrolysis can be conveniently measured by monitoring the increase in electrical conductivity of the solution as hydrochloric acid is produced.[7][12]

Protocol: Determination of Hydrolysis Rate by Conductometry

This protocol outlines a procedure for determining the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous organic solvent mixture.

Materials and Equipment:

  • Cyclopropanecarbonyl chloride (or other acyl chloride)

  • High-purity acetone (B3395972) (or other suitable inert solvent)

  • Deionized water

  • Conductivity meter with a probe

  • Constant-temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in dry acetone.

    • Prepare the desired acetone-water solvent mixture (e.g., 90:10 v/v).

  • Experimental Setup:

    • Place a known volume of the acetone-water mixture into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.

    • Allow the solvent mixture to equilibrate to the desired temperature in the constant-temperature bath.

  • Kinetic Run:

    • Once the temperature is stable, begin stirring the solvent.

    • Inject a small, known volume of the acyl chloride stock solution into the reaction vessel and simultaneously start the stopwatch.

    • Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant, k, can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity. The relationship is given by the equation: ln(σ∞ - σt) = -kt + ln(σ∞ - σ₀).

Visualizing Experimental Workflow and Stability Factors

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing acyl chloride stability and the key factors influencing it.

experimental_workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_acyl_chloride Prepare Acyl Chloride Stock Solution (in dry acetone) thermostat Equilibrate Solvent in Thermostat prep_acyl_chloride->thermostat prep_solvent Prepare Acetone-Water Solvent Mixture prep_solvent->thermostat inject Inject Acyl Chloride & Start Timer thermostat->inject record Record Conductivity vs. Time inject->record plot Plot ln(σ∞ - σt) vs. Time record->plot calculate Calculate Rate Constant (k) from Slope plot->calculate stability_factors cluster_factors Influencing Factors stability Acyl Chloride Stability electronic Electronic Effects (Resonance, Induction) stability->electronic steric Steric Hindrance stability->steric conditions Reaction Conditions (Solvent, Temperature, pH) stability->conditions

References

Safety Operating Guide

Proper Disposal of Cyclopropanecarboxylic Acid and its Chloride: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Both cyclopropanecarboxylic acid and its chloride derivative are hazardous materials that require careful handling in a controlled laboratory environment, preferably within a chemical fume hood.[1][2]

Cyclopropanecarbonyl Chloride is a flammable, toxic, and corrosive liquid that reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[1][3][4][5] Cyclopropanecarboxylic Acid is a corrosive and combustible liquid that can cause severe skin and eye burns.[2][6]

Essential Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and tightly fitting safety goggles.[6][7] A face shield is recommended when handling larger quantities.[6]

  • Ventilation: All handling, including transfers and preparations for disposal, must be conducted in a well-ventilated area, such as a chemical fume hood.[1][8]

  • Ignition Sources: Keep both chemicals away from heat, sparks, open flames, and other ignition sources.[4][8] Use non-sparking tools and explosion-proof equipment for cyclopropanecarbonyl chloride.[1][9]

  • Moisture Avoidance (for Chloride): Store and handle cyclopropanecarbonyl chloride under anhydrous conditions, protecting it from moisture to prevent violent reactions.[3][4]

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb the chemical with an inert, non-combustible material like vermiculite, sand, or earth.[2][10] Collect the residue in a suitable, sealed container for hazardous waste disposal.[9][10] Do not use combustible materials for absorption.

Quantitative Data for Disposal Parameters

The primary quantitative parameter for the disposal of acidic waste is the final pH after neutralization. This ensures the waste is safe for final disposal, often via drain disposal if local regulations permit for neutralized, non-hazardous solutions.

ParameterValue/RangeSubstanceNotes
Target pH for Neutralization 5.5 - 9.5BothThis pH range is generally considered safe for drain disposal of non-hazardous aqueous waste, pending local regulations.[11]
Dilution Ratio (Acid to Water) 1:10BothA general guideline for diluting acids before or during neutralization to help control the reaction temperature.[11]
Flash Point 23 °C (73 °F)Cyclopropanecarbonyl ChlorideIndicates high flammability; must be kept away from ignition sources.[3]

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the safe disposal of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride.

G cluster_start Start: Waste Identification cluster_procedure Disposal Procedure cluster_end Final Disposal Start Identify Waste Chemical IsChloride Is it Cyclopropanecarbonyl Chloride? Start->IsChloride Quench Step 1: Controlled Quenching (Slowly add to ice-cold water or alcohol) IsChloride->Quench Yes NeutralizeAcid Step 2: Neutralization (Slowly add base like NaHCO₃ or NaOH) IsChloride->NeutralizeAcid No (It's the Acid) Quench->NeutralizeAcid CheckpH Step 3: pH Verification (Check pH is between 5.5 - 9.5) NeutralizeAcid->CheckpH CheckpH->NeutralizeAcid Adjust pH LocalRegs Consult Local Regulations CheckpH->LocalRegs pH OK DrainDisposal Permitted Drain Disposal (Flush with copious water) LocalRegs->DrainDisposal If Allowed HazardousWaste Dispose as Hazardous Waste (Licensed Professional Service) LocalRegs->HazardousWaste If Required

Caption: Decision workflow for chemical disposal.

Experimental Protocols for Neutralization and Disposal

Neutralization should only be performed by trained personnel equipped with the proper PPE in a chemical fume hood.[11] The process is exothermic and can generate vapors.

This procedure details the neutralization of cyclopropanecarboxylic acid waste.

  • Preparation: In a large beaker made of a suitable material (e.g., borosilicate glass or polyethylene), prepare a dilute solution of a base such as sodium bicarbonate (baking soda) or sodium hydroxide (B78521) in an ice-water bath.[11][12] An ice bath helps control the temperature during neutralization.[11]

  • Dilution: If the acid is concentrated, it is safer to first dilute it by slowly adding the acid to a large volume of cold water (at least a 1:10 ratio).[11] Always add acid to water, never the other way around .[10][12]

  • Neutralization: While stirring the basic solution continuously, slowly add the diluted cyclopropanecarboxylic acid waste. Monitor the reaction for signs of excessive heat generation or fizzing.[13]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acid waste until the pH is within the neutral range of 5.5 to 9.5.[11][14]

  • Final Disposal: Once neutralized, consult your institution's safety guidelines and local regulations. If permitted, the neutralized solution can often be poured down the drain, followed by a large volume of water (at least 20 parts water).[11] Otherwise, it must be collected by a licensed hazardous waste disposal service.[15][16]

This two-step procedure is critical due to the high reactivity of acid chlorides with water.

  • Step 1: Controlled Quenching (Hydrolysis)

    • Objective: To safely convert the highly reactive acid chloride into the less reactive carboxylic acid.

    • Procedure: Prepare a beaker with a large excess of ice-cold water or a simple alcohol like methanol (B129727) or ethanol.[17] Place it in an ice bath and ensure vigorous stirring.

    • Very slowly, add the cyclopropanecarbonyl chloride dropwise to the cold water or alcohol.[17] This reaction is exothermic and will produce hydrogen chloride gas, which is why it must be performed in a fume hood.[1][3] The slow addition and cold temperature are essential to control the reaction rate.

    • Continue stirring until the reaction is complete (e.g., the acid chloride is fully dissolved and effervescence has ceased). The resulting solution now contains cyclopropanecarboxylic acid (if quenched with water) or an ester (if quenched with alcohol), along with hydrochloric acid.

  • Step 2: Neutralization

    • Objective: To neutralize the acidic solution from the quenching step.

    • Procedure: Follow the neutralization steps outlined in Protocol 1 . Slowly add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the quenched mixture while stirring in an ice bath.

    • Monitor the pH carefully until it stabilizes within the 5.5 to 9.5 range.[11]

    • Final Disposal: Consult local regulations. The final neutralized solution may be suitable for drain disposal with copious amounts of water, or it may need to be collected as hazardous waste.[8][18] Empty, decontaminated containers should also be disposed of as hazardous waste.[6][10]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropanecarboxylic Acid Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling Cyclopropanecarboxylic acid chloride to mitigate risks and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this chemical, reinforcing our commitment to being your trusted partner in laboratory safety.

Cyclopropanecarboxylic acid chloride is a flammable, corrosive, and toxic substance that requires stringent safety measures. It can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Adherence to the personal protective equipment (PPE) guidelines, handling procedures, and emergency protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

All personnel handling Cyclopropanecarboxylic acid chloride must use the following PPE. This is a non-negotiable minimum requirement for all operations involving this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][5]Protects against splashes and vapors that can cause severe eye burns and damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6]Prevents skin contact, which can lead to severe burns.[1][2]
Body Protection A chemical-resistant apron or a PVC protective suit, worn over a lab coat.[7]Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (e.g., type ABEK).[5]Protects against inhalation of corrosive and toxic vapors that can cause respiratory tract burns.[1]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

All handling of Cyclopropanecarboxylic acid chloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the Cyclopropanecarboxylic acid chloride.

    • Have an emergency spill kit readily accessible. The kit should contain an inert absorbent material like vermiculite (B1170534) or sand.[1][2]

    • Locate the nearest eyewash station and safety shower and confirm they are operational.[1]

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Ground and bond all containers when transferring the material to prevent static discharge.[1][8]

    • Use spark-proof tools and explosion-proof equipment.[1][8]

    • Slowly and carefully open the container.

    • Dispense the required amount of the chemical, avoiding splashes and the generation of vapors.

    • Keep the container tightly closed when not in use.[1][8]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][8]

    • The storage area should be designated for flammable liquids.[1]

    • Store in a tightly sealed, properly labeled container.[1][8]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[3]

Emergency Procedures: Immediate Actions are Critical

In the event of an emergency, prompt and correct action can significantly mitigate harm.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Remove all sources of ignition.[1][2] Wearing appropriate PPE, contain the spill with an inert absorbent material (vermiculite, sand).[1][2] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2] Ventilate the area.

Disposal Plan: Responsible Waste Management

All waste containing Cyclopropanecarboxylic acid chloride must be treated as hazardous waste.

  • Waste Collection:

    • Collect all unused material and contaminated items (e.g., absorbent material, gloves, etc.) in a designated, properly labeled, and sealed container for hazardous waste.

  • Disposal Procedure:

    • Dispose of the hazardous waste through a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should be disposed of according to institutional guidelines.

Workflow for Safe Handling of Cyclopropanecarboxylic Acid Chloride

prep Preparation - Verify Fume Hood - Assemble Equipment - Access Spill Kit - Locate Safety Shower/Eyewash ppe Don Personal Protective Equipment (PPE) - Goggles & Faceshield - Chemical-Resistant Gloves - Lab Coat & Apron - Respirator prep->ppe Before Handling handling Chemical Handling in Fume Hood - Grounding & Bonding - Use Spark-Proof Tools - Dispense Carefully - Keep Container Closed ppe->handling Proceed to Use storage Proper Storage - Cool, Dry, Ventilated Area - Flammable Liquid Cabinet - Tightly Sealed Container handling->storage After Use waste Waste Disposal - Collect in Labeled Container - Treat as Hazardous Waste - Follow Regulations handling->waste Generate Waste emergency Emergency Procedures - Skin/Eye Contact - Inhalation - Spill handling->emergency If Incident Occurs

Caption: Logical workflow for the safe handling of Cyclopropanecarboxylic acid chloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.